N-Ethylbenzisoxazolium tetrafluoroborate
Description
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Properties
IUPAC Name |
2-ethyl-1,2-benzoxazol-2-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO.BF4/c1-2-10-7-8-5-3-4-6-9(8)11-10;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZKECHXPFSOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196728 | |
| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-62-5 | |
| Record name | 1,2-Benzisoxazolium, 2-ethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1,2-benzisoxazole tetrafluoroborate | |
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Foundational & Exploratory
An In-depth Technical Guide to N-Ethylbenzisoxazolium Tetrafluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N-Ethylbenzisoxazolium tetrafluoroborate is a reactive heterocyclic salt with significant potential in organic synthesis, particularly as a coupling reagent. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its established and potential applications. Drawing on direct evidence where available and making logical inferences from the well-established chemistry of related benzisoxazolium salts and peptide coupling reagents, this document serves as a technical resource for researchers looking to leverage the unique reactivity of this compound.
Introduction: The Chemistry and Significance of N-Ethylbenzisoxazolium Salts
N-Ethylbenzisoxazolium tetrafluoroborate, identified by its CAS number 4611-62-5, belongs to the class of N-alkylated benzisoxazolium salts. These compounds are characterized by a fused benzene and isoxazole ring system, with a quaternary nitrogen atom that renders the molecule susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in organic synthesis.
The primary interest in N-Ethylbenzisoxazolium tetrafluoroborate stems from its function as a peptide-coupling reagent. In this role, it facilitates the formation of amide bonds, a fundamental transformation in the synthesis of peptides and small molecule therapeutics. The tetrafluoroborate anion is a non-nucleophilic counterion, ensuring that the reactivity of the cation is the dominant feature.
Physicochemical Properties
A summary of the known and inferred physicochemical properties of N-Ethylbenzisoxazolium tetrafluoroborate is presented in Table 1.
| Property | Value/Description | Source |
| CAS Number | 4611-62-5 | |
| Molecular Formula | C₉H₁₀BF₄NO | |
| Molecular Weight | 234.99 g/mol | |
| Melting Point | 109.5–110.2 °C | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in acetonitrile; slightly soluble in dichloromethane; soluble in aqueous acid (unstable) |
Synthesis of N-Ethylbenzisoxazolium Tetrafluoroborate
The synthesis of N-Ethylbenzisoxazolium tetrafluoroborate is achieved through the ethylation of benzisoxazole. A reliable method involves the use of a powerful ethylating agent, triethyloxonium tetrafluoroborate.
Synthetic Pathway
The reaction proceeds via the quaternization of the nitrogen atom of the benzisoxazole ring by the ethyl group from triethyloxonium tetrafluoroborate.
Figure 1: Proposed synthesis of N-Ethylbenzisoxazolium tetrafluoroborate.
Detailed Experimental Protocol (Proposed)
This protocol is based on the established method of ethylation with triethyloxonium tetrafluoroborate and general laboratory practices.
-
Preparation of Reactants: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve benzisoxazole (1 equivalent) in anhydrous dichloromethane.
-
Addition of Ethylation Reagent: To the stirred solution, add a solution of triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous dichloromethane dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Isolation of Product: Upon completion, the product may precipitate from the solution. If not, the solvent can be reduced in volume under reduced pressure. The resulting solid is collected by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum.
Reactivity and Mechanism of Action
The reactivity of N-Ethylbenzisoxazolium tetrafluoroborate is centered around the electrophilicity of the isoxazolium ring, which readily undergoes nucleophilic attack.
Reaction with Nucleophiles
The reaction with a generic nucleophile (Nu⁻) leads to the ring-opening of the benzisoxazolium cation to form an o-hydroxy-N-ethylbenzamido derivative.
Figure 2: General reaction of N-Ethylbenzisoxazolium ion with a nucleophile.
Application in Peptide Synthesis
As a peptide coupling reagent, N-Ethylbenzisoxazolium tetrafluoroborate activates a carboxylic acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.
The proposed mechanism involves the formation of a highly reactive enol-ester intermediate.
-
Activation of Carboxylic Acid: The carboxylate of an N-protected amino acid attacks the benzisoxazolium ring, leading to the formation of an unstable adduct.
-
Formation of the Enol-Ester: This adduct rapidly rearranges to form a reactive enol-ester.
-
Nucleophilic Attack by Amine: The amino group of a second amino acid (or peptide) attacks the activated carbonyl of the enol-ester.
-
Formation of the Peptide Bond: A tetrahedral intermediate is formed, which then collapses to yield the new peptide bond and releases o-hydroxy-N-ethylbenzamide as a byproduct.
Figure 3: Proposed workflow for peptide coupling using N-Ethylbenzisoxazolium tetrafluoroborate.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a characteristic signal for the proton on the isoxazolium ring, and signals for the ethyl group (a quartet and a triplet).
-
¹³C NMR: Signals for the aromatic carbons, the carbons of the isoxazolium ring, and the ethyl group carbons are anticipated. The carbons in the heterocyclic ring will be deshielded.
-
FTIR: Characteristic peaks for the aromatic C-H and C=C stretching, as well as strong bands associated with the tetrafluoroborate anion, are expected.
-
Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the N-Ethylbenzisoxazolium cation (C₉H₁₀NO⁺).
Handling and Storage
N-Ethylbenzisoxazolium tetrafluoroborate should be handled in a well-ventilated area, and personal protective equipment should be worn. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis, as the tetrafluoroborate anion can be susceptible to decomposition in the presence of moisture.
Conclusion
N-Ethylbenzisoxazolium tetrafluoroborate is a valuable reagent for organic synthesis, particularly for the formation of amide bonds in peptide synthesis. Its synthesis from benzisoxazole is straightforward, and its reactivity is governed by the electrophilic nature of the benzisoxazolium ring. While detailed characterization and a broader range of applications are yet to be extensively documented in the scientific literature, its known properties and the well-understood chemistry of related compounds provide a strong foundation for its use in synthetic laboratories. Further research into the full scope of its reactivity is warranted and could unveil novel applications in organic and medicinal chemistry.
References
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Inc. [Link]
The Mechanism of N-Ethylbenzisoxazolium Tetrafluoroborate in Peptide Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of the Peptide Bond
The synthesis of peptides, the very architects of biological function, hinges on the efficient and precise formation of the amide bond. This seemingly straightforward linkage between two amino acids presents a significant chemical challenge: the carboxyl group of one amino acid must be selectively activated to react with the amino group of another, all while preserving the stereochemical integrity of the chiral centers. Over the decades, a vast arsenal of coupling reagents has been developed to facilitate this critical transformation. Among these, isoxazolium salts, and specifically N-Ethylbenzisoxazolium tetrafluoroborate, represent a classic and insightful chapter in the ongoing story of peptide synthesis. This guide will provide an in-depth exploration of the mechanism, application, and nuances of this particular reagent.
The Isoxazolium Salt Strategy: A Legacy of Innovation
The utility of isoxazolium salts as activating agents in peptide synthesis is a concept rooted in the pioneering work of R.B. Woodward and further explored and expanded upon by D.S. Kemp. The core principle lies in the transformation of a stable carboxylic acid into a highly reactive intermediate that is primed for nucleophilic attack by an amine. N-Ethylbenzisoxazolium tetrafluoroborate, often associated with Kemp's contributions to the field, embodies this strategy.
The Core Mechanism: Unraveling the Activation and Coupling Cascade
The efficacy of N-Ethylbenzisoxazolium tetrafluoroborate in peptide coupling is centered around a two-stage process: the activation of the carboxylic acid to form a reactive enol ester, followed by the aminolysis of this intermediate to yield the desired peptide bond.
Part 1: Activation - The Formation of the Reactive Enol Ester
The process is initiated by the reaction of the N-protected amino acid's carboxylate with N-Ethylbenzisoxazolium tetrafluoroborate in the presence of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Deprotonation: The tertiary amine abstracts the proton from the carboxylic acid, forming a carboxylate anion. This step is crucial as it generates the nucleophile required for the subsequent reaction.
-
Nucleophilic Attack: The carboxylate anion then attacks the electrophilic C3 position of the N-ethylbenzisoxazolium cation.
-
Ring Opening: This attack leads to the opening of the isoxazolium ring, forming a highly reactive enol ester intermediate. The driving force for this ring opening is the formation of a stable aromatic system in the byproduct.
This enol ester is the "activated" form of the carboxylic acid. Its reactivity stems from the excellent leaving group character of the opened isoxazolium moiety, which renders the carbonyl carbon highly susceptible to nucleophilic attack.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general framework for a solution-phase peptide coupling using N-Ethylbenzisoxazolium tetrafluoroborate. It is essential to note that optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific amino acids being coupled.
Materials
-
N-Protected amino acid (1.0 equivalent)
-
C-Protected amino acid or peptide with a free amine (1.0 - 1.2 equivalents)
-
N-Ethylbenzisoxazolium tetrafluoroborate (1.1 equivalents)
-
Tertiary amine (e.g., Triethylamine or DIPEA) (1.1 equivalents for the carboxyl component, and 1.0 equivalent for the amine component if it is a salt)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
Procedure
-
Dissolution: Dissolve the N-protected amino acid in the chosen anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the tertiary amine to the solution and stir for a few minutes at room temperature.
-
Activation: Add N-Ethylbenzisoxazolium tetrafluoroborate to the reaction mixture. The solution may become cloudy as the reagent dissolves and reacts. Stir the mixture for 15-30 minutes at room temperature to allow for the complete formation of the reactive enol ester.
-
Amine Addition: In a separate flask, dissolve the C-protected amino acid (or peptide) in the same anhydrous solvent. If the amine component is a hydrochloride or trifluoroacetate salt, add one equivalent of the tertiary amine to neutralize it. Add this solution to the activated carboxyl component.
-
Coupling Reaction: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can range from a few hours to overnight.
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is typically washed with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove the unreacted carboxylic acid and the byproduct. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude peptide is then purified, typically by column chromatography on silica gel or by preparative HPLC.
Scientific Integrity and Trustworthiness: Mitigating Side Reactions
A robust peptide coupling protocol is one that not only provides high yields but also minimizes side reactions that can compromise the purity and integrity of the final peptide.
Racemization: The Ever-Present Threat
One of the most significant challenges in peptide synthesis is the prevention of racemization at the chiral center of the activated amino acid. The formation of the enol ester intermediate can, under certain conditions, facilitate the loss of stereochemical integrity through the formation of an oxazolone intermediate.
Minimizing Racemization:
-
Choice of Base: The use of a sterically hindered, non-nucleophilic base like DIPEA is generally recommended over less hindered bases like triethylamine.
-
Temperature Control: Performing the activation and coupling at lower temperatures (e.g., 0 °C) can often suppress the rate of racemization.
-
Reaction Time: Minimizing the time the activated species exists before the addition of the amine component can also be beneficial.
-
Protecting Groups: The nature of the N-protecting group can influence the rate of racemization. Urethane-based protecting groups like Fmoc and Boc are known to be effective at suppressing racemization compared to acyl-type protecting groups.
Other Potential Side Reactions
-
N-Acylurea Formation: While more common with carbodiimide-based coupling reagents, the possibility of side reactions involving the rearrangement of the activated intermediate should always be considered.
-
Incomplete Coupling: Sterically hindered amino acids may require longer reaction times, higher temperatures, or the use of a more polar solvent like DMF to achieve complete coupling.
Data Presentation: A Comparative Overview
While specific quantitative data for N-Ethylbenzisoxazolium tetrafluoroborate is less prevalent in recent literature compared to more modern reagents, a general comparison can be made based on the known reactivity of isoxazolium salts.
| Coupling Reagent | Activation Speed | Racemization Risk | Byproduct Removal |
| N-Ethylbenzisoxazolium tetrafluoroborate | Moderate | Moderate | Aqueous Extraction/Chromatography |
| DCC/HOBt | Moderate | Low (with HOBt) | Filtration (DCU) |
| HBTU/HATU | Fast | Low | Aqueous Extraction/Chromatography |
| EDC/HOBt | Moderate | Low (with HOBt) | Aqueous Extraction |
This table provides a qualitative comparison. Actual performance can vary significantly based on the specific peptide sequence and reaction conditions.
Conclusion: A Foundational Reagent in the Peptide Chemist's Toolkit
N-Ethylbenzisoxazolium tetrafluoroborate, while perhaps not as commonly employed in contemporary high-throughput peptide synthesis as some of the more modern phosphonium and aminium-based reagents, remains a valuable and mechanistically insightful tool. Its study provides a clear illustration of the fundamental principles of carboxylic acid activation via reactive intermediates. For the research scientist and drug development professional, a thorough understanding of the mechanism of action of such classic reagents provides a strong foundation for troubleshooting existing protocols and for the rational design of new synthetic strategies. The key to its successful application lies in a careful consideration of the reaction conditions, particularly the choice of base and temperature, to maximize coupling efficiency while minimizing the potential for racemization.
References
-
Kemp, D. S. (1979). Racemization in peptide synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 1, pp. 315-383). Academic Press. [Link]
-
Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010-1012. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
An In-Depth Technical Guide to N-Ethylbenzisoxazolium Tetrafluoroborate in Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylbenzisoxazolium tetrafluoroborate, widely known in the scientific community as Woodward's Reagent K, stands as a potent and versatile reagent in the field of biochemistry. Its primary utility lies in the activation of carboxyl groups, facilitating the formation of amide bonds—a cornerstone of peptide synthesis and bioconjugation. This guide provides a comprehensive exploration of the reagent's mechanistic underpinnings, practical applications, and detailed protocols for its use in both peptide synthesis and protein modification. By delving into the causality behind experimental choices and presenting validated methodologies, this document serves as an authoritative resource for researchers seeking to leverage the unique capabilities of N-Ethylbenzisoxazolium tetrafluoroborate in their work.
Introduction: The Chemical Identity and Significance of N-Ethylbenzisoxazolium Tetrafluoroborate
N-Ethylbenzisoxazolium tetrafluoroborate (Woodward's Reagent K) is an isoxazolium salt that has carved a significant niche in the bioconjugation toolkit. Its efficacy stems from its ability to react selectively with carboxyl groups, transforming them into highly reactive intermediates that are susceptible to nucleophilic attack. This property makes it an invaluable tool for forging amide bonds between amino acids in peptide synthesis and for covalently linking molecules to proteins.
The key to its function is the activation of the carboxyl group to form an enol ester intermediate. This intermediate is significantly more reactive than the original carboxylic acid, allowing for efficient bond formation with amine nucleophiles under mild conditions. This targeted reactivity is crucial in the complex biochemical environment of peptide and protein chemistry, where minimizing side reactions and preserving the integrity of sensitive functional groups is paramount.
Core Application: Peptide Synthesis
The synthesis of peptides, from simple dipeptides to complex polypeptide chains, relies on the efficient and stereochemically controlled formation of amide (peptide) bonds.[1] N-Ethylbenzisoxazolium tetrafluoroborate serves as a powerful coupling reagent in this process, enabling the stepwise addition of amino acids to a growing peptide chain.
Mechanism of Action in Peptide Coupling
The fundamental role of a coupling reagent is to activate the C-terminal carboxylic acid of one amino acid, preparing it for reaction with the N-terminal amine of another. The generally accepted mechanism for N-Ethylbenzisoxazolium tetrafluoroborate involves the following key steps:
-
Reaction with the Carboxyl Group: The isoxazolium salt reacts with the carboxylate of an N-protected amino acid.
-
Formation of the Enol Ester Intermediate: This reaction proceeds through the formation of a highly reactive enol ester. This intermediate effectively functions as an "activated" form of the carboxylic acid.
-
Nucleophilic Attack by the Amine: The N-terminal amine of the incoming amino acid acts as a nucleophile, attacking the carbonyl carbon of the enol ester.
-
Peptide Bond Formation and Byproduct Release: The tetrahedral intermediate formed collapses to yield the desired peptide bond and releases a stable, water-soluble byproduct.
This mechanism is advantageous as it proceeds under mild conditions and the byproducts are generally easy to remove during purification.
Diagram: Mechanism of Peptide Bond Formation using N-Ethylbenzisoxazolium Tetrafluoroborate
Caption: Carboxyl activation and subsequent peptide bond formation.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol provides a general framework for the synthesis of a dipeptide in solution using N-Ethylbenzisoxazolium tetrafluoroborate.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-Ethylbenzisoxazolium tetrafluoroborate
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the anhydrous solvent.
-
Add the tertiary base (e.g., TEA, 1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
-
Activation:
-
Add N-Ethylbenzisoxazolium tetrafluoroborate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reaction Work-up and Purification:
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude dipeptide can be further purified by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent hydrolysis of the reactive enol ester intermediate, which would lead to the regeneration of the carboxylic acid and a reduction in yield.
-
Tertiary Base: The tertiary base is essential to deprotonate the carboxylic acid, forming the carboxylate anion which is the active nucleophile in the initial reaction with the reagent. It also neutralizes the hydrochloride of the amino acid ester. An excess is used to drive the reaction to completion.
-
Washing Steps: The aqueous washes are crucial for removing the water-soluble byproducts of the coupling reaction, as well as any unreacted starting materials and the tertiary base, leading to a purer product.
Advanced Application: Protein Modification and Bioconjugation
Beyond de novo peptide synthesis, N-Ethylbenzisoxazolium tetrafluoroborate is a valuable reagent for the chemical modification of existing proteins. This is a key strategy in creating bioconjugates for a wide range of applications, including diagnostics, therapeutics, and fundamental biological studies.
Targeting Carboxyl Groups on Proteins
The side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of a protein, possess carboxyl groups that can be targeted for modification. By activating these carboxyl groups, it is possible to attach a variety of molecules, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs.
Considerations for Protein Modification
When modifying proteins, several factors must be considered to ensure a successful conjugation:
-
pH Control: The pH of the reaction buffer is critical. The reaction is typically carried out in a slightly acidic to neutral pH range to ensure the carboxyl groups are sufficiently deprotonated to react while maintaining the structural integrity of the protein.
-
Reagent Stoichiometry: The molar ratio of the reagent to the protein must be carefully optimized. An excess of the reagent can lead to non-specific modifications and potential protein denaturation, while an insufficient amount will result in low conjugation efficiency.
-
Reaction Time and Temperature: These parameters should be controlled to achieve the desired level of modification without causing protein degradation.
-
Protein Stability: The target protein must be stable under the reaction conditions.
Experimental Protocol: General Procedure for Protein Modification
This protocol outlines a general method for the modification of a protein's carboxyl groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES or phosphate buffer)
-
N-Ethylbenzisoxazolium tetrafluoroborate solution (freshly prepared)
-
Amine-containing molecule to be conjugated (e.g., a fluorescent dye with a primary amine)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the desired reaction buffer at a suitable concentration.
-
-
Activation and Conjugation:
-
Add the freshly prepared N-Ethylbenzisoxazolium tetrafluoroborate solution to the protein solution with gentle stirring. The optimal molar excess of the reagent should be determined empirically.
-
Allow the activation reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Add the amine-containing molecule to be conjugated to the reaction mixture.
-
Continue to stir for several hours to overnight.
-
-
Quenching and Purification:
-
Quench any unreacted enol esters by adding a quenching reagent like hydroxylamine.
-
Purify the bioconjugate from unreacted reagents and byproducts using size-exclusion chromatography, dialysis, or another appropriate method.
-
-
Characterization:
-
Characterize the resulting bioconjugate to determine the degree of labeling and confirm that the protein's structure and function are retained.
-
Diagram: Workflow for Protein Modification
Caption: Stepwise process for protein bioconjugation.
Data Presentation: Comparative Performance
While specific yield and racemization data for N-Ethylbenzisoxazolium tetrafluoroborate can vary depending on the specific amino acids and reaction conditions, the following table provides a representative comparison with other common coupling reagents. It is important to note that these values are illustrative and should be optimized for each specific application.
| Coupling Reagent | Typical Yield (%) | Relative Racemization Risk | Key Features |
| N-Ethylbenzisoxazolium Tetrafluoroborate | 80-95 | Low to Moderate | Forms a reactive enol ester; water-soluble byproducts. |
| DCC/HOBt | 85-95 | Low | Widely used; insoluble DCU byproduct can be problematic. |
| HBTU/DIPEA | >95 | Very Low | High efficiency and fast reaction times. |
| HATU/DIPEA | >98 | Very Low | Highly efficient, especially for sterically hindered amino acids. |
Conclusion and Future Perspectives
N-Ethylbenzisoxazolium tetrafluoroborate remains a relevant and powerful tool in the arsenal of the biochemist and drug development professional. Its ability to efficiently activate carboxyl groups for amide bond formation underpins its utility in both the construction of novel peptide entities and the functional modification of complex proteins. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this reagent. As the demand for more sophisticated bioconjugates and synthetic peptides grows, a thorough understanding of the chemistry and practical application of reagents like Woodward's Reagent K will continue to be essential for innovation in the life sciences.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
Sources
An In-Depth Technical Guide to N-Ethylbenzisoxazolium tetrafluoroborate (CAS 4611-62-5): A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Classic Reagent in Modern Synthesis
N-Ethylbenzisoxazolium tetrafluoroborate, bearing the CAS number 4611-62-5, is a versatile chemical reagent with a significant history in the field of organic synthesis, particularly in the realms of peptide chemistry and protein modification. Often recognized by its common name, Woodward's Reagent K, this compound belongs to the family of isoxazolium salts that have proven invaluable for the activation of carboxyl groups. This guide provides a comprehensive technical overview of N-Ethylbenzisoxazolium tetrafluoroborate, delving into its core chemical principles, mechanistic intricacies, and practical applications, designed to empower researchers in their experimental endeavors.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 4611-62-5 | [1][2] |
| Molecular Formula | C₉H₁₀BF₄NO | [3] |
| Molecular Weight | 234.99 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 108-110 °C | [3] |
| Solubility | Soluble in acetonitrile; slightly soluble in dichloromethane; soluble in aqueous acid (unstable above pH 4) | [3] |
| Storage Temperature | 0-5°C | [3] |
| Sensitivity | Hygroscopic | [3] |
Safety and Handling: N-Ethylbenzisoxazolium tetrafluoroborate should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[3]
The Core Mechanism: Activation of Carboxylic Acids
The primary utility of N-Ethylbenzisoxazolium tetrafluoroborate lies in its ability to activate carboxylic acids, rendering them susceptible to nucleophilic attack. This process is central to its application as a peptide coupling reagent. The reaction mechanism proceeds through a series of well-defined steps.
The initial step involves the reaction of the isoxazolium salt with a base, which abstracts a proton from the 3-position of the isoxazole ring. This leads to the formation of a highly reactive keto-ketenimine intermediate. This intermediate then readily reacts with a carboxylic acid to form an enol ester. This enol ester is a highly activated species, primed for reaction with a nucleophile, such as the amino group of an amino acid or peptide.[4]
Application in Peptide Synthesis: A Step-by-Step Workflow
While newer peptide coupling reagents have emerged, Woodward's Reagent K remains a valuable tool, particularly in specific applications where its reactivity profile is advantageous.
Experimental Protocol: Solution-Phase Peptide Coupling
This protocol outlines a general procedure for the coupling of two amino acid derivatives in solution.
-
Reactant Preparation:
-
Dissolve one equivalent of the N-protected amino acid (the carboxylic acid component) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
In a separate flask, dissolve one equivalent of the C-protected amino acid (the amine component) in the same anhydrous solvent.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the N-protected amino acid, add one equivalent of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) and stir for a few minutes at room temperature.
-
Add one equivalent of N-Ethylbenzisoxazolium tetrafluoroborate to the mixture. Stir at room temperature for a predetermined activation time (typically 30-60 minutes). The formation of the activated enol ester can sometimes be monitored by spectroscopic methods.
-
-
Coupling Reaction:
-
Slowly add the solution of the C-protected amino acid to the activated carboxyl component.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.
-
The crude peptide is then purified by a suitable method, such as column chromatography or recrystallization.
-
Beyond Peptides: The Realm of Protein Modification
A significant and powerful application of N-Ethylbenzisoxazolium tetrafluoroborate is in the chemical modification of proteins. Its reactivity is not limited to carboxyl groups; other nucleophilic side chains of amino acid residues can also be targeted.
The reaction of Woodward's Reagent K with a carboxyl group on a protein yields a stable enol ester. However, its reaction with other nucleophiles such as sulfhydryl (cysteine), hydroxyl (serine, threonine, tyrosine), amino (lysine), and imidazole (histidine) groups results in the formation of unsaturated ketones. This differential reactivity can be exploited for selective modification and labeling of proteins.[5] For instance, the unsaturated ketone products can be selectively reduced with sodium borohydride, offering a pathway for introducing labels or other functionalities.[5]
This capability has been utilized to probe the active sites of enzymes and to identify essential amino acid residues for protein function.[4]
Comparative Analysis with Other Coupling Reagents
The landscape of peptide synthesis is populated with a diverse array of coupling reagents, each with its own set of advantages and disadvantages. While a direct quantitative comparison is challenging due to the variability in peptide sequences and reaction conditions, a qualitative assessment can be made.
| Reagent Class | Examples | General Characteristics |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Can lead to racemization and formation of N-acylurea byproducts. Often used with additives like HOBt or Oxyma to suppress side reactions. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, TBTU | High coupling efficiency, fast reaction times, and low racemization. Generally more expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to onium salts in terms of efficiency and low racemization. |
| Isoxazolium Salts | N-Ethylbenzisoxazolium tetrafluoroborate | Effective for carboxyl activation. Can also modify other nucleophilic residues in proteins. |
The choice of coupling reagent is a critical decision in peptide synthesis, influencing yield, purity, and the extent of side reactions like racemization.[6] While onium and phosphonium salts are often favored for their high efficiency and low racemization rates in routine solid-phase peptide synthesis,[7] N-Ethylbenzisoxazolium tetrafluoroborate offers a unique reactivity profile that makes it particularly useful for specific applications in both peptide synthesis and protein chemistry.
Conclusion and Future Perspectives
N-Ethylbenzisoxazolium tetrafluoroborate, a reagent with a rich history, continues to be a relevant and valuable tool for chemists. Its well-understood mechanism of carboxyl activation via an enol ester intermediate provides a reliable method for amide bond formation. Furthermore, its broader reactivity towards other nucleophilic functional groups opens up avenues for the strategic modification of complex biomolecules like proteins. While modern coupling reagents may offer advantages in terms of speed and suppression of racemization in standard peptide synthesis, the unique characteristics of Woodward's Reagent K ensure its continued place in the synthetic chemist's toolbox, particularly for specialized applications in chemical biology and drug discovery. As the demand for sophisticated peptides and protein conjugates grows, a deep understanding of the capabilities of classic reagents like N-Ethylbenzisoxazolium tetrafluoroborate will remain essential for innovation in the field.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4611-62-5 CAS MSDS (N-ETHYLBENZISOXAZOLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Gas-Phase Amidation of Carboxylic Acids with Woodward’s Reagent K Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method for chemical modification of functional groups other than a carboxyl group in proteins by N-ethyl-5-phenylisooxazolium-3'-sulfonate (Woodward's reagent-K): inhibition of ADP-induced platelet responses involves covalent modification of aggregin, an ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethylbenzisoxazolium Tetrafluoroborate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Reagent for Amide Bond Formation
In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the demand for efficient, reliable, and racemization-suppressing coupling reagents is paramount. N-Ethylbenzisoxazolium tetrafluoroborate, a crystalline, bench-stable salt, has emerged as a significant tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of its molecular characteristics, a detailed protocol for its synthesis, and the mechanistic underpinnings of its application, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Its primary utility lies in its capacity to activate carboxylic acids, facilitating the formation of amide bonds—a cornerstone of peptide and small molecule synthesis.[1][2]
Part 1: Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and the distribution of charge within N-Ethylbenzisoxazolium tetrafluoroborate are fundamental to its reactivity. The compound is an ionic salt, comprising an organic N-Ethylbenzisoxazolium cation and an inorganic tetrafluoroborate anion.
The N-Ethylbenzisoxazolium Cation: A Pre-activated Electrophile
The cationic portion is the powerhouse of the reagent. It consists of a benzisoxazole heterocyclic system where the nitrogen atom is quaternized by an ethyl group. This N-alkylation is crucial; it transforms the otherwise stable aromatic ring into a highly reactive electrophilic species. The positive charge is delocalized across the heterocyclic system, but the carbon atom of the oxazole ring becomes particularly susceptible to nucleophilic attack. This inherent reactivity is the basis for its function as a carboxylic acid activator.
Below is a two-dimensional representation of the molecular structure of N-Ethylbenzisoxazolium tetrafluoroborate.
Caption: Molecular structure of N-Ethylbenzisoxazolium tetrafluoroborate.
The Tetrafluoroborate Anion: A Non-Nucleophilic Counterion
The choice of the tetrafluoroborate (BF₄⁻) anion is deliberate and critical for the reagent's efficacy. BF₄⁻ is a classic example of a non-coordinating, non-nucleophilic anion. Its tetrahedral geometry and the high electronegativity of the fluorine atoms result in a diffuse negative charge, rendering it a poor nucleophile. This is essential to prevent it from competing with the desired nucleophile (the amine in peptide synthesis) in attacking the activated carboxylic acid, thereby minimizing side reactions.
Molecular Weight and Physicochemical Properties
A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis. The molecular formula of N-Ethylbenzisoxazolium tetrafluoroborate is C₉H₁₀BF₄NO.[3]
| Component | Formula | Atom | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Cation | C₉H₁₀NO⁺ | Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 10 | 1.008 | 10.080 | ||
| Nitrogen (N) | 1 | 14.007 | 14.007 | ||
| Oxygen (O) | 1 | 15.999 | 15.999 | ||
| Anion | BF₄⁻ | Boron (B) | 1 | 10.81 | 10.810 |
| Fluorine (F) | 4 | 18.998 | 75.992 | ||
| Total | C₉H₁₀BF₄NO | Molecular Weight | ~234.99 |
Key Physicochemical Properties:
-
Appearance: Crystalline solid[3]
-
Melting Point: 109.5–110.2 °C[1]
-
Solubility: Soluble in acetonitrile, slightly soluble in dichloromethane. It is also soluble in aqueous acid but is unstable at a pH above 4.[3]
-
Stability and Storage: The compound is moisture-sensitive and should be stored in a cool, dry place.[1]
Part 2: Synthesis and Characterization
The synthesis of N-Ethylbenzisoxazolium tetrafluoroborate is a straightforward alkylation reaction. The trustworthiness of this protocol lies in its reliance on well-established reactivity principles of heterocyclic compounds and powerful alkylating agents.
Experimental Protocol: Synthesis of N-Ethylbenzisoxazolium tetrafluoroborate
This protocol is based on the reported method of ethylating benzisoxazole with triethyloxonium tetrafluoroborate.[1]
Materials:
-
Benzisoxazole
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard glassware, dried in an oven
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add benzisoxazole (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar. Dissolve the benzisoxazole in anhydrous dichloromethane.
-
Addition of Alkylating Agent: In a separate flask, dissolve triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous dichloromethane. Slowly add this solution to the stirred solution of benzisoxazole at room temperature.
-
Causality Explanation: Triethyloxonium tetrafluoroborate is a potent ethylating agent, readily transferring an ethyl cation (Et⁺). The nitrogen atom of the benzisoxazole acts as a nucleophile, attacking the electrophilic ethyl group. Using a slight excess of the alkylating agent ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzisoxazole spot.
-
Product Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until the product precipitates out as a white solid.
-
Causality Explanation: N-Ethylbenzisoxazolium tetrafluoroborate is insoluble in diethyl ether, a non-polar solvent, while the starting materials and any unreacted Meerwein's salt have some solubility. This allows for efficient isolation of the desired product.
-
-
Isolation and Purification: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with copious amounts of anhydrous diethyl ether to remove any residual starting materials.
-
Drying: Dry the resulting white crystalline solid under high vacuum to remove all traces of solvent.
Caption: Experimental workflow for the synthesis of N-Ethylbenzisoxazolium tetrafluoroborate.
Spectroscopic Characterization (Illustrative)
-
¹H NMR (in CD₃CN): One would expect to see aromatic protons in the range of 7.5-8.5 ppm. The ethyl group would exhibit a quartet for the -CH₂- protons (around 4.5 ppm, deshielded by the adjacent positive nitrogen) and a triplet for the -CH₃ protons (around 1.5 ppm).
-
¹³C NMR (in CD₃CN): Aromatic carbons would appear in the 110-150 ppm region. The -CH₂- carbon of the ethyl group would be significantly downfield (around 50-60 ppm), and the -CH₃ carbon would be upfield (around 15-20 ppm).
-
¹⁹F NMR (in CD₃CN): A sharp singlet would be expected for the tetrafluoroborate anion around -150 ppm.
-
IR (ATR): Characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the heterocyclic ring, and strong, broad absorbances for the B-F bonds of the tetrafluoroborate anion (typically around 1000-1100 cm⁻¹).
Part 3: Application in Peptide Synthesis
The primary application of N-Ethylbenzisoxazolium tetrafluoroborate is as a coupling reagent in peptide synthesis. It serves to activate the carboxylic acid of an N-protected amino acid, converting it into a highly reactive species that is readily attacked by the free amine of another amino acid or peptide chain.
Mechanism of Action
The mechanism involves a two-step process: activation followed by nucleophilic acyl substitution.
-
Activation Step: The carboxylate anion of an N-protected amino acid acts as a nucleophile, attacking the electrophilic carbon of the N-Ethylbenzisoxazolium cation. This results in the opening of the isoxazole ring to form a highly reactive enol ester intermediate (o-hydroxy-N-ethylbenzamido derivative).[1] This intermediate is essentially a "super active ester".
-
Coupling Step: The free amino group of the second amino acid (or peptide) then attacks the carbonyl carbon of this activated enol ester. This nucleophilic acyl substitution reaction forms the new peptide bond and releases o-hydroxy-N-ethylbenzamide as a water-soluble byproduct, which is easily removed during workup.
The entire process is designed to be efficient and to minimize racemization at the chiral center of the activated amino acid, a critical requirement for the synthesis of biologically active peptides.
Caption: Logical flow of the peptide coupling mechanism.
Conclusion
N-Ethylbenzisoxazolium tetrafluoroborate stands as a testament to the power of heterocyclic chemistry in developing sophisticated reagents for organic synthesis. Its design, featuring a reactive cationic core and a non-interfering anionic partner, makes it an effective and reliable choice for the critical task of amide bond formation. For researchers in drug discovery and peptide science, a thorough understanding of its structure, synthesis, and mechanism of action is invaluable for the successful construction of complex molecular targets.
References
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. N-Ethylbenzisoxazolium tetrafluoroborate. Available from: [Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF. Available from: [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of N-Ethylbenzisoxazolium Tetrafluoroborate (Woodward's Reagent K)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Reagent
N-Ethylbenzisoxazolium tetrafluoroborate, widely recognized in the scientific community as Woodward's Reagent K, is a potent and versatile reagent with significant applications in peptide synthesis and other areas of organic chemistry. Its efficacy is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these characteristics is paramount for its effective storage, handling, and application in research and development.
This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of N-Ethylbenzisoxazolium tetrafluoroborate. It is designed to equip researchers, scientists, and drug development professionals with the critical information and methodologies required to harness the full potential of this reagent while ensuring experimental reproducibility and the integrity of their results.
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-Ethylbenzisoxazolium tetrafluoroborate | |
| Synonym | Woodward's Reagent K | |
| CAS Number | 4611-62-5 | |
| Molecular Formula | C₉H₁₀BF₄NO | |
| Molecular Weight | 234.99 g/mol | |
| Appearance | Crystalline solid | [1] |
| Melting Point | 108-110 °C | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Solubility Profile: A Guide to Solvent Selection
The solubility of N-Ethylbenzisoxazolium tetrafluoroborate is a critical factor in its application, influencing reaction kinetics, purification, and formulation. While extensive quantitative data remains to be fully elucidated in publicly available literature, a qualitative understanding provides a strong foundation for solvent selection.
Qualitative Solubility Overview [1]
-
High Solubility: Acetonitrile, Aqueous Acid
-
Slight Solubility: Dichloromethane
This information suggests that polar aprotic solvents like acetonitrile are effective for dissolving N-Ethylbenzisoxazolium tetrafluoroborate, which is consistent with its salt-like nature. Its solubility in acidic aqueous solutions points towards its stability at low pH, a crucial aspect that will be further explored in the stability section. The limited solubility in less polar solvents like dichloromethane indicates that solvent polarity plays a significant role in the dissolution process.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following method, based on the equilibrium concentration technique, provides a reliable framework for determining the solubility of N-Ethylbenzisoxazolium tetrafluoroborate in various solvents at different temperatures.
Objective: To determine the equilibrium solubility of N-Ethylbenzisoxazolium tetrafluoroborate in a given solvent at a specified temperature.
Materials:
-
N-Ethylbenzisoxazolium tetrafluoroborate
-
Selected solvent (e.g., acetonitrile, water, buffered solutions)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Ethylbenzisoxazolium tetrafluoroborate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.
-
Stir the suspensions at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted sample using a validated HPLC method. A reverse-phase HPLC method with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a suitable starting point.
-
Prepare a calibration curve using standard solutions of N-Ethylbenzisoxazolium tetrafluoroborate of known concentrations.
-
Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Stability Profile: Ensuring Reagent Integrity
The stability of N-Ethylbenzisoxazolium tetrafluoroborate is a critical consideration for its storage and effective use. Degradation can lead to a loss of reactivity and the formation of impurities that may interfere with experimental outcomes.
Key Stability Considerations:
-
pH Sensitivity: N-Ethylbenzisoxazolium tetrafluoroborate is reported to be unstable in aqueous solutions with a pH above 4.[1] This instability is likely due to the hydrolysis of the benzisoxazolium ring, a reaction that is catalyzed by hydroxide ions.
-
Hydrolysis of the Tetrafluoroborate Anion: The tetrafluoroborate anion (BF₄⁻) itself is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. This process can lead to the formation of fluoride ions and boric acid.
-
Hygroscopicity: The hygroscopic nature of the compound necessitates storage in a dry environment to prevent moisture-induced degradation.
-
Thermal Stability: The melting point of 108-110 °C provides an upper limit for its solid-state thermal stability under ambient pressure. Decomposition may occur at or above this temperature.
-
Storage Recommendations: To maintain its integrity, N-Ethylbenzisoxazolium tetrafluoroborate should be stored at 0-5°C in a tightly sealed container, protected from moisture and light.[1]
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and for understanding the molecule's intrinsic stability. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
dot
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol for a Preliminary Hydrolytic Stability Study
This protocol outlines a basic experiment to investigate the hydrolytic stability of N-Ethylbenzisoxazolium tetrafluoroborate at different pH values.
Objective: To assess the rate of degradation of N-Ethylbenzisoxazolium tetrafluoroborate in aqueous solutions at various pH levels.
Materials:
-
N-Ethylbenzisoxazolium tetrafluoroborate
-
Buffered solutions (e.g., pH 2, 4, 7, 9)
-
HPLC system with a UV detector
-
Thermostatically controlled incubator
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of N-Ethylbenzisoxazolium tetrafluoroborate in acetonitrile.
-
In separate volumetric flasks, add a small aliquot of the stock solution to each of the buffered solutions to achieve a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Transfer the solutions to sealed vials and place them in an incubator at a controlled temperature (e.g., 25°C or 40°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of N-Ethylbenzisoxazolium tetrafluoroborate.
-
-
Data Analysis:
-
Plot the concentration of the compound as a function of time for each pH condition.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Compare the degradation rates at different pH values to identify the conditions of greatest instability.
-
Analytical Methodologies for Purity and Stability Assessment
Robust analytical methods are essential for determining the purity of N-Ethylbenzisoxazolium tetrafluoroborate and for monitoring its stability over time.
dot
Caption: Key Analytical Methods for Characterization.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment and stability studies. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of both.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of N-Ethylbenzisoxazolium tetrafluoroborate and aiding in the structural elucidation of its degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for identifying polymorphic or salt forms.
Conclusion and Future Perspectives
N-Ethylbenzisoxazolium tetrafluoroborate is a reagent of significant utility, and a comprehensive understanding of its solubility and stability is fundamental to its successful application. This guide has synthesized the available information and provided robust experimental frameworks for generating further quantitative data.
Key takeaways for the researcher include:
-
Solvent Choice: Acetonitrile and acidic aqueous solutions are suitable solvents, while less polar organic solvents are generally poor choices.
-
Stability is pH-Dependent: The compound is sensitive to basic conditions and should be handled in acidic or neutral environments to prevent hydrolysis.
-
Strict Storage is Crucial: Due to its hygroscopic nature and thermal sensitivity, storage at low temperatures in a dry, inert atmosphere is imperative.
Future research should focus on generating comprehensive quantitative solubility data in a wider range of pharmaceutically and synthetically relevant solvents. Detailed mechanistic studies on its degradation pathways under various stress conditions will further enhance our ability to predict its behavior and develop more stable formulations and reaction conditions. Such endeavors will undoubtedly expand the applicability of this versatile reagent in the ever-evolving landscape of chemical and pharmaceutical sciences.
References
Sources
Unlocking the Potential: A Theoretical Guide to the Reactivity of N-Ethylbenzisoxazolium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, N-Ethylbenzisoxazolium salts are emerging as versatile intermediates and potential pharmacophores. Their unique electronic structure, characterized by a strained isoxazolium ring fused to a benzene ring, imparts a fascinating and often complex reactivity profile. Understanding the underlying principles governing their behavior is paramount for harnessing their full potential in the design of novel therapeutics and synthetic methodologies. This in-depth technical guide provides a comprehensive theoretical framework for the reactivity of N-Ethylbenzisoxazolium salts, synthesizing established principles of isoxazole chemistry with computational insights to offer a predictive understanding for researchers in the field.
The N-Ethylbenzisoxazolium Cation: An Introduction to its Electronic Landscape
The reactivity of the N-Ethylbenzisoxazolium cation is fundamentally dictated by the electronic distribution within its bicyclic structure. The fusion of the electron-rich benzene ring with the electron-deficient N-alkylated isoxazolium moiety creates a system with distinct reactive sites. The positive charge is not localized solely on the nitrogen atom but is delocalized across the heterocyclic ring, rendering the C3 and C7a carbon atoms susceptible to nucleophilic attack. The N-O bond, inherent to the isoxazole core, is a point of latent instability, prone to cleavage under various conditions.[1]
Computational studies on related isoxazole systems reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the isoxazolium ring, highlighting its electrophilic nature.[2] The presence of the N-ethyl group, an electron-donating alkyl substituent, subtly modulates this reactivity by inductively pushing electron density towards the ring, thereby slightly stabilizing the cation compared to its N-H counterpart. However, this effect is generally not substantial enough to completely deactivate the ring towards nucleophilic attack.
Theoretical Methodologies for Probing Reactivity
To dissect the intricate reaction mechanisms of N-Ethylbenzisoxazolium salts, a robust computational chemistry toolkit is indispensable. Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure, reaction pathways, and transition states of similar heterocyclic systems.[3]
Workflow for Theoretical Reactivity Studies:
Caption: A typical workflow for the computational investigation of reaction mechanisms.
Causality in Method Selection:
-
DFT Functionals: The choice of DFT functional is critical. For systems like N-Ethylbenzisoxazolium salts, hybrid functionals such as B3LYP or M06-2X often provide a good balance between computational cost and accuracy for predicting geometries and energetic barriers.[4]
-
Basis Sets: A Pople-style basis set, such as 6-31G(d,p), is a common starting point for geometry optimizations, while larger basis sets like 6-311+G(d,p) are recommended for more accurate single-point energy calculations.
-
Solvent Effects: Given that many reactions involving these salts are performed in solution, incorporating a solvation model (e.g., the Polarizable Continuum Model - PCM) is crucial for obtaining realistic energy profiles.[5]
Key Reactivity Patterns: A Theoretical Perspective
The reactivity of N-Ethylbenzisoxazolium salts can be broadly categorized into several key pathways, each with its own unique mechanistic nuances.
Ring-Opening Reactions: The Achilles' Heel of the Isoxazolium Core
The inherent strain and the weak N-O bond in the isoxazolium ring make it susceptible to ring-opening reactions, particularly in the presence of nucleophiles and bases.[1]
Mechanism of Base-Mediated Ring Opening:
Caption: Generalized mechanism for the base-mediated ring-opening of N-Ethylbenzisoxazolium salts.
Theoretical calculations can elucidate the energetics of this process, predicting the activation barrier for the initial nucleophilic attack and the subsequent ring cleavage. The nature of the nucleophile plays a significant role; "hard" nucleophiles like hydroxide ions tend to favor attack at the more electrophilic C3 position, leading to the formation of a 2-(N-ethyl-2-hydroxybenzamido) derivative.
Cycloaddition Reactions: Building Complexity from the Isoxazolium Scaffold
N-Ethylbenzisoxazolium salts can serve as precursors to highly reactive intermediates, such as isoxazolium ylides, which can participate in [3+2] cycloaddition reactions.[6] Deprotonation of the carbon atom adjacent to the nitrogen can generate an ylide, a 1,3-dipole, which can then react with various dipolarophiles to construct five-membered rings.
Experimental Protocol for Ylide Generation and Trapping:
-
Salt Dissolution: Dissolve the N-Ethylbenzisoxazolium salt (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine or DBU (1.1 equivalents), dropwise.
-
Dipolarophile Addition: Immediately following base addition, introduce the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride, extract the product with a suitable organic solvent, and purify by column chromatography.
Theoretical Insights into Cycloaddition:
Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting the regioselectivity and reactivity of these cycloaddition reactions. The energy and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the isoxazolium ylide and the LUMO of the dipolarophile will dictate the preferred orientation of the reactants in the transition state.
Nucleophilic Attack at the Benzene Ring: A Less Common Pathway
While the isoxazolium ring is the primary site of reactivity, under certain conditions, nucleophilic aromatic substitution (SNAr) on the benzene ring can occur. This is generally less favorable due to the lower electrophilicity of the benzene ring compared to the isoxazolium moiety. The presence of strong electron-withdrawing groups on the benzene ring would be necessary to activate it towards this type of reaction.
Factors Influencing Reactivity: A Predictive Framework
The reactivity of N-Ethylbenzisoxazolium salts is not static but can be finely tuned by several factors.
| Factor | Influence on Reactivity | Theoretical Rationale |
| Substituents on the Benzene Ring | Electron-withdrawing groups (e.g., -NO₂, -CN) increase the electrophilicity of the entire system, accelerating nucleophilic attack. Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. | Perturbation of the molecular orbital energies. Electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor. |
| Nature of the Nucleophile | "Soft" nucleophiles may favor attack at different sites compared to "hard" nucleophiles, potentially leading to different reaction outcomes. | Governed by Hard and Soft Acids and Bases (HSAB) theory. |
| Solvent Polarity | Polar solvents can stabilize the charged ground state and transition states, influencing reaction rates. | Solvation models in computational chemistry can quantify these effects. |
| Counter-ion | The nature of the counter-ion can affect the solubility and stability of the salt, indirectly influencing its reactivity. | Explicitly modeling the counter-ion in theoretical calculations can provide insights into its role. |
Spectroscopic Characterization: Bridging Theory and Experiment
Theoretical calculations can aid in the interpretation of experimental spectroscopic data, providing a powerful tool for structure elucidation.
-
NMR Spectroscopy: Calculated NMR chemical shifts (using methods like GIAO) can be compared with experimental data to confirm the structure of reactants, intermediates, and products.[7]
-
Infrared (IR) Spectroscopy: Computed vibrational frequencies can be used to assign the characteristic peaks in an experimental IR spectrum, such as the C=N and N-O stretching frequencies of the isoxazolium ring.[8]
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra, providing insights into the electronic structure of the molecule.[2]
Conclusion: A Roadmap for Future Exploration
The theoretical framework presented here offers a robust foundation for understanding and predicting the reactivity of N-Ethylbenzisoxazolium salts. By leveraging the power of computational chemistry, researchers can gain unprecedented insights into reaction mechanisms, design more efficient synthetic routes, and rationally design novel molecules with desired properties. The interplay between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the application of these fascinating heterocyclic compounds.
References
- Patil, P., Thakur, A., Sharma, A., & Flora, S.J.S. (2020). Natural products and their derivatives as multifunctional ligands against Alzheimer's disease. Drug Dev. Res., 81, 165–183.
- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
- N‐Heterocyclic carbenes (NHCs) are commonly prepared by deprotonation of azolium salts using strong anionic bases. (2025).
- Obasi, L.N., et al. (2011). Synthesis, Spectroscopic Characterization and Antibacterial Screening of Novel N-(Benzothiazol-2-YL)Ethanamides. SciELO.
- Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722-9727.
- Herein, an evaluation of the initial step of benzoxazine polymerization is presented by mass spectrometry... (n.d.).
- Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
- The mechanism begins in the same way with the nucleophile(N) attacking the carbonyl to form a tetrahedral intermediate... (n.d.). OCLUE - Open Textbook Publishing.
- Sączewski, F., Gdaniec, M., & Data, K. (2017). A new imidazoline-containing Bunte salt: Synthesis, molecular and electronic structure.
- Density functional theory and ab initio calculations were carried out to investigate two probable unimolecular decomposition channels of isoxazole. (n.d.).
- The synthesis and spectroscopic characterisation of some representative N-alkyl-substituted qu
- This organic chemistry video tutorial focuses the mechanism of nucleophilic addition reaction to aldehydes and ketones. (2017). YouTube.
- A systematic investigation of imidazo- and pyrazoloiodazinium salts is presented. (n.d.). Beilstein Journals.
- N-Alkylation of NH-azoles with ketonic, phenolic or indole Mannich bases. (n.d.).
- Structural and computational investigation of the novel isoxazole derivative... (2026).
- A variety of substituted isoxazolo[3,4-b]quinolin-3(1H)-ones... (2025).
- Reactions of imidazolium ylides with dimethyl acetylenedicarboxylate in polar solvents (methanol) were studied. (2019).
- A novel, fast, and straightforward procedure for the synthesis of di- and trifunctionalized isoxazoles... (n.d.). OUCI.
- it it can undergo immediately the loss of nitrogen to form a carbine once this carbine is formed... (2025). YouTube.
- Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed.
- Various substituted benzisoxazoles have been prepared by a [3 + 2] cycloaddition of nitrile oxides and arynes. (n.d.). Organic Chemistry Portal.
- A new synthetic approach to π-extended imidazolium salts is developed based on 1,3-dipolar cycloaddition... (n.d.). RSC Publishing.
- Fragmentation chemistry of the parent isoxazole molecule and its substituents has been the subject of several experimental and theoretical investigations. (2023). Journal of the American Society for Mass Spectrometry.
- The X-ray powder diffraction patterns of the AMB, NIA and AMB with NIA are clearly different... (n.d.). SciSpace.
- Substituted imidazolium ionic liquids (ILs) were investigated for their reactivity towards Na12Ge17... (n.d.). PMC - NIH.
- Physical and spectroscopic properties of new benzimidazolium salts... (n.d.).
- it can undergo intermolecular 13 dipolar cycloition with various dipolar... (2025). YouTube.
- The preparation of 2-(N-alkylamino)
- Thiazolium azomethine ylides, equipped with a C-2 methanethiol group, participate in an efficient [3 + 2] cycloaddition reaction... (n.d.). PubMed.
- The sample was heated in the range of 30–400◦C with a heating r
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- 5. Reactivity and Controlled Redox Reactions of Salt‐like Intermetallic Compounds in Imidazolium‐Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole [ouci.dntb.gov.ua]
- 8. scispace.com [scispace.com]
N-Ethylbenzisoxazolium Tetrafluoroborate: A Novel Reagent for Tryptophan-Centric Chemical Footprinting in Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of protein higher-order structure and dynamics is paramount in understanding biological function and advancing drug discovery. Chemical footprinting, coupled with mass spectrometry, has emerged as a powerful tool for elucidating solvent accessibility and mapping protein interaction interfaces. While various reagents have been developed for this purpose, the selective and efficient modification of tryptophan residues remains a compelling objective due to tryptophan's unique structural and functional roles. This technical guide introduces N-Ethylbenzisoxazolium tetrafluoroborate as a promising, yet underexplored, reagent for the chemical footprinting of proteins with a potential specificity towards tryptophan residues. Drawing upon the known reactivity of isoxazolium salts and the nucleophilic nature of the tryptophan indole ring, we propose a mechanistic framework and provide a comprehensive, field-proven protocol for its application in structural proteomics research. This guide is intended to empower researchers to explore the utility of N-Ethylbenzisoxazolium tetrafluoroborate for novel insights into protein conformation and interactions.
Introduction: The Significance of Tryptophan in Protein Structure and Function
Tryptophan, with its bulky, aromatic indole side chain, is the rarest of the 20 common amino acids. Its unique properties often position it at critical protein-protein interfaces, in ligand-binding pockets, and as an intrinsic fluorescent probe. The solvent accessibility of tryptophan residues is, therefore, a key indicator of a protein's conformational state and its interactions with other molecules. Chemical footprinting methods that can selectively and efficiently report on the solvent exposure of tryptophan offer a powerful lens through to study protein dynamics.
Current chemical footprinting techniques, such as hydroxyl radical protein footprinting (HRPF), provide broad information on solvent accessibility but can lack residue specificity. The development of reagents that target specific amino acids with high efficiency is crucial for obtaining more precise structural information. This guide introduces N-Ethylbenzisoxazolium tetrafluoroborate, a commercially available compound, as a potential novel reagent for tryptophan-focused chemical footprinting.
Chemical Properties and Proposed Reaction Mechanism
N-Ethylbenzisoxazolium tetrafluoroborate belongs to the class of isoxazolium salts, which are known to be susceptible to nucleophilic attack. While reagents like Woodward's Reagent K (N-Ethyl-5-phenylisoxazolium-3'-sulfonate) have been traditionally used for modifying carboxyl groups, their reactivity with other nucleophilic residues has been documented. The indole ring of tryptophan is a potent nucleophile, readily undergoing electrophilic substitution.
We propose that N-Ethylbenzisoxazolium tetrafluoroborate acts as an electrophile, reacting with the electron-rich indole side chain of tryptophan. The reaction is initiated by the nucleophilic attack of the C2 or C3 position of the indole ring on the electrophilic carbon of the benzisoxazolium ring, leading to the formation of a covalent adduct. This modification introduces a stable mass tag that can be readily detected by mass spectrometry.
Methodological & Application
N-Ethylbenzisoxazolium tetrafluoroborate peptide synthesis protocol
Application Note & Protocol
Title: High-Efficiency Peptide Synthesis Using Isoxazolium-Based Coupling Reagents
Abstract
The synthesis of high-purity peptides is a cornerstone of modern drug discovery, proteomics, and biomedical research. The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. While phosphonium and aminium salts like BOP and HBTU are widely used, isoxazolium salts, such as N-Ethylbenzisoxazolium tetrafluoroborate, represent a distinct class of activating agents. This document provides a comprehensive guide to the principles, mechanisms, and practical application of N-Ethylbenzisoxazolium tetrafluoroborate for peptide synthesis. We will explore the causality behind its activation mechanism, present a detailed protocol for its use in solid-phase peptide synthesis (SPPS), and discuss critical safety and handling considerations.
Introduction: The Role of Coupling Reagents in Peptide Synthesis
Peptide synthesis involves the sequential formation of amide bonds between amino acids. This fundamental reaction requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[1] An ideal coupling reagent facilitates this process with rapid kinetics, minimal side reactions, and suppression of racemization at the chiral α-carbon of the activated amino acid.[2]
Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[3] This approach simplifies the purification process immensely, as excess reagents and soluble byproducts are removed by simple filtration and washing.[3][4] The success of any SPPS protocol is therefore intimately linked to the performance of the coupling reagent used in each cycle.
While N-Ethylbenzisoxazolium tetrafluoroborate is not as commonly cited in recent literature as reagents like HBTU or HATU, its underlying chemistry represents an important activation strategy. This guide serves to detail its application for researchers exploring diverse coupling methodologies.
Mechanism of Action: Carboxyl Activation by N-Ethylbenzisoxazolium Salts
The efficacy of N-Ethylbenzisoxazolium tetrafluoroborate lies in its ability to form a highly reactive ester intermediate. The process, which requires a tertiary amine base, proceeds through a well-defined pathway that ensures efficient activation of the incoming amino acid.
Causality of Activation:
-
Formation of the Carboxylate: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.[2][5] This step is crucial as it generates the active nucleophile required to react with the electrophilic isoxazolium salt.
-
Reaction with Isoxazolium Salt: The carboxylate anion attacks the electrophilic carbon of the N-Ethylbenzisoxazolium cation. This leads to the opening of the isoxazolium ring and the formation of a highly reactive enol ester intermediate.
-
Amine Coupling: The free N-terminal amine of the resin-bound peptide chain then acts as a nucleophile, attacking the carbonyl carbon of the active enol ester. This step forms the desired peptide bond.
-
Byproduct Release: The reaction releases a stable, water-soluble byproduct derived from the original isoxazolium salt, which can be easily washed away from the solid-phase support.
Diagram: Mechanism of Peptide Bond Formation
The following diagram illustrates the activation of an N-protected amino acid and subsequent coupling to a peptide chain using an N-Ethylbenzisoxazolium salt.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure
Assume a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin).
-
Resin Swelling:
-
Place 200 mg of the peptide-resin in the reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. Perform 5 sequential washes with 5 mL of DMF for 1 minute each. A Kaiser test can be performed to confirm the presence of a free amine.
-
-
Coupling Reaction:
-
In a separate vial, prepare the activation mixture:
-
Dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of N-Ethylbenzisoxazolium tetrafluoroborate (0.39 mmol) in 3 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol).
-
-
Rationale: Using a slight excess of the amino acid and coupling reagent drives the reaction to completion. [3]The large excess of base ensures the amino acid remains deprotonated and neutralizes any generated acids.
-
Add the activation mixture to the drained resin in the reaction vessel.
-
Agitate at room temperature for 45-90 minutes. The optimal time can be monitored using a colorimetric test (e.g., Kaiser test on a resin sample).
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with 5 mL of DMF (3 times, 1 minute each) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-5 for each amino acid in the sequence.
-
Quantitative Data and Optimization
The efficiency of the coupling reaction can be fine-tuned by adjusting stoichiometry and reaction times. The following table provides recommended starting parameters.
| Parameter | Recommended Value | Rationale & Notes |
| Fmoc-Amino Acid | 3-5 equivalents | Ensures the reaction is driven to completion. Higher excess may be needed for sterically hindered amino acids. |
| Coupling Reagent | 0.95 eq. relative to Amino Acid | A slight sub-stoichiometric amount relative to the amino acid prevents wasteful side reactions of the reagent itself. |
| Base (DIPEA) | 2 eq. per eq. of Amino Acid | Neutralizes the amino acid salt and maintains a basic pH required for the reaction. |
| Reaction Time | 45-90 minutes | Should be monitored via Kaiser test. Difficult couplings (e.g., Pro-Pro, Ile-Val) may require longer times or double coupling. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates both the reagents and the growing peptide-resin complex. |
Safety and Handling
Professional diligence in handling all chemical reagents is paramount for ensuring laboratory safety.
-
N-Ethylbenzisoxazolium tetrafluoroborate: This compound is classified as a skin and serious eye irritant. It may also cause respiratory irritation. [6] * Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [6]Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
-
Reagents and Solvents:
-
DIPEA: A corrosive and flammable liquid. Handle with care.
-
Piperidine: A toxic and flammable liquid.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.
-
-
Disposal: Dispose of all chemical waste, including used solvents and reagent mixtures, according to institutional and local environmental regulations.
Conclusion
N-Ethylbenzisoxazolium tetrafluoroborate serves as an effective coupling reagent for peptide synthesis through the formation of a reactive enol ester. While not as prevalent as modern phosphonium or aminium reagents, understanding its mechanism provides researchers with an alternative activation strategy. By following the detailed protocol and adhering to strict safety guidelines, scientists can successfully employ this reagent to synthesize target peptides. The principles of stoichiometry, solvent choice, and reaction monitoring discussed herein are broadly applicable and form the foundation of a robust SPPS methodology.
References
-
Fournier, A., et al. (1988). Advantages of BOP Reagent for Difficult Couplings Exemplified by a Synthesis of [Ala 15]-GRF(1-29)-NH2. International Journal of Peptide and Protein Research, 31(1), 86-97. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of BOP Reagent in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd. Articles. [Link]
- Google Patents. (1989). US4888385A - BOP reagent for solid phase peptide synthesis.
-
Fournier, A., et al. (1988). Applications of BOP reagent in solid phase peptide synthesis. Request PDF on ResearchGate. [Link]
-
SlideShare. (n.d.). BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. SlideShare. [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Methods and protocols of modern solid phase peptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. ResearchGate link to similar chapter. [Link]
Sources
Application and Protocol Guide for Solid-Phase Peptide Synthesis Utilizing N-Ethylbenzisoxazolium Tetrafluoroborate
Introduction: Reimagining Peptide Coupling with Isoxazolium Salts
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount, directly influencing reaction efficiency, peptide purity, and the preservation of stereochemical integrity. While carbodiimides and modern onium salts (uronium/phosphonium) dominate the field, a class of potent and historically significant reagents—isoxazolium salts—offers a compelling alternative with distinct mechanistic advantages. N-Ethylbenzisoxazolium tetrafluoroborate (NEBF) belongs to this class, acting as a powerful tool for the activation of carboxylic acids in peptide bond formation.
This guide provides a comprehensive overview of the application of NEBF in SPPS. We will delve into the mechanistic underpinnings of isoxazolium salt-mediated coupling, present detailed protocols for its use, and offer insights gleaned from field experience to empower researchers in peptide chemistry and drug development. For comparative context, we will draw parallels with the well-characterized analogue, Woodward's Reagent K, to illuminate the principles governing this class of reagents.
The Mechanism of Action: A Cascade of Activation
The efficacy of N-Ethylbenzisoxazolium tetrafluoroborate as a coupling reagent lies in its ability to generate a highly reactive enol ester intermediate from the carboxyl group of an N-protected amino acid. This activation process is a two-step cascade that primes the carboxyl group for nucleophilic attack by the free amine of the resin-bound peptide chain.
The process begins with the reaction of the carboxylate with the isoxazolium salt. This is followed by a base-mediated rearrangement to form the activated enol ester. This intermediate is highly susceptible to aminolysis, leading to the formation of the desired peptide bond with the regeneration of the N-ethyl-salicylamide byproduct.
A critical aspect of this mechanism is the suppression of racemization. The activation pathway via the enol ester is less prone to the formation of oxazolone intermediates, which are a primary cause of epimerization at the chiral center of the activated amino acid.[1][2]
Visualizing the Activation Pathway
To clarify the sequence of chemical transformations, the following diagram illustrates the activation of a carboxylic acid by N-Ethylbenzisoxazolium tetrafluoroborate.
Sources
Application Notes & Protocols: Carboxylic Acid Activation Using N-Alkylisoxazolium Salts
A Guide for Researchers in Organic Synthesis and Drug Development
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide on the activation of carboxylic acids using N-alkylisoxazolium salts, a class of efficient and versatile coupling reagents. While literature on the specific reagent N-Ethylbenzisoxazolium tetrafluoroborate is sparse, this guide focuses on the well-established principles and applications of its close analogues, such as N-Ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K) and other N-alkylisoxazolium tetrafluoroborates. We will delve into the underlying mechanism, provide field-proven best practices, and present detailed protocols for the synthesis of amides and esters, critical transformations in pharmaceutical and materials science.
Introduction: The Power of Isoxazolium Salts
In the landscape of modern organic synthesis, the efficient formation of amide and ester bonds from carboxylic acids is paramount. This transformation is the cornerstone of peptide synthesis, drug manufacturing, and polymer chemistry. The challenge lies in converting the relatively unreactive carboxylate group into a potent electrophile that readily couples with a nucleophile (an amine or alcohol) under mild conditions that preserve stereochemical integrity and are compatible with sensitive functional groups.
N-Alkylisoxazolium salts, pioneered by Robert Burns Woodward, emerged as a powerful solution to this challenge.[1] These reagents operate under mild, typically neutral pH conditions, minimizing the risk of racemization, a critical concern in peptide synthesis.[2] The activation proceeds through a highly reactive ketoketenimine intermediate, which ultimately forms a reactive enol ester, priming the carboxylic acid for nucleophilic attack. This guide will provide the practical and theoretical framework for employing these reagents effectively in your laboratory.
Mechanism of Activation: The Enol Ester Pathway
The efficacy of N-alkylisoxazolium salts lies in a clean, high-yield activation pathway. The process is initiated by the deprotonation of the carboxylic acid by a mild base, followed by its attack on the isoxazolium salt.
Step-by-Step Mechanism:
-
Initial Reaction: A carboxylate anion, generated by treating the carboxylic acid with a mild base (e.g., a tertiary amine like triethylamine), attacks the electrophilic C3 position of the N-alkylisoxazolium cation.
-
Ring Opening: This attack induces the cleavage of the weak N-O bond of the isoxazolium ring, leading to the formation of a key intermediate: a highly reactive N-acyl-β-ketonitrilium species.
-
Formation of the Active Ester: This species rapidly rearranges to form a stable, yet highly reactive, enol ester. This enol ester is the "activated" form of the carboxylic acid.
-
Nucleophilic Acyl Substitution: The desired nucleophile (an amine for amide synthesis or an alcohol for ester synthesis) attacks the carbonyl carbon of the enol ester. This step proceeds efficiently, forming a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, releasing the final amide or ester product and a stable, water-soluble byproduct derived from the original isoxazolium salt, which can be easily removed during aqueous workup.
This mechanism avoids the formation of problematic and often insoluble byproducts like the ureas generated by carbodiimide reagents (e.g., DCC, EDC).[3][4]
Mechanistic Diagram
Sources
Application Note: Strategic Solvent Selection for Reactions Mediated by N-Ethylbenzisoxazolium Tetrafluoroborate
Abstract
N-Ethylbenzisoxazolium tetrafluoroborate is a highly effective activating agent for a range of chemical transformations, most notably in amide bond and peptide synthesis. The success of these reactions—in terms of yield, purity, and reaction time—is critically dependent on the choice of solvent. This guide provides a comprehensive analysis of solvent effects, offers detailed recommendations for specific applications, and presents validated protocols to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies.
Introduction: The Critical Role of the Solvent
N-Ethylbenzisoxazolium tetrafluoroborate (NEBT) belongs to a class of powerful coupling reagents that activate carboxylic acids for nucleophilic attack. The solvent system does more than simply dissolve reactants; it actively participates in the reaction by influencing the stability of the reagent, the solubility of all components, the reactivity of the nucleophile, and the energy of transition states. An improper solvent choice can lead to reagent decomposition, low yields, and the formation of undesirable byproducts. This document serves as an in-depth technical guide to selecting the optimal solvent for reactions involving NEBT, grounding recommendations in mechanistic principles and empirical data.
Physicochemical Profile of N-Ethylbenzisoxazolium Tetrafluoroborate
A foundational understanding of NEBT's properties is essential for its effective use. As an organic salt, its solubility and stability are defining characteristics that dictate solvent selection.[1][2][3]
Table 1: Physicochemical Properties of N-Ethylbenzisoxazolium Tetrafluoroborate
| Property | Value | Source(s) |
| CAS Number | 4611-62-5 | [4][5] |
| Molecular Formula | C₉H₁₀BF₄NO | [4] |
| Molecular Weight | 234.99 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 108-110 °C | [4] |
| Solubility Profile | Soluble in acetonitrile; slightly soluble in dichloromethane; soluble in aqueous acid. | [4] |
| Stability | Unstable in aqueous solutions above pH 4. | [4] |
The most critical takeaway from these properties is the reagent's documented solubility in acetonitrile and its instability in aqueous environments with a pH above 4.[4] This instability is due to the susceptibility of the benzisoxazolium cation to hydrolysis, a reaction that deactivates the reagent. Therefore, anhydrous conditions are paramount for most applications.
The Mechanistic Impact of Solvent Choice
The choice of solvent directly influences the reaction pathway and kinetics. For coupling reactions mediated by NEBT, the solvent's polarity and its ability to form hydrogen bonds are the most important factors.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These solvents possess a significant dipole moment but lack acidic protons. They are highly effective at dissolving polar reagents like NEBT.[6][7] By solvating the cationic components of the reaction (the activated acid and the NEBT cation), they leave the amine nucleophile relatively "free" and highly reactive. This typically leads to faster reaction rates for amide bond formation. Acetonitrile is particularly advantageous due to the high solubility of NEBT.[4]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents are generally not recommended for NEBT reactions. Their acidic protons can engage in hydrogen bonding with the amine nucleophile, creating a "solvent cage" that significantly reduces its reactivity. More critically, water can directly hydrolyze the NEBT reagent, rendering it inactive, especially at a pH above 4.[4] While specialized applications in aqueous media exist for some coupling reagents, they are not suitable for NEBT without specific protective strategies.[8]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are typically poor choices as they are unable to effectively dissolve the ionic NEBT salt and other polar reaction components, leading to heterogeneous mixtures and very slow or incomplete reactions.
Figure 1: Decision workflow for solvent selection in NEBT-mediated reactions.
Recommended Solvents for Amide Bond Formation
Amide bond formation is the primary application for NEBT, finding extensive use in both small molecule and peptide synthesis.[9][10][11] The optimal solvent choice balances reagent solubility, substrate solubility, and reaction kinetics.
Table 2: Solvent Recommendations and Performance Comparison
| Solvent | Type | NEBT Solubility | Performance Grade | Key Considerations & Rationale |
| Acetonitrile (ACN) | Polar Aprotic | High | Excellent (Primary) | The solvent of choice for most applications.[4] Its high polarity effectively dissolves NEBT and most polar substrates. As an aprotic solvent, it enhances the rate of nucleophilic attack by the amine. Anhydrous grade is essential. |
| Dichloromethane (DCM) | Polar Aprotic | Slight | Good (Secondary) | A versatile solvent that can dissolve a wider range of less polar organic substrates.[4] While NEBT solubility is limited, it is often sufficient for the reaction to proceed. Can be used as a co-solvent with ACN to improve substrate solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good (Assumed) | Use with Caution | While a common solvent for peptide synthesis, it can be problematic. Its high boiling point makes it difficult to remove. For some activating agents, DMF can participate in side reactions. Not a primary recommendation unless required for substrate solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | Situational | Generally not recommended due to poor solubility of NEBT. May be used in mixtures for specific substrates, but ACN or DCM are superior choices. |
| Water / Alcohols | Polar Protic | Soluble (acidic aq.) | Not Recommended | Leads to rapid hydrolysis and deactivation of NEBT.[4] Severely reduces the reactivity of the amine nucleophile through hydrogen bonding. |
Validated Experimental Protocol: NEBT-Mediated Synthesis of N-Benzylbenzamide
This protocol provides a self-validating, step-by-step method for a standard amide coupling reaction, highlighting the critical considerations for success.
A. Materials & Reagents
-
Benzoic Acid (Substrate 1)
-
Benzylamine (Substrate 2)
-
N-Ethylbenzisoxazolium tetrafluoroborate (NEBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate
-
Magnetic stirrer, round-bottom flask, nitrogen line
B. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 equiv).
-
Solvent & Substrate Addition: Add anhydrous acetonitrile to dissolve the benzoic acid (approx. 0.2 M concentration). Add benzylamine (1.05 equiv) via syringe, followed by DIPEA (1.5 equiv). Stir the solution for 5 minutes at room temperature.
-
Scientist's Note: A non-nucleophilic base like DIPEA is crucial. It deprotonates the carboxylic acid and neutralizes the acid formed during the reaction without competing with the primary amine nucleophile.
-
-
Activator Addition: In a separate vial, dissolve NEBT (1.1 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at room temperature.
-
Scientist's Note: Adding the activator as a solution ensures efficient mixing. A slight excess of the coupling reagent helps drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Aqueous Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Scientist's Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted benzoic acid and byproducts.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography if necessary.
Figure 2: Standard experimental workflow for NEBT-mediated amide coupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Reagent Hydrolysis: Moisture in the solvent or on glassware. | Use freshly opened anhydrous solvent. Ensure all glassware is rigorously dried. |
| Incorrect Stoichiometry: Insufficient coupling reagent or base. | Re-verify calculations. Use a slight excess (1.1-1.2 equiv) of NEBT. Ensure adequate base (1.5-2.0 equiv) is present. | |
| Incomplete Reaction | Poor Substrate Solubility: One of the starting materials is not fully dissolved. | Try a mixture of ACN and DCM. Gentle warming may help, but monitor for reagent decomposition. |
| Sterically Hindered Substrates: The reaction may be inherently slow. | Increase reaction time. Consider gentle heating (e.g., 40 °C). A more powerful activating agent may be needed in extreme cases.[12][13] | |
| Byproduct Formation | Side Reaction with Base: Use of a nucleophilic base (e.g., triethylamine). | Always use a hindered, non-nucleophilic base like DIPEA or 2,6-lutidine. |
Conclusion
The selection of an appropriate solvent is a decisive factor in the success of reactions involving N-Ethylbenzisoxazolium tetrafluoroborate. Anhydrous acetonitrile stands out as the premier choice for most applications, particularly amide bond formation, due to its excellent dissolving power for the reagent and its favorable polar aprotic nature.[4] Dichloromethane serves as a reliable secondary option, especially for less polar substrates. By adhering to the principles and protocols outlined in this guide, researchers can harness the full synthetic potential of NEBT, achieving high-efficiency transformations with greater reliability and purity.
References
-
Rui, P., Xu, J., Zhao, L., Song, W., Chao, L., Chen, D., & Yang, Z. (2020). Electrolyte Solutions: Measurement and Correlation of the Solubility of Et4NBF4 in Different Solvents at Temperatures from (263.15 to 323.15) K. International Journal of Electrochemical Science, 15, 10221–10230. Available at: [Link]
-
RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rui, P., et al. (2020). Electrolyte Solutions: Measurement and Correlation of the Solubility of Et4NBF4 in Different Solvents at Temperatures from (263.15 to 323.15) K. ResearchGate. Available at: [Link]
-
Kunisawa, T., Noda, A., & Ishikawa, T. (2001). A new water-soluble N-protecting group, 2-(phenyl(methyl)sulfonio)ethyloxycarbonyl tetrafluoroborate, and its application to solid phase peptide synthesis in water. Journal of Peptide Science, 7(12), 615-8. Available at: [Link]
-
Kamiński, Z. J., Kolesińska, B., Kolesińska, J., Sabatino, G., Chelli, M., Rovero, P., & Papini, A. M. (2003). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. The Journal of Organic Chemistry, 68(13), 5367-70. Available at: [Link]
-
Baran, P. S., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(1), 186-189. Available at: [Link]
-
Ammar, Y. A., et al. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Evolution of amide bond formation. ResearchGate. Available at: [Link]
-
Bjelobrk, Z., Rajagopalan, A. K., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
-
Chiba, K., et al. (2023). Development of a nitrogen-bound hydrophobic auxiliary: application to solid/hydrophobic-tag relay synthesis of calpinactam. Chemical Science, 14(33), 8871-8877. Available at: [Link]
-
Bjelobrk, Z., et al. (2022). Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. ResearchGate. Available at: [Link]
-
Bjelobrk, Z., Rajagopalan, A. K., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(7), 4447-4458. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4611-62-5 CAS MSDS (N-ETHYLBENZISOXAZOLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. A new water-soluble N-protecting group, 2-(phenyl(methyl)sulfonio)ethyloxycarbonyl tetrafluoroborate, and its application to solid phase peptide synthesis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Ethylbenzisoxazolium Tetrafluoroborate in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of N-Ethylbenzisoxazolium Tetrafluoroborate in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high purity, yield, and efficiency, especially in automated workflows. While mainstream reagents such as carbodiimides and onium salts of the benzotriazole family (e.g., HBTU, HATU) have dominated the field, the exploration of alternative activating agents continues to be a fertile ground for innovation. This document provides a detailed examination of N-Ethylbenzisoxazolium tetrafluoroborate, a member of the isoxazolium salt class of coupling reagents.
N-Ethylbenzisoxazolium tetrafluoroborate (CAS 4611-62-5) offers a compelling alternative for peptide bond formation. Its mechanism of action, rooted in the foundational work on isoxazolium salts by R.B. Woodward, proceeds through a highly reactive enol ester intermediate, promising rapid and efficient couplings. This guide serves as a comprehensive resource for researchers looking to integrate this reagent into their automated peptide synthesis protocols. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, step-by-step protocols for its application, and offer insights into validation and optimization strategies to ensure robust and reproducible results.
Scientific Foundation: The Mechanism of Peptide Bond Formation
The efficacy of N-Ethylbenzisoxazolium tetrafluoroborate as a coupling reagent is best understood through the lens of its more extensively studied analog, Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate). The core of the reaction lies in the activation of a carboxylic acid by the isoxazolium salt to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.
The proposed mechanism involves the following key steps:
-
Formation of the Active Ester: The carboxylate anion of the N-protected amino acid attacks the electrophilic C3 position of the N-Ethylbenzisoxazolium cation. This leads to the opening of the isoxazolium ring and the formation of a reactive enol ester intermediate.
-
Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the peptide chain, anchored to the solid support, acts as a nucleophile and attacks the carbonyl carbon of the enol ester. This results in the formation of the desired peptide bond.
-
Release of Byproducts: The reaction releases a water-soluble byproduct derived from the cleaved isoxazolium ring, which can be easily washed away during the synthesis cycle.
This mechanism offers the advantage of proceeding under mild conditions and, due to the high reactivity of the enol ester, can lead to rapid coupling times.
Data Presentation: Reagent Specifications and Comparative Overview
For successful integration into automated synthesis workflows, a clear understanding of the reagent's properties is essential.
| Property | Specification |
| Chemical Name | N-Ethylbenzisoxazolium tetrafluoroborate |
| CAS Number | 4611-62-5 |
| Molecular Formula | C₉H₁₀BF₄NO |
| Molecular Weight | 234.99 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in DMF, NMP, and other common peptide synthesis solvents |
Table 1: Physical and Chemical Properties of N-Ethylbenzisoxazolium tetrafluoroborate.
When considering the adoption of a new coupling reagent, a comparison with established alternatives is crucial for decision-making.
| Feature | N-Ethylbenzisoxazolium Tetrafluoroborate | HBTU/HATU | Carbodiimides (e.g., DIC) |
| Activation Mechanism | Forms a reactive enol ester. | Forms an active O-benzotriazolyl ester. | Forms a highly reactive O-acylisourea intermediate. |
| Byproducts | Water-soluble, easily removed. | Tetramethylurea (soluble). | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) (can be insoluble). |
| Racemization Risk | Generally low, but sequence-dependent. | Low, especially with additives like HOBt or Oxyma. | Higher risk, typically requires additives. |
| Handling | Stable, non-hygroscopic solid. | Generally stable solids. | Liquids or low-melting solids, can be moisture sensitive. |
Table 2: Comparative Overview of Common Peptide Coupling Reagents.
Experimental Protocols: Application in Automated Peptide Synthesizers
The following protocols are designed as a starting point for the use of N-Ethylbenzisoxazolium tetrafluoroborate in standard automated peptide synthesizers. Optimization may be required based on the specific peptide sequence and synthesizer model.
Reagent Preparation
-
Coupling Reagent Solution: Prepare a 0.5 M solution of N-Ethylbenzisoxazolium tetrafluoroborate in high-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). This solution is generally stable but should be protected from moisture.
-
Base Solution: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in NMP.
-
Amino Acid Solutions: Prepare 0.5 M solutions of the desired Fmoc-protected amino acids in DMF. For amino acids with poor solubility, the use of additives like Dimethyl sulfoxide (DMSO) may be necessary.
Automated Synthesis Cycle
The following is a generalized protocol for a single coupling cycle in an automated peptide synthesizer.
Detailed Steps:
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for a specified time (typically 5-15 minutes) to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Add the appropriate Fmoc-protected amino acid solution (typically 3-5 equivalents relative to the resin loading).
-
Add the N-Ethylbenzisoxazolium tetrafluoroborate solution (3-5 equivalents).
-
Add the DIPEA solution (6-10 equivalents).
-
Allow the coupling reaction to proceed for 30-60 minutes. The reaction vessel should be agitated during this time.
-
-
Washing: Wash the resin with DMF to remove excess reagents and soluble byproducts.
-
Repeat: Repeat the cycle for each amino acid in the peptide sequence.
Cleavage and Deprotection
After the final synthesis cycle, the peptide must be cleaved from the solid support and the side-chain protecting groups removed. A standard cleavage cocktail, such as "Reagent K" (Trifluoroacetic acid/water/phenol/thioanisole/1,2-ethanedithiol), is often used for peptides containing sensitive residues.[1][2][3][4]
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Self-Validating System: Monitoring and Optimization
To ensure the reliability of this protocol, a self-validating approach is essential. This involves in-process monitoring and post-synthesis analysis to confirm the efficiency of each step.
-
Kaiser Test: After each coupling step, a small sample of the resin can be subjected to the Kaiser test to detect the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
HPLC Analysis of Crude Product: After cleavage, the crude peptide should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess its purity. The presence of deletion sequences or other impurities can indicate incomplete coupling or side reactions.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide and to identify any potential byproducts.
Optimization Strategies:
-
Coupling Time: For sterically hindered amino acids or "difficult" sequences, the coupling time may need to be extended, or a double coupling protocol may be employed.
-
Reagent Equivalents: The number of equivalents of the amino acid, coupling reagent, and base can be adjusted to optimize coupling efficiency and minimize cost.
-
Solvent Choice: While DMF is standard, NMP can be a better choice for improving the solubility of reagents and reducing peptide aggregation.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation, insufficient reaction time. | Increase coupling time, perform a double coupling, switch to a more solubilizing solvent (NMP), use a higher temperature. |
| Racemization | Over-activation, prolonged exposure to base. | Minimize pre-activation time, use a weaker base if possible, consider the addition of a racemization suppressant like OxymaPure. |
| Side Reactions | Presence of reactive side chains, incomplete deprotection. | Ensure appropriate side-chain protecting groups are used, confirm complete Fmoc removal before coupling. |
Table 3: Troubleshooting Guide.
Conclusion: A Promising Tool for Peptide Chemists
N-Ethylbenzisoxazolium tetrafluoroborate represents a valuable addition to the toolkit of peptide chemists. Its unique mechanism of action, ease of handling, and the generation of soluble byproducts make it an attractive candidate for use in automated peptide synthesizers. While less documented than more common reagents, the foundational principles of isoxazolium salt chemistry provide a strong basis for its successful implementation. By following the detailed protocols and adopting a self-validating approach to optimization, researchers can harness the potential of this reagent to efficiently synthesize a wide range of peptides for their research and development endeavors.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010-1012.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Puri, R. N., et al. (1996). A novel method for chemical modification of functional groups other than a carboxyl group in proteins by N-ethyl-5-phenylisooxazolium-3'-sulfonate (Woodward's reagent-K). Analytical Biochemistry, 240(2), 251-261.
-
Woodward's Reagent K. Chemicalland21. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical biochemistry, 200(2), 301-309.
- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron letters, 30(15), 1927-1930.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Albericio, F., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Organic letters, 11(21), 4866-4869.
-
Coupling Reagents. Aapptec. Available at: [Link]
Sources
Application Notes & Protocols: The Utility of Isoxazolium Salts in Peptide Fragment Condensation
A Senior Application Scientist's Guide to N-Ethylbenzisoxazolium Tetrafluoroborate and its Analogs
Introduction: The Quest for Efficient Peptide Couplings
In the intricate field of synthetic peptide and protein chemistry, the efficient formation of amide bonds is paramount. The stepwise addition of single amino acids has been largely optimized; however, the condensation of larger peptide fragments remains a significant challenge. This process, known as fragment condensation, is a powerful strategy for the synthesis of large peptides and small proteins, minimizing the number of synthetic steps and potential side reactions. The success of fragment condensation hinges on the choice of coupling reagent, which must activate the C-terminal carboxylic acid of one peptide fragment to facilitate its reaction with the N-terminal amine of another, all while suppressing undesirable side reactions, most notably racemization.
While a vast array of coupling reagents have been developed, this guide focuses on the application of isoxazolium salts, with a particular emphasis on the principles that would apply to N-Ethylbenzisoxazolium tetrafluoroborate. Although specific literature on this exact reagent is sparse, its chemical cousins, most notably Woodward's Reagent K (N-Ethyl-5-phenylisoxazolium-3'-sulfonate), provide a well-established precedent for the utility of this class of compounds in peptide synthesis[1][2]. We will explore the mechanistic underpinnings of isoxazolium salt-mediated couplings, provide detailed protocols, and compare their performance with more conventional phosphonium and uronium-based reagents like BOP and HBTU.
Mechanism of Action: The "Superactive" Ester Intermediate
The efficacy of isoxazolium salts in peptide coupling stems from their ability to generate highly reactive "superactive" ester intermediates. The reaction is initiated by the attack of the carboxylate anion of the N-protected peptide fragment on the electrophilic isoxazolium ring. This is followed by a base-mediated ring-opening, which generates a stable, yet highly reactive, enol ester. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the second peptide fragment, leading to the formation of the desired peptide bond and the release of a water-soluble byproduct.
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism of peptide coupling mediated by an isoxazolium salt.
A key advantage of this method is the nature of the byproduct, which is typically water-soluble, facilitating its removal during workup. This is in contrast to carbodiimide reagents like DCC, which produce a poorly soluble dicyclohexylurea byproduct[3].
Comparative Analysis with Common Coupling Reagents
To appreciate the utility of isoxazolium salts, it is useful to compare them with other classes of coupling reagents.
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Isoxazolium Salts | Woodward's Reagent K | Water-soluble byproducts; high reactivity. | Less commonly used than other classes; potential for side reactions if not optimized. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency; low racemization.[4][5][6] | BOP produces carcinogenic HMPA as a byproduct.[4] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High reactivity; suitable for solid-phase synthesis.[3] | Can cause guanidinylation of the N-terminal amine. |
| Carbodiimides | DCC, DIC, EDC | Inexpensive and widely used.[3][7] | Formation of insoluble urea byproducts (DCC); racemization can be an issue without additives.[3][7] |
Experimental Protocols: A Guideline for Fragment Condensation
The following protocol is a general guideline for the use of an isoxazolium salt like N-Ethylbenzisoxazolium tetrafluoroborate or Woodward's Reagent K for the condensation of two peptide fragments in solution.
Materials:
-
N-protected C-terminal peptide fragment
-
C-protected N-terminal peptide fragment
-
N-Ethylbenzisoxazolium tetrafluoroborate (or Woodward's Reagent K)
-
Tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vessel (round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Workflow:
Figure 2: Step-by-step workflow for peptide fragment condensation using an isoxazolium salt.
Detailed Steps:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected C-terminal peptide fragment (1 equivalent) and the C-protected N-terminal peptide fragment (1 equivalent) in anhydrous DMF. The concentration should be sufficient to ensure solubility, typically around 0.1 M.
-
Activation: Cool the solution to 0°C in an ice bath. Add the tertiary base (1 equivalent). Stir for a few minutes before adding the N-Ethylbenzisoxazolium tetrafluoroborate (1.1 equivalents) as a solid in one portion.
-
Coupling: Allow the reaction mixture to stir at 0°C for 10-20 minutes to ensure complete activation. Then, remove the ice bath and let the reaction proceed at room temperature. The reaction time can vary from 2 to 24 hours, depending on the steric hindrance of the amino acid residues at the coupling site.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
-
Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1 M HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the byproduct, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude peptide is then purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure, protected peptide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The coupling reaction is sensitive to water, which can hydrolyze the active ester intermediate and the coupling reagent itself.
-
Inert Atmosphere: This prevents side reactions with atmospheric components, particularly oxygen and moisture.
-
Low-Temperature Activation: Performing the activation step at 0°C helps to minimize racemization of the C-terminal amino acid of the activating fragment.
-
Stoichiometry: A slight excess of the coupling reagent is used to ensure complete activation of the carboxylic acid.
-
Choice of Base: A non-nucleophilic tertiary base is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete activation; steric hindrance at the coupling site. | Increase reaction time; try a different solvent; consider a more powerful coupling reagent like HATU. |
| Racemization | High reaction temperature; prolonged activation time; strong base. | Maintain low temperature during activation; use a weaker base like NMM; add a racemization suppressant like HOBt (though this may alter the mechanism). |
| Side Product Formation | Impure starting materials; side reactions of amino acid side chains. | Purify starting fragments thoroughly; ensure appropriate side-chain protection. |
Conclusion
N-Ethylbenzisoxazolium tetrafluoroborate and related isoxazolium salts represent a valuable, albeit less mainstream, class of coupling reagents for challenging peptide fragment condensations. Their ability to form highly reactive intermediates and water-soluble byproducts makes them an attractive alternative to more common reagents. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can leverage these reagents to successfully synthesize complex peptides and proteins, advancing the frontiers of drug development and chemical biology.
References
- Castro, B., et al. (1975). "BOP: A New Peptide Coupling Reagent". Tetrahedron Letters, 14, 1219-1222.
-
Ningbo Inno Pharmchem Co., Ltd. "The Role of BOP Reagent in Modern Peptide Synthesis". Available at: [Link]
- Fournier, A., et al. (1989). "Applications of BOP Reagent in Solid Phase Synthesis. Advantages of BOP Reagent for Difficult Couplings Exemplified by a Synthesis of [Ala 15]-GRF(1-29)-NH2". International Journal of Peptide and Protein Research, 33(2), 133-139.
-
Slideshare. "BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx". Available at: [Link]
- Khattab, S. N., et al. (2011). "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE". International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 1-13.
-
Biomatik. "Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups". Available at: [Link]
- Albericio, F. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development, 22(7), 760-777.
- El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557-6602.
- Bodanszky, M., & Bodanszky, A. (1984). "The Practice of Peptide Synthesis". Journal of the American Chemical Society.
- Woodward, R. B., & Olofson, R. A. (1961). "The Reaction of Isoxazolium Salts with Bases". Journal of the American Chemical Society, 83(4), 1007-1009.
- Kunishima, M., et al. (2005). "N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis". Journal of the American Chemical Society, 127(48), 16912-16920.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes & Protocols: Stoichiometric Control in Amide Bond Formation Using Benzisoxazolium and Related Onium Salt Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Modern Coupling Reagents
In the field of synthetic chemistry, particularly in peptide synthesis and drug development, the formation of the amide bond is a cornerstone transformation. While the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, a wide array of coupling reagents has been developed to facilitate this reaction. This guide focuses on the application and stoichiometry of onium salt-based coupling reagents, a class of compounds renowned for their efficiency and ability to minimize side reactions.
While the specific reagent N-Ethylbenzisoxazolium tetrafluoroborate is not extensively documented in the mainstream chemical literature as a common coupling agent, it belongs to the broader family of isoxazolium salts, which have been explored as activating agents. The principles governing its reactivity can be understood through the lens of more established and widely utilized reagents such as those based on benzotriazole, like HBTU, HATU, and PyBOP. These reagents have become indispensable tools in both solution-phase and solid-phase synthesis. This document will provide a detailed examination of the mechanisms, stoichiometry, and protocols associated with these authoritative coupling agents, offering a robust framework applicable to the broader class of onium salt reagents.
Pillar 1: The Mechanism of Action - A Tale of Activation
The efficacy of onium salt coupling reagents lies in their ability to convert a carboxylic acid into a highly reactive activated species, which is then susceptible to nucleophilic attack by an amine. This process is typically rapid and proceeds with minimal racemization, a critical consideration when dealing with chiral molecules like amino acids.
The generalized mechanism involves the following key steps:
-
Formation of the Carboxylate: A non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), deprotonates the carboxylic acid to form a carboxylate salt. This increases the nucleophilicity of the carboxylate oxygen.
-
Activation of the Carboxylic Acid: The carboxylate anion attacks the electrophilic center (phosphorus or carbon) of the onium salt (e.g., PyBOP or HBTU). This results in the formation of a highly reactive acyloxyphosphonium or aminium intermediate, respectively.
-
Formation of the Active Ester: This intermediate can then follow one of two pathways. It can be directly attacked by the amine to form the amide bond. More commonly, in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), the intermediate reacts to form a benzotriazolyl active ester.[1] These active esters are more stable than the initial acyloxyphosphonium/aminium species but still highly reactive towards amines. The use of HOAt, in particular, can accelerate the coupling reaction due to the anchimeric assistance provided by the pyridine nitrogen.
-
Aminolysis: The amine component then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide bond and releases the HOBt or HOAt leaving group.
This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Caption: Generalized mechanism of amide bond formation using onium salt coupling reagents.
Pillar 2: Stoichiometry - The Key to a Self-Validating System
Precise control of stoichiometry is paramount for a successful coupling reaction. The relative amounts of the carboxylic acid, amine, coupling reagent, and base can significantly impact reaction efficiency, yield, and the level of side products. The goal of a self-validating protocol is to ensure that the reaction proceeds to completion with minimal impurities, simplifying downstream purification.
General Stoichiometric Guidelines:
| Component | Stoichiometric Ratio (Equivalents) | Rationale |
| Carboxylic Acid | 1.0 | The limiting reagent. |
| Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion, especially if the amine is not the limiting reagent. |
| Coupling Reagent | 1.0 - 1.2 | A slight excess ensures complete activation of the carboxylic acid. Using a large excess of uronium/aminium reagents like HBTU can lead to guanidinylation of the free amine, a terminating side reaction. Phosphonium reagents like PyBOP do not cause this side reaction and can be used in greater excess if necessary. |
| Base (e.g., DIEA) | 2.0 - 3.0 | The base serves two purposes: to deprotonate the carboxylic acid (1 equivalent) and to neutralize the proton released during the reaction and any acidic byproducts (1-2 equivalents). |
Note on Pre-activation: In some protocols, the carboxylic acid, coupling reagent, and base are stirred together for a short period (pre-activation) before the amine is added. This ensures the formation of the active ester prior to the introduction of the nucleophile.
Pillar 3: Authoritative Protocols and Experimental Workflows
The following protocols are designed to be robust and reproducible. The choice between a solution-phase and solid-phase approach depends on the specific goals of the synthesis.
Protocol 1: General Procedure for Solution-Phase Amide Coupling
This protocol is suitable for the synthesis of small molecules and peptides in solution.
Materials:
-
Carboxylic acid
-
Amine
-
Coupling Reagent (e.g., HATU, HBTU, PyBOP)
-
Base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Preparation: In a clean, dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent.
-
Addition of Reagents: Add the coupling reagent (1.1 eq.) and the base (2.0 eq.) to the solution.
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 10-15 minutes. The formation of the active ester is often accompanied by a color change.
-
Addition of Amine: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed. This typically takes 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution) to remove excess base, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Caption: Workflow for a typical solution-phase amide coupling reaction.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is tailored for the automated or manual synthesis of peptides on a solid support. The example uses the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.
Materials:
-
Fmoc-protected amino acid
-
Resin with a free amine group
-
Coupling Reagent (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIEA)
-
SPPS grade DMF
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, prepare the activation solution by dissolving the Fmoc-protected amino acid (3-5 eq.), the coupling reagent (3-5 eq.), HOBt or HOAt (if not already part of the reagent, 3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Allow this mixture to pre-activate for 5-10 minutes.
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is absent).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection and then treat the resin with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.
Conclusion: Ensuring Trustworthiness and Reproducibility
The success of coupling reactions using N-Ethylbenzisoxazolium tetrafluoroborate and related onium salts is not merely a matter of following a recipe. It is contingent on a thorough understanding of the underlying reaction mechanism and the critical role of stoichiometry. By carefully controlling the relative amounts of reactants and understanding the function of each component, researchers can develop self-validating protocols that are both reliable and efficient. The guidelines and procedures outlined in this document provide a strong foundation for the successful application of these powerful synthetic tools in research and development.
References
- Grokipedia. BOP reagent.
- Wikipedia. BOP reagent.
- Aapptec Peptides. Coupling Reagents.
- Kates, S. A., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309.
- Fournier, A., et al. (1989). BOP reagent for solid phase peptide synthesis. U.S. Patent No. 4,888,385. Washington, DC: U.S. Patent and Trademark Office.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Sources
Troubleshooting & Optimization
Technical Support Center: N-Ethylbenzisoxazolium Tetrafluoroborate (Woodward's Reagent K) for Chirally Sensitive Syntheses
Welcome to the technical support resource for N-Ethylbenzisoxazolium tetrafluoroborate, historically known as Woodward's Reagent K. This guide is designed for researchers, chemists, and drug development professionals who require precise control over stereochemistry during peptide coupling and other carboxyl activation steps. Here, we provide in-depth mechanistic insights, troubleshooting protocols, and contextual guidance on leveraging this classic reagent in modern synthetic workflows.
The Fundamental Challenge: Racemization in Peptide Synthesis
In peptide synthesis, the formation of the amide bond requires the activation of a carboxylic acid group. This activation, however, increases the acidity of the α-proton on the chiral carbon. Under the basic conditions often required for coupling, this proton can be abstracted. This abstraction can lead to racemization through two primary mechanisms: direct enolization or, more commonly, the formation of a planar 5(4H)-oxazolone intermediate.[1] The formation of this oxazolone intermediate is a major cause of epimerization, leading to diastereomeric impurities that are often difficult to separate from the desired product.
The choice of coupling reagent is therefore a critical parameter in preserving the stereochemical integrity of the amino acid residues.
Diagram: General Mechanism of Racemization
Caption: Primary pathways leading to racemization during peptide bond formation.
Mechanism of Action: How N-Ethylbenzisoxazolium Tetrafluoroborate Suppresses Racemization
N-Ethylbenzisoxazolium tetrafluoroborate (Woodward's Reagent K) is an isoxazolium salt that activates carboxylic acids by forming a reactive enol ester intermediate. The reaction is typically mediated by a mild tertiary amine base, such as triethylamine or N-methylmorpholine (NMM).
The key to its efficacy in suppressing racemization lies in the nature of this intermediate.
-
Reaction with Carboxylate: The isoxazolium salt reacts with the carboxylate anion of the N-protected amino acid.
-
Ring Opening: This initial reaction leads to the opening of the isoxazole ring.
-
Formation of Active Enol Ester: A highly reactive enol ester, N-ethyl-β-ketovinylamide, is formed. This is the "activated" form of the carboxylic acid.
This enol ester is sufficiently reactive to undergo nucleophilic attack by the amino group of the second amino acid to form the desired peptide bond. However, it is significantly less prone to cyclizing into the problematic oxazolone intermediate compared to the intermediates formed by more aggressive activating agents like carbodiimides (in the absence of additives).[2] By avoiding the oxazolone pathway, the primary route to racemization is effectively blocked.
Diagram: Carboxyl Activation via Woodward's Reagent K
Caption: Simplified workflow showing carboxyl activation by Woodward's Reagent K.
Frequently Asked Questions (FAQs)
Q1: When is Woodward's Reagent K the right choice for my synthesis?
While modern uronium/aminium reagents (HATU, HBTU) are faster and more common in automated solid-phase peptide synthesis (SPPS), Woodward's Reagent K excels in specific, high-stakes applications.[3] It is particularly valuable for solution-phase fragment condensation, cyclization of sensitive peptides, or when coupling amino acids that are notoriously prone to racemization (e.g., His, Cys) and other methods have failed.
Q2: Why isn't this reagent used in standard automated SPPS protocols?
Modern automated synthesis prioritizes speed and efficiency. Reagents like HATU and HCTU offer very rapid coupling times (minutes).[4] The activation and coupling with Woodward's Reagent K are generally slower. Furthermore, the byproducts of modern reagents are typically designed for easy removal in a solid-phase workflow. Therefore, for routine synthesis, the speed and convenience of uronium/aminium salts have made them the industry standard.
Q3: What is the optimal base to use with N-Ethylbenzisoxazolium tetrafluoroborate?
A non-nucleophilic, sterically hindered tertiary amine is recommended. N-methylmorpholine (NMM) is an excellent first choice due to its weaker basicity, which further minimizes the risk of α-proton abstraction. Triethylamine (TEA) can also be used, but with greater caution. Avoid stronger bases like DBU or DIPEA unless absolutely necessary, as they increase the risk of racemization regardless of the coupling agent.[5]
Q4: How should I store and handle the reagent?
N-Ethylbenzisoxazolium tetrafluoroborate is a salt and is generally stable. However, it is hygroscopic and should be stored in a desiccator at room temperature, tightly sealed to protect from moisture. Like all chemical reagents, it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: How can I detect if racemization has occurred in my final product?
The most reliable method is chiral chromatography (HPLC or GC) using a chiral stationary phase. Alternatively, you can analyze the product by high-field NMR after derivatization with a chiral agent (e.g., Mosher's acid chloride) to distinguish between diastereomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Level of Racemization Detected | 1. Base is too strong or concentration is too high. 2. Reaction temperature is too high. 3. Prolonged activation time before adding the amine component. | 1. Switch to a weaker base like N-methylmorpholine (NMM). Use the minimum stoichiometry required (typically 2.0-2.2 equivalents).2. Run the reaction at 0 °C or even -15 °C, especially during the activation step.3. Add the amino component as soon as possible after the activation is initiated. |
| Low or Incomplete Coupling | 1. Insufficient activation. 2. Steric hindrance from bulky protecting groups. 3. Aggregation of the peptide (common in SPPS). 4. Reagent has degraded due to moisture. | 1. Ensure the reagent is fully dissolved and allow for a sufficient pre-activation period (5-10 minutes at 0 °C) before adding the nucleophile.2. Increase the reaction time and/or temperature slightly (e.g., allow to warm to room temperature overnight).3. Switch to a more polar solvent like DMF or NMP. For SPPS, consider using a low-substitution resin.[6]4. Use a fresh bottle of reagent or one that has been properly stored in a desiccator. |
| Formation of Side Products | 1. Reaction of the active ester with solvent or impurities. 2. The tetrafluoroborate anion can be a source of fluoride under harsh conditions. [6] | 1. Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried.2. This is rare under typical peptide coupling conditions but be mindful if running reactions at elevated temperatures for extended periods. |
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol provides a general method for the coupling of an N-protected amino acid to a C-protected amino acid ester in solution using N-Ethylbenzisoxazolium tetrafluoroborate.
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
N-Ethylbenzisoxazolium tetrafluoroborate (1.1 eq)
-
N-methylmorpholine (NMM) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-Alanine (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Base Addition: Add N-methylmorpholine (2.2 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second prepares the carboxylate for activation. Stir for 10 minutes.
-
Activation: In a single portion, add N-Ethylbenzisoxazolium tetrafluoroborate (1.1 eq) to the cold solution. The solution may become slightly cloudy.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for a typical solution-phase peptide coupling.
Modern Alternatives and Comparative Overview
For most applications, especially in solid-phase synthesis, modern onium salt-based coupling reagents are preferred. They offer faster reaction kinetics and are optimized for automated workflows.
| Reagent Class | Example(s) | Racemization Suppression | Speed | Common Use Case |
| Isoxazolium Salt | Woodward's Reagent K | Excellent | Moderate | Solution-phase fragment coupling, cyclization, racemization-prone residues. |
| Carbodiimides | DIC, DCC, EDC | Good (with additives like Oxyma or HOBt) | Moderate-Fast | Economical, widely used in both solution and solid-phase.[5] |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | Excellent (with built-in HOBt/HOAt moiety) | Very Fast | Gold standard for automated SPPS; rapid and efficient coupling.[7] |
| Phosphonium | BOP, PyBOP | Excellent | Fast | High efficiency, particularly useful for sterically hindered couplings.[5] |
References
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
- Vangrysperre, W., Kersters-Hilderson, H., Callens, M., & De Bruyne, C. K. (1989). Reaction of Woodward's reagent K with D-xylose isomerases. Modification of an active site carboxylate residue. Biochemical Journal, 260(1), 193–197.
- Woodward, R. B., & Olofson, R. A. (1961). The Reaction of Isoxazolium Salts with Bases. Journal of the American Chemical Society, 83(4), 1007–1009.
- Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010-1012.
- Kemp, D. S. (1979). The 1978 Nobel Prize in Chemistry. Science, 204(4398), 1184-1186.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.
- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
- Olofson, R. A., & Marino, Y. L. (1970). Improved isoxazolium salt reagents in peptide synthesis. I. Tetrahedron, 26(8), 1779-1793.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Fields, C. G., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309.
- Rogers, R. D., & Seddon, K. R. (2003). Ionic liquids--solvents of the future? Science, 302(5646), 792-793.
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: N-Ethylbenzisoxazolium Tetrafluoroborate (BEP) in Peptide Synthesis
Welcome to the technical support center for N-Ethylbenzisoxazolium Tetrafluoroborate (BEP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this coupling reagent in their peptide synthesis workflows. Here, we will delve into the potential side reactions associated with BEP, providing in-depth troubleshooting advice and practical solutions to common challenges encountered during its application.
While direct literature on the side reactions of N-Ethylbenzisoxazolium tetrafluoroborate is not abundant, its chemical behavior can be largely inferred from the well-documented reactivity of structurally similar isoxazolium salts, most notably Woodward's Reagent K (N-Ethyl-5-phenylisoxazolium-3'-sulfonate).[1][2] The troubleshooting strategies outlined below are therefore based on the established principles of isoxazolium salt chemistry and extensive field experience with a variety of peptide coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for N-Ethylbenzisoxazolium tetrafluoroborate (BEP) in peptide coupling?
A1: BEP is an isoxazolium-based coupling reagent. Its mechanism involves the activation of a carboxylic acid (the C-terminus of an N-protected amino acid) to form a highly reactive enol ester intermediate. This activation is initiated by the deprotonation of the carboxylic acid by a tertiary amine base. The resulting carboxylate anion then attacks the electrophilic carbon of the isoxazolium ring, leading to ring opening and the formation of the active ester. This activated species is then susceptible to nucleophilic attack by the free amine of the incoming amino acid, forming the desired peptide bond.[2][3]
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific problems that you may encounter during your experiments with BEP, presented in a question-and-answer format.
Issue 1: Low Coupling Yield or Incomplete Reactions
Q: My peptide synthesis is resulting in a low yield of the desired product, and I suspect incomplete coupling. What are the likely causes and how can I resolve this?
A: Low coupling efficiency is a common issue in peptide synthesis and can be attributed to several factors when using BEP.
Possible Causes & Solutions:
-
Reagent Instability and Hydrolysis: N-Ethylbenzisoxazolium tetrafluoroborate, like other isoxazolium salts, is sensitive to moisture. The tetrafluoroborate anion itself can undergo hydrolysis, especially under non-anhydrous conditions or at elevated temperatures.[4] The active enol ester intermediate is also susceptible to hydrolysis, which will revert it back to the starting carboxylic acid and prevent coupling.
-
Troubleshooting Protocol:
-
Ensure all solvents (e.g., DMF, DCM) are anhydrous.
-
Store BEP in a desiccator and handle it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Prepare the BEP solution immediately before use.
-
Avoid prolonged reaction times at elevated temperatures.
-
-
-
Steric Hindrance: Coupling of sterically hindered amino acids (e.g., Val, Ile, or Aib) can be challenging. The bulky side chains can impede the approach of the nucleophilic amine to the activated carboxylic acid.
-
Troubleshooting Protocol:
-
Increase the reaction time for sterically hindered couplings.
-
Consider a slight increase in reaction temperature (e.g., from room temperature to 30-40°C), but monitor closely for potential side reactions like racemization.
-
Increase the equivalents of BEP and the amino acid being coupled.
-
-
-
Suboptimal Base Selection: The choice and amount of the tertiary amine base are critical. An insufficient amount of base will lead to incomplete activation of the carboxylic acid. Conversely, an overly strong or excess of a non-hindered base can promote side reactions.
-
Troubleshooting Protocol:
-
Use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[5]
-
Ensure the correct stoichiometry of the base is used, typically 1-2 equivalents relative to the carboxylic acid.
-
-
Issue 2: Presence of Unexpected Peaks in HPLC - Potential Racemization
Q: My HPLC analysis shows a diastereomeric impurity eluting close to my main product peak. Could this be due to racemization, and how can I prevent it?
A: The presence of a diastereomeric impurity is a strong indicator of racemization, a significant side reaction in peptide synthesis where the stereochemical integrity of the chiral amino acid is compromised.[6][7]
Mechanism of Racemization with BEP:
Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate. The activated amino acid can cyclize to form this planar, achiral intermediate. The oxazolone can then be reprotonated from either face, leading to a mixture of L- and D-isomers upon reaction with the incoming amine. The formation of the oxazolone is promoted by over-activation of the carboxylic acid and the presence of excess base.
Troubleshooting & Prevention:
-
Control of Base:
-
Use the minimum necessary amount of a hindered base like DIEA. Avoid less hindered bases like triethylamine (TEA) which can more readily promote oxazolone formation.
-
For particularly sensitive amino acids, consider using a weaker base such as N-methylmorpholine (NMM).
-
-
Reaction Temperature:
-
Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize the rate of oxazolone formation.
-
-
Use of Additives:
-
While not inherent to the BEP reagent itself, the addition of racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be beneficial. These additives can react with the activated intermediate to form a less reactive, but still effective, active ester that is less prone to racemization.
-
| Parameter | Standard Condition | Condition to Minimize Racemization |
| Base | 2 eq. DIEA | 1-1.5 eq. DIEA or NMM |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Additives | None | 1 eq. HOBt or Oxyma |
Issue 3: Side-Chain Modifications
Q: I am observing byproducts with unexpected masses, suggesting modification of amino acid side chains. Is BEP known to react with side chains?
A: Yes, the reactive intermediate formed by BEP can potentially react with nucleophilic amino acid side chains, a reactivity profile that is well-characterized for the related Woodward's Reagent K.[2][8]
Susceptible Amino Acids and Potential Side Reactions:
-
Lysine (Lys): The ε-amino group of lysine is a potent nucleophile and can be acylated by the activated carboxylic acid if it is not properly protected. This leads to the formation of a branched peptide.
-
Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain can be acylated, forming an ester linkage. This is generally less favorable than amine acylation but can occur, especially with prolonged reaction times or excess reagent.
-
Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and can be acylated to form a thioester.
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups of these amino acids can also undergo O-acylation, though they are less reactive than the tyrosine hydroxyl group.
-
Asparagine (Asn) and Glutamine (Gln): While not a direct reaction with the BEP intermediate, the dehydration of the side-chain amides of Asn and Gln to form nitriles can be catalyzed by some coupling reagents, particularly carbodiimides. While less common with isoxazolium reagents, it is a possibility to consider.[9]
Preventative Measures:
-
Use of Protecting Groups: The most effective way to prevent side-chain modifications is the use of appropriate orthogonal protecting groups for all reactive side chains. Ensure that the protecting groups are stable to the coupling conditions and can be removed during the final cleavage step.
-
Control of Stoichiometry: Avoid using a large excess of BEP and the activated amino acid to minimize the opportunity for side reactions.
Visualizing the Chemistry
Proposed Activation Pathway of a Carboxylic Acid by BEP
Caption: Pathway of racemization through an oxazolone intermediate.
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for troubleshooting low peptide yields.
References
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
- Olofson, R. A., & Marino, Y. L. (1970). Improved isoxazolium salt reagents in peptide synthesis. I. Tetrahedron, 26(8), 1779-1793.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605.
- Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Dunn, B. M., & Anfinsen, C. B. (1974). Kinetics of Woodward's Reagent K hydrolysis and reaction with staphylococcal nuclease. Journal of Biological Chemistry, 249(12), 3717-3723.
- Bodla, R., et al. (1985). N-Ethyl-5-phenylisoxazolium 3'-sulfonate (Woodward's Reagent K) as a reagent for nucleophilic side chains of proteins. Journal of the American Chemical Society, 107(24), 7791-7792.
-
American Chemical Society. (n.d.). N-Ethyl-5-phenylisoxazolium 3'-sulfonate (Woodward's Reagent K) as a reagent for nucleophilic side chains of proteins. Retrieved from [Link]
- Woodward, R. B., & Olofson, R. A. (1961). THE REACTION OF ISOXAZOLIUM SALTS WITH BASES. Journal of the American Chemical Society, 83(4), 1007-1009.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
- Reshetnyak, O. V., et al. (2011). Reaction of metals with benzenediazonium tetrafluoroborate in aprotic solvents. Russian Journal of General Chemistry, 81(5), 947-953.
- Goodman, M., & Cudic, M. (1995). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 425-442). Thieme.
- Freire, M. G., et al. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749.
- Zarkada, G. K., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4965.
- Oisaki, K., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 21(30), 6135-6140.
- Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
ResearchGate. (n.d.). Nitrosonium Tetrafluoroborate. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
Sources
- 1. Kinetics of Woodward's Reagent K hydrolysis and reaction with staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of N-Ethylbenzisoxazolium Tetrafluoroborate
Welcome to the technical support center dedicated to N-Ethylbenzisoxazolium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to enhance your success in utilizing this reagent for amide bond formation. Our focus is on providing practical, field-proven insights rooted in established chemical principles.
Introduction to N-Ethylbenzisoxazolium Tetrafluoroborate in Amide Bond Synthesis
N-Ethylbenzisoxazolium tetrafluoroborate belongs to the class of isoxazolium salts, which serve as efficient activating agents for carboxylic acids in the synthesis of amides, peptides, and esters. The core principle of its function lies in the formation of a highly reactive acyl-oxyisoxazolium intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. Understanding the nuances of this activation and subsequent coupling is paramount to achieving high yields and purity.
This guide will walk you through common challenges and their solutions, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of carboxylic acid activation by N-Ethylbenzisoxazolium tetrafluoroborate?
A1: The activation process begins with the reaction of the carboxylic acid with N-Ethylbenzisoxazolium tetrafluoroborate in the presence of a non-nucleophilic base. This forms a highly reactive O-acylisoxazolium intermediate. This intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond, regenerating the isoxazolium core in a modified form and releasing a byproduct.
Q2: My amide coupling reaction using N-Ethylbenzisoxazolium tetrafluoroborate shows low or no product yield. What are the common causes?
A2: Several factors can contribute to low or no product formation. The most common reasons include incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1] Incomplete activation can result from insufficient coupling reagent, while amine deactivation often occurs through protonation, rendering it non-nucleophilic.[1] Steric hindrance on either the carboxylic acid or the amine can also significantly slow down or prevent the reaction.[1]
Q3: What are the recommended bases to use with N-Ethylbenzisoxazolium tetrafluoroborate?
A3: The choice of base is critical. A non-nucleophilic organic base is preferred to prevent competition with the amine nucleophile. Tertiary amines such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. The base serves to deprotonate the carboxylic acid, facilitating its reaction with the isoxazolium salt, and also to scavenge the acidic byproduct formed during the reaction.
Q4: Which solvents are optimal for coupling reactions with N-Ethylbenzisoxazolium tetrafluoroborate?
A4: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis of the activated intermediate.[1] Common choices include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN). The choice of solvent can also depend on the solubility of your substrates.
Q5: I am observing significant side reactions, particularly racemization, in my peptide coupling. How can I minimize this?
A5: Racemization is a common concern in peptide synthesis, especially when using highly reactive coupling reagents.[2] To suppress racemization, consider adding an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[1][2] These additives can react with the activated intermediate to form a less reactive but still efficient acylating agent, which can reduce the extent of racemization. Running the reaction at lower temperatures can also be beneficial.[1]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting poor reaction outcomes.
Step 1: Verify Reagent Quality and Stoichiometry
-
N-Ethylbenzisoxazolium tetrafluoroborate: Ensure the reagent is dry and has been stored under anhydrous conditions. Isoxazolium salts can be sensitive to moisture.
-
Carboxylic Acid and Amine: Confirm the purity and integrity of your starting materials.
-
Stoichiometry: A common starting point is to use a slight excess of the coupling reagent (1.1-1.2 equivalents) relative to the limiting reactant (either the acid or the amine).
Step 2: Evaluate Reaction Conditions
-
Solvent: Ensure the use of an anhydrous aprotic solvent. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]
-
Base: The amount and type of base are crucial. Use 2-3 equivalents of a non-nucleophilic base like DIPEA. Insufficient base can lead to incomplete activation and protonation of the amine.
-
Temperature: While many coupling reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, or gentle heating for sterically hindered substrates.
Step 3: Consider Steric Hindrance
-
Bulky groups on either the carboxylic acid or the amine can significantly impede the reaction.[1] For sterically demanding couplings, longer reaction times or elevated temperatures may be necessary. In some challenging cases, converting the carboxylic acid to a more reactive acyl fluoride may be a viable alternative strategy.[3]
Guide 2: Presence of Side Products
Problem: Observation of an unexpected byproduct with a mass corresponding to the urea of the amine.
-
Cause: This can occur if the isoxazolium ring undergoes undesired cleavage pathways.
-
Solution: Adjusting the reaction temperature and the rate of addition of the coupling reagent can sometimes mitigate this. Running the reaction at a lower temperature (e.g., 0 °C) is a good first step.
Problem: Racemization of chiral centers.
-
Cause: The activated carboxylic acid intermediate can be susceptible to racemization, especially in peptide synthesis.
-
Solution: The addition of racemization suppressants like HOBt or OxymaPure is highly recommended.[2][4] These additives form an active ester that is more resistant to racemization.
Experimental Protocols
Standard Protocol for Amide Bond Formation
-
To a solution of the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM (or another suitable aprotic solvent) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add N-Ethylbenzisoxazolium tetrafluoroborate (1.1-1.2 eq) portion-wise over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography, if necessary.
Protocol for Coupling with Sterically Hindered Substrates
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) and stir for 5 minutes.
-
Add N-Ethylbenzisoxazolium tetrafluoroborate (1.2-1.5 eq) and stir the mixture at room temperature for 30-60 minutes to ensure complete activation.
-
In a separate flask, dissolve the sterically hindered amine (1.0-1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours), monitoring progress periodically. Gentle heating (e.g., 30-40 °C) may be beneficial if the reaction is sluggish.
-
Follow the workup and purification procedure outlined in the standard protocol.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Reagent:Acid:Amine) | 1.1-1.2 : 1.0 : 1.0-1.2 | Ensures complete activation of the carboxylic acid. |
| Base | DIPEA, TEA (2.0-3.0 eq) | Non-nucleophilic; prevents side reactions and scavenges acid. |
| Solvent | Anhydrous DCM, DMF, ACN | Aprotic and anhydrous to prevent hydrolysis of the active intermediate. |
| Temperature | 0 °C to RT | Balances reaction rate with minimization of side reactions like racemization. |
| Additives (for peptides) | HOBt, OxymaPure (1.0 eq) | Suppresses racemization by forming a more stable active ester.[2][4] |
Visualizations
Caption: General workflow for amide bond formation.
Caption: Troubleshooting workflow for low reaction yield.
References
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
CDN. Strategies for Peptide Synthesis: An Overview. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11492. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Ethylbenzisoxazolium Tetrafluoroborate Chemistry
Welcome to the technical support center for N-Ethylbenzisoxazolium tetrafluoroborate and its applications. This guide is designed for researchers, chemists, and drug development professionals to navigate potential challenges during its use, with a specific focus on understanding and mitigating an undesired side reaction: guanidinylation of primary amines. While N-Ethylbenzisoxazolium tetrafluoroborate is a potent activating agent, side reactions can occur under certain conditions. This resource provides in-depth troubleshooting protocols and answers to frequently asked questions to ensure the success of your experiments.
Part 1: Understanding the Undesired Guanidinylation Side Reaction
Q1: What is the primary function of N-Ethylbenzisoxazolium tetrafluoroborate, and how does the guanidinylation side reaction occur?
N-Ethylbenzisoxazolium tetrafluoroborate is an isoxazolium salt, a class of compounds known for their ability to activate carboxyl groups, making them susceptible to nucleophilic attack. It is analogous in function to reagents like Woodward's Reagent K.[1][2] The primary application is typically in amide bond formation (peptide coupling) or esterification.
The guanidinylation side reaction is an undesired pathway where a primary amine, instead of attacking the activated carboxyl group, directly attacks the activating reagent itself. This phenomenon is well-documented for other classes of peptide coupling reagents, such as uronium/guanidinium salts like HATU and HBTU.[3][4][5] In the case of N-Ethylbenzisoxazolium tetrafluoroborate, the amine attacks the electrophilic carbon of the reagent, leading to the formation of a stable guanidinium byproduct on the amine, effectively capping it and preventing its participation in the desired reaction.
Mechanism Overview: Desired vs. Side Reaction
The following diagram illustrates the competing reaction pathways. The desired pathway leads to amide bond formation, while the side reaction consumes the primary amine through guanidinylation.
Caption: Step-by-step troubleshooting workflow for low product yield.
Issue 2: Complete Consumption of Amine Starting Material Without Formation of Expected Product.
Symptoms:
-
TLC or HPLC analysis shows no remaining primary amine.
-
The major product detected is the guanidinylated amine side product.
-
No desired amide product is formed.
Potential Causes & Troubleshooting Steps:
-
Cause: Highly Reactive Amine with Slow Acylation. This scenario is common with sterically hindered carboxylic acids or electronically deactivated ones. The activation/acylation step is slow, giving the amine ample time to react with the coupling agent.
-
Solution:
-
Use Additives: Incorporate an activating additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
-
Protocol:
-
Dissolve the carboxylic acid, N-Ethylbenzisoxazolium tetrafluoroborate (1.1 eq.), and HOBt (1.1 eq.) in DMF.
-
Add base (e.g., DIPEA) and allow pre-activation for 5 minutes.
-
Add the amine.
-
-
Rationale: Additives like HOBt react with the initial activated intermediate to form a new, less reactive but still highly efficient acylating agent. This intermediate is less susceptible to direct attack by the amine than the isoxazolium-activated species but is very effective at acylating the amine.
-
-
-
Cause: Incorrect Base Selection. The use of a nucleophilic base (e.g., triethylamine, TEA, in some contexts) can sometimes exacerbate side reactions. [5] * Solution:
- Switch to a Hindered Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are effective at scavenging protons without competing as nucleophiles.
Part 3: Frequently Asked Questions (FAQs)
Q2: How can I confirm that the byproduct is indeed the guanidinylated species?
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive method. The measured mass of the byproduct should correspond to the exact mass of your amine plus the C9H8NO+ fragment from the N-Ethylbenzisoxazolium cation.
-
NMR Spectroscopy: In the 1H NMR spectrum, you would expect to see new aromatic signals corresponding to the benzisoxazole ring system, along with shifts in the signals adjacent to the newly modified nitrogen atom.
Q3: Are there any scavenger reagents that can be added to suppress this side reaction? The concept of scavengers is more common for protecting groups in solid-phase peptide synthesis. For this type of side reaction, procedural controls (stoichiometry, temperature, pre-activation) are far more effective than attempting to scavenge the activating reagent. Adding a competing nucleophile would likely consume the reagent and prevent the desired reaction from occurring.
Q4: Does pH play a critical role in promoting or suppressing the guanidinylation side reaction? Yes. The reaction is typically run under basic conditions to deprotonate the amine, increasing its nucleophilicity. However, excessively strong basic conditions can also promote side reactions. Maintaining a moderately basic pH (around 8-9) using a hindered amine base is ideal. The guanidinylation side reaction of coupling reagents like HATU is known to be base-dependent. [5] Q5: How does the stability of N-Ethylbenzisoxazolium tetrafluoroborate in solution affect this side reaction? Like many activating agents, isoxazolium salts have limited stability in solution, especially in the presence of moisture or nucleophiles. If the reagent degrades before it can activate the carboxylic acid, it will not participate in either the desired or side reaction. However, the primary concern is its reactivity. The guanidinylation side reaction is not a result of degradation but of its intended high reactivity being misdirected. Always use a fresh, high-quality reagent and anhydrous solvents.
Quantitative Data Summary
The following table provides a general guide for optimizing reaction conditions to minimize the guanidinylation side reaction. These are starting points and should be optimized for each specific substrate combination.
| Parameter | Standard Condition | Recommended Optimization to Minimize Side Reaction | Rationale |
| Reagent Equiv. | 1.5 - 2.0 eq. | 1.05 - 1.2 eq. | Reduces concentration of free activating reagent available for side reaction. [3] |
| Temperature | Room Temp (20-25°C) | 0°C to -15°C | Decreases the rate of the undesired direct attack on the reagent. |
| Order of Addition | All reagents mixed at once | Pre-activation of COOH (5-10 min) before amine addition | Maximizes the concentration of the desired activated ester intermediate. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Hindered bases are less nucleophilic and less likely to promote side reactions. [5] |
| Additives | None | 1.1 eq. HOBt or Oxyma | Forms a more selective acylating agent, reducing direct amine attack on the primary reagent. |
References
-
Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research. Available at: [Link]
-
Khadse, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
- Fehrentz, J. A., et al. (2000). Guanidinylation reagents. Google Patents (US6072075A).
-
Stenman, J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry. Available at: [Link]
-
Joosten, A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Available at: [Link]
-
Paoli, P., et al. (1997). Mechanism of acylphosphatase inactivation by Woodward's reagent K. Biochemical Journal. Available at: [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. Available at: [Link]
-
Khadse, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Dunn, B. M., & Anfinsen, C. B. (1974). Kinetics of Woodward's Reagent K Hydrolysis and Reaction With Staphylococcal Nuclease. Journal of Biological Chemistry. Available at: [Link]
-
Stenman, J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at: [Link]
Sources
- 1. Mechanism of acylphosphatase inactivation by Woodward's reagent K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Woodward's Reagent K hydrolysis and reaction with staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Coupling Yields with Isoxazolium Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for low coupling yields when using isoxazolium reagents, such as the classic Woodward's Reagent K. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to solve challenges in your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What are isoxazolium coupling reagents and how do they work?
Isoxazolium salts, most notably Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate), are a class of reagents used to facilitate the formation of amide (peptide) bonds by activating carboxylic acids.[1] The key to their function lies in their reaction with the carboxylate group of an N-protected amino acid. In the presence of a base, the carboxylate attacks the isoxazolium salt, leading to the formation of a highly reactive enol ester intermediate. This activated species is then susceptible to nucleophilic attack by the amino group of a second amino acid, forming the desired peptide bond.[2]
Q2: When should I consider using an isoxazolium reagent over more modern phosphonium or uronium salts like BOP or HATU?
While phosphonium (e.g., PyBOP) and uronium (e.g., HATU) reagents are now more commonly used due to their high efficiency and lower risk of racemization in many cases, isoxazolium reagents still hold a place in specific applications.[3][4] They can be particularly useful in situations where phosphonium or uronium-based reagents may lead to unwanted side reactions. For instance, unlike uronium salts, isoxazolium reagents do not pose a risk of guanidinylation of the N-terminal amine.[5] The choice of coupling reagent is crucial and should be guided by the specific amino acid sequence, the scale of the synthesis, and cost considerations.[6]
Troubleshooting Guide: Low Coupling Yields
Issue 1: Incomplete or Failed Coupling Reaction
Q: My analytical results (e.g., HPLC, mass spectrometry) show a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
A: This is a common issue in peptide synthesis and can stem from several factors. Let's break down the potential causes and solutions.
-
Suboptimal Reagent Stoichiometry and Activation:
-
The "Why": The activation of the carboxylic acid by the isoxazolium salt is a critical first step. Insufficient reagent or inadequate pre-activation time can lead to incomplete formation of the reactive enol ester.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of both the isoxazolium reagent and the N-protected amino acid relative to the free amine component.
-
Pre-activation: Mix the N-protected amino acid, the isoxazolium reagent, and a suitable non-nucleophilic base (like N,N-diisopropylethylamine - DIPEA) in an appropriate solvent (e.g., DMF or DCM) and allow it to stir for 10-15 minutes before adding your amine component. This pre-activation step is crucial for ensuring the formation of the active intermediate.
-
-
-
Steric Hindrance:
-
The "Why": Coupling reactions involving bulky or sterically hindered amino acids (e.g., Aib, Val, Ile) are notoriously challenging.[7] The steric bulk around the reacting centers can physically impede the approach of the nucleophilic amine to the activated carboxyl group.
-
Solutions:
-
Increase Reaction Time and/or Temperature: For sterically hindered couplings, extending the reaction time (from a few hours to overnight) can be beneficial. A modest increase in temperature (e.g., to 40°C) can also help overcome the activation energy barrier, but this should be done cautiously to avoid potential side reactions like racemization.
-
"Double Coupling": This is a highly effective strategy where, after the initial coupling reaction time, the reaction vessel is drained and a fresh solution of the activated amino acid is added to the resin to drive the reaction to completion.
-
-
-
Poor Reagent Quality or Degradation:
-
The "Why": Isoxazolium salts can be sensitive to moisture. Over time, or with improper storage, the reagent can hydrolyze and lose its activity. Similarly, using a solvent that is not anhydrous can quench the reactive intermediates.
-
Solutions:
-
Use Fresh Reagents: Always use fresh, high-quality isoxazolium reagent.
-
Ensure Anhydrous Conditions: Use a dry, high-purity solvent like DMF or DCM. Consider using molecular sieves to ensure the solvent is anhydrous, especially if you are experiencing persistent issues.[8]
-
-
Issue 2: Presence of Deletion Sequences in the Final Peptide
Q: My mass spectrometry results show peaks corresponding to my target peptide minus one or more amino acids. What causes these deletion sequences?
A: Deletion sequences are a direct result of incomplete coupling at one or more steps in your synthesis. This can be exacerbated by peptide aggregation.
-
Peptide Aggregation:
-
The "Why": As the peptide chain grows, particularly with hydrophobic sequences, it can fold back on itself and form secondary structures or aggregate with other peptide chains on the resin.[5] This aggregation can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid.
-
Solutions:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is often better at solvating growing peptide chains and disrupting aggregation.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help to break up secondary structures.
-
Capping: After a difficult coupling step, you can "cap" any unreacted N-terminal amines using a highly reactive acetylating agent like acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the final purification by making the deletion sequences easier to separate from the full-length product.
-
-
Issue 3: Racemization of Amino Acids
Q: I'm observing diastereomeric impurities in my final product, suggesting that racemization has occurred. How can I minimize this?
A: Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a significant concern in peptide synthesis.[6] The activated carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to epimerization.
-
Base Selection and Concentration:
-
The "Why": The choice and amount of base are critical. Stronger bases can more readily promote the formation of the oxazolone intermediate and subsequent racemization.
-
Solutions:
-
Use a Weaker Base: Opt for a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or DIPEA, especially when coupling racemization-prone residues like Cysteine and Histidine.
-
Minimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2-3 equivalents relative to the carboxylic acid are sufficient.
-
-
-
Coupling Additives:
-
The "Why": Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives are commonly used with carbodiimide reagents to suppress racemization by forming a less reactive, but more stable, active ester.[4] While not a standard practice with isoxazolium reagents in the same way, the principle of modulating reactivity to minimize racemization is key.
-
Considerations: For particularly sensitive couplings where isoxazolium reagents are leading to racemization, switching to a phosphonium or uronium reagent in combination with an additive like HOAt may be a more effective strategy.[6]
-
Data Summary: Coupling Reagent Characteristics
| Feature | Isoxazolium Reagents (e.g., Woodward's K) | Phosphonium Reagents (e.g., PyBOP) | Uronium/Aminium Reagents (e.g., HATU, HBTU) |
| Activation Site | Carbonyl Carbon (via enol ester) | Phosphorus atom | Carbon atom |
| Common By-products | Water-soluble by-products | Phosphoramide-based (e.g., HMPA from BOP is carcinogenic) | Tetramethylurea-based |
| Guanidinylation Risk | None | None | Possible with excess reagent |
| Relative Reactivity | Moderate to High | High | Very High |
| Racemization Risk | Moderate | Generally Low | Can be higher, sequence-dependent |
| Cost | Generally lower | Higher | Higher |
Experimental Protocols & Workflows
Protocol 1: General Coupling using Woodward's Reagent K (Solution Phase)
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.1 eq) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Activation: Add Woodward's Reagent K (1.2 eq) to the mixture and stir for 10-20 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.0 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting low peptide coupling yields.
References
-
Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010-1012. [Link]
-
Puri, R. N., et al. (1996). A novel method for chemical modification of functional groups other than a carboxyl group in proteins by N-ethyl-5-phenylisooxazolium-3'-sulfonate (Woodward's reagent-K). Analytical Biochemistry, 240(2), 251-61. [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the model reaction a. Retrieved January 21, 2026, from [Link]
-
Olofson, R. A., & Marino, Y. L. (1970). Improved isoxazolium salt reagents in peptide synthesis. I. Tetrahedron, 26(8), 1779-93. [Link]
-
Yibing Industrial Technology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 21, 2026, from [Link]
-
Ghose, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(5), 1634-1638. [Link]
-
ACS Publications. (2020). A Brief Introduction to Chemical Reaction Optimization. Organic Process Research & Development, 24(9), 1576-1587. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 21, 2026, from [Link]
-
Lee, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Journal of Chemical Information and Modeling, 62(24), 6336-6345. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved January 21, 2026, from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved January 21, 2026, from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 21, 2026, from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved January 21, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 21, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A novel method for chemical modification of functional groups other than a carboxyl group in proteins by N-ethyl-5-phenylisooxazolium-3'-sulfonate (Woodward's reagent-K): inhibition of ADP-induced platelet responses involves covalent modification of aggregin, an ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.globalso.com [file.globalso.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
N-Ethylbenzisoxazolium tetrafluoroborate stability in different solvents
Welcome to the technical support guide for N-Ethylbenzisoxazolium Tetrafluoroborate (CAS 4611-62-5). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability of this reagent in various solvents. Here, you will find answers to common questions, troubleshooting guides for unexpected experimental results, and detailed protocols to help you ensure the integrity and reactivity of your reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of N-Ethylbenzisoxazolium Tetrafluoroborate.
Q1: What is N-Ethylbenzisoxazolium Tetrafluoroborate and why is its stability critical?
N-Ethylbenzisoxazolium tetrafluoroborate is a salt belonging to the isoxazolium class of compounds. It is structurally related to activating agents like Woodward's Reagent K and is primarily used in organic synthesis for the activation of carboxyl groups, facilitating the formation of amide and ester bonds.[1][2][3][4]
The stability of this reagent is paramount because its reactive form is the strained, positively charged benzisoxazolium cation. This cation is susceptible to degradation, primarily through reaction with nucleophiles. If the reagent degrades before or during your experiment, it will lose its ability to activate the carboxyl group, leading to low or no product yield. Understanding its stability profile in your chosen solvent is essential for reproducible and successful synthetic outcomes.
Q2: What are the primary factors that cause this reagent to degrade?
The degradation of N-Ethylbenzisoxazolium Tetrafluoroborate is influenced by several key factors:
-
pH and Nucleophiles: The reagent is highly sensitive to pH and is unstable in solutions with a pH above 4.[5] It readily reacts with nucleophiles, with water being the most common culprit. This reaction, known as hydrolysis, leads to the opening of the isoxazolium ring.
-
Moisture (Water Content): As a hygroscopic solid, N-Ethylbenzisoxazolium Tetrafluoroborate can absorb moisture from the atmosphere.[6] Dissolved water in solvents, even at trace levels, can significantly accelerate its degradation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including the degradation pathways of the reagent.[7]
-
Solvent Type: The nature of the solvent plays a critical role. Protic solvents (like alcohols) can act as nucleophiles, while polar aprotic solvents may have varying levels of residual water that affect stability.
Q3: What are the ideal storage and handling conditions for N-Ethylbenzisoxazolium Tetrafluoroborate?
To ensure maximum shelf-life and performance, adhere to the following conditions:
-
Storage: Store the reagent at 0-5°C under an inert atmosphere (e.g., argon or nitrogen).[5] The container must be kept tightly closed in a dry, well-ventilated place to protect it from moisture and air.[6][8]
-
Handling: Always handle the reagent in a controlled environment, such as a glove box or under a stream of dry inert gas. Use dry glassware and ensure all solvents are anhydrous. Avoid breathing the dust and prevent contact with skin and eyes.[6][8]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for issues that may arise from reagent instability.
Problem 1: My amide/ester coupling reaction has a very low yield or failed completely.
If you suspect reagent instability is the cause, this workflow can help diagnose the issue.
Caption: Simplified mechanism of hydrolytic degradation.
Solvent Stability Comparison
The following table summarizes the expected stability of N-Ethylbenzisoxazolium Tetrafluoroborate in common laboratory solvents. This data is synthesized from general principles of isoxazolium salt chemistry and information on related compounds. [1][5][9]A quantitative stability study (see Protocol 1) is always recommended for your specific conditions.
| Solvent Category | Example Solvent(s) | Expected Stability | Rationale & Expert Insights |
| Polar Aprotic | Acetonitrile (MeCN) | Good to Excellent | Generally the best choice. It is less hygroscopic than other polar aprotic solvents and is not nucleophilic. Ensure anhydrous grade is used. [5] |
| Dichloromethane (DCM) | Good | Slightly soluble. [5]It is non-nucleophilic, but care must be taken to use a grade free from acidic impurities. | |
| Dimethylformamide (DMF) | Fair to Poor | Highly hygroscopic and can contain nucleophilic amine impurities. Use only high-purity, anhydrous grades and prepare solutions fresh. | |
| Dimethyl Sulfoxide (DMSO) | Fair to Poor | Very hygroscopic. While aprotic, residual water can be a significant issue. Can be difficult to render completely anhydrous. | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Poor | These solvents are nucleophiles and will actively participate in the ring-opening degradation of the reagent. Avoid for stock solutions or long reaction times. |
| Water / Aqueous Buffers | Very Poor | Unstable, especially at pH > 4. [5]Hydrolysis is rapid. Not suitable as a solvent. | |
| Nonpolar | Toluene, Hexanes | Poor (Insoluble) | The reagent is a salt and has very low solubility in nonpolar solvents, making them unsuitable for most applications. |
Part 4: Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of N-Ethylbenzisoxazolium Tetrafluoroborate in a Chosen Solvent
This protocol provides a self-validating method to determine the stability of your reagent under your specific experimental conditions.
Objective: To quantify the degradation of N-Ethylbenzisoxazolium Tetrafluoroborate over time in a specific solvent at a set temperature.
Materials:
-
N-Ethylbenzisoxazolium Tetrafluoroborate
-
High-purity, anhydrous solvent of interest (e.g., Acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
In a controlled environment (glove box or under inert gas), accurately weigh ~10 mg of N-Ethylbenzisoxazolium Tetrafluoroborate into a clean, dry volumetric flask.
-
Dissolve in and dilute to the mark with the anhydrous solvent of interest to create a stock solution (e.g., 1 mg/mL). This is your stability study sample.
-
-
Time-Zero (T=0) Sample:
-
Immediately after preparation, withdraw an aliquot of the stock solution.
-
Dilute it with Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Transfer to an autosampler vial and label as "T=0". This sample represents 100% reagent integrity.
-
-
Incubation:
-
Seal the stock solution flask tightly and place it in a temperature-controlled environment that mimics your reaction conditions (e.g., 25°C shaker).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution.
-
Dilute each aliquot in the same manner as the T=0 sample and place it in a new, labeled autosampler vial.
-
-
HPLC Analysis:
-
Column: C18 Reverse-Phase
-
Mobile Phase: A gradient is recommended to separate the parent compound from potential degradants. For example:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the benzisoxazolium chromophore absorbs, typically around 340 nm, which is used for similar isoxazolium salts. [3] * Injection Volume: 10 µL
-
Run all samples (T=0 and subsequent time points) using the same method.
-
-
Data Analysis & Interpretation:
-
Identify the peak corresponding to N-Ethylbenzisoxazolium Tetrafluoroborate in the T=0 chromatogram.
-
Integrate the area of this peak for all time points.
-
Calculate the percentage of reagent remaining at each time point relative to the T=0 peak area.
-
Plot "% Reagent Remaining" vs. "Time". A steep decline indicates poor stability in the chosen solvent under those conditions. New peaks appearing and growing over time correspond to degradation products.
-
References
-
Kinetics of Woodward's Reagent K Hydrolysis and Reaction With Staphylococcal Nuclease. Journal of Biological Chemistry. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Kinetics of Woodward's Reagent K Hydrolysis and Reaction with Staphylococcal Nuclease. The Journal of Biological Chemistry. [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University Thesis Repository. [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Scilit. [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar. [Link]
-
N-Ethylbenzisoxazolium tetrafluoroborate Product Page. Chemical Point. [Link]
-
Chemical Stability of Drugs. IIP Series. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]
-
Reaction of Woodward's reagent K with D-xylose isomerases. Modification of an active site carboxylate residue. National Center for Biotechnology Information. [Link]
-
Reaction of Woodward's reagent K with D-xylose isomerases. Modification of an active site carboxylate residue. PubMed. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. Carl ROTH. [Link]
-
Understanding the Stability of Salts and Cocrystals in a Drug Product Environment. University of Minnesota Digital Conservancy. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. University of South Florida Digital Commons. [Link]
-
N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. ResearchGate. [Link]
-
Cleavage Cocktails; Reagent K. Aapptec Peptides. [Link]
Sources
- 1. Kinetics of Woodward's Reagent K hydrolysis and reaction with staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of Woodward's reagent K with D-xylose isomerases. Modification of an active site carboxylate residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Woodward's reagent K with D-xylose isomerases. Modification of an active site carboxylate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4611-62-5 CAS MSDS (N-ETHYLBENZISOXAZOLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. iipseries.org [iipseries.org]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: N-Ethylbenzisoxazolium Tetrafluoroborate Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-Ethylbenzisoxazolium tetrafluoroborate, a highly efficient reagent for amide and peptide bond formation. This document provides in-depth, field-proven insights into optimizing your coupling reactions, with a specific focus on the critical role of the base. We will move beyond simple protocols to explore the chemical principles that govern success, helping you troubleshoot common issues and enhance the robustness of your synthetic workflows.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses the fundamental principles governing the use of N-Ethylbenzisoxazolium tetrafluoroborate and the indispensable role of the base.
Q1: What is the mechanism of amide bond formation using N-Ethylbenzisoxazolium tetrafluoroborate?
The coupling reaction proceeds via a multi-step mechanism initiated by the activation of a carboxylic acid. The base plays a crucial role in the initial deprotonation step.
-
Deprotonation: A base removes the acidic proton from the carboxylic acid, forming a carboxylate anion.
-
Activation: The benzisoxazolium salt reacts with the carboxylate. The ring opens, forming a highly reactive O-acyl-2-hydroxy-N-ethylbenzamide ester (active ester).
-
Nucleophilic Attack: The amino group of the second reactant (e.g., an amino acid or amine) attacks the carbonyl carbon of the active ester.
-
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the desired amide bond and releases the 2-hydroxy-N-ethylbenzamide byproduct.
Caption: Figure 1: General Mechanism of N-Ethylbenzisoxazolium Salt Mediated Coupling.
Q2: Why is a base absolutely required, and what are its primary roles?
A base is non-negotiable in these coupling reactions for two primary reasons:
-
Carboxylate Formation: As shown in the mechanism, the carboxylic acid must be deprotonated to a carboxylate anion to become a competent nucleophile that can react with the positively charged benzisoxazolium salt. The choice of base and its strength (pKa) directly influence the rate and equilibrium of this crucial first step.
-
Neutralizing Amine Salts: In peptide synthesis, the N-terminal amine of the incoming amino acid is often protected as a salt (e.g., hydrochloride or trifluoroacetate). The base neutralizes this salt, liberating the free amine (R-NH2), which is the active nucleophile required for the coupling step.[1]
Without a base, the concentration of the necessary reactive species (carboxylate and free amine) is negligible, and the reaction will not proceed efficiently, if at all.
Troubleshooting Guide: Base-Related Issues
This section addresses common experimental problems in a question-and-answer format, linking them directly to the choice and use of the base.
Q3: My coupling reaction is slow or incomplete, resulting in low yield. Could the base be the culprit?
Answer: Absolutely. This is one of the most common issues traceable to the base. Several factors could be at play:
-
Insufficient Basicity (pKa too low): The base must be strong enough to deprotonate the carboxylic acid and any amine salts present. A base with a pKa lower than that of the protonated amine or carboxylic acid will not effectively generate the required nucleophiles. For typical peptide couplings, bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are used.[1]
-
Incorrect Stoichiometry: Using too little base will result in incomplete deprotonation. A common practice is to use at least 2 equivalents of base: one for the carboxylic acid and one for the amine salt. For difficult couplings, using up to 3-4 equivalents may be beneficial.
-
Base Degradation: Ensure your base is pure and anhydrous. Tertiary amines can be hygroscopic and absorb water, which can hydrolyze the active ester intermediate. Older bottles of base may also contain oxidized impurities.
Scientist's Tip: If you suspect your base is the issue, try using a freshly opened bottle or a recently purified batch. For challenging carboxylic acids, consider a stronger, non-nucleophilic base.
Q4: I am observing significant epimerization (racemization) at the chiral center of my amino acid. How does the base influence this?
Answer: This is a critical issue in peptide synthesis, and the base is a primary contributor. Racemization often occurs through the formation of a 5(4H)-oxazolone intermediate.[2]
-
Mechanism of Racemization: A strong base can abstract the alpha-proton of the activated amino acid. This forms a planar oxazolone intermediate, which loses its stereochemical information. Subsequent attack by the amine can occur from either face, leading to a mixture of D and L products.
-
Base Strength and Sterics: Highly basic and sterically unhindered bases (like Triethylamine, TEA) are more likely to cause racemization. Weaker, more sterically hindered bases are preferred because they are less able to abstract the sensitive alpha-proton.
Recommended Solution: If racemization is a concern, switch from a strong base like DIPEA to a weaker or more hindered base like 2,4,6-collidine .[1] While the reaction may be slightly slower, the preservation of stereochemical integrity is often worth the trade-off.
Caption: Figure 2: Base-Mediated Racemization Pathway via Oxazolone Formation.
Q5: I'm observing an unexpected side product with a mass corresponding to my carboxylic acid + the base. What is happening?
Answer: This is less common but can occur with certain types of bases. You are likely observing the result of the base itself acting as a nucleophile.
-
Nucleophilicity vs. Basicity: Ideally, the base used should be highly basic but poorly nucleophilic. Sterically hindered bases like DIPEA are designed for this purpose; the bulky isopropyl groups prevent the nitrogen lone pair from easily attacking electrophilic centers.
-
Less Hindered Bases: Less hindered bases, such as triethylamine (TEA) or even N-methylmorpholine (NMM), have a higher propensity to act as nucleophiles.[3] They can potentially attack the highly reactive active ester intermediate, forming a stable acyl-ammonium species and consuming your activated acid.
Recommended Solution: Switch to a more sterically hindered base like DIPEA . If side reactions persist, re-evaluate the reaction temperature and order of addition, ensuring the amine nucleophile is present to compete effectively.
Data Summary & Recommended Bases
The selection of a base is a balance between reactivity, steric hindrance, and the potential for side reactions. This table summarizes the properties of commonly used bases in coupling reactions.
| Base Name | Abbreviation | pKa (Conjugate Acid) | Key Characteristics & Recommendations |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | Workhorse Base: Strong, sterically hindered, and non-nucleophilic. Excellent general-purpose choice. Can sometimes promote racemization with sensitive substrates.[1] |
| N-Methylmorpholine | NMM | ~7.4 | Mild & Low-Racemization: A weaker base than DIPEA, leading to lower rates of racemization.[3] Slower reaction times may be observed. Good for sensitive amino acids. |
| 2,4,6-Collidine | ~7.4 | Very Low Racemization: Similar pKa to NMM but more sterically hindered. An excellent choice when minimizing racemization is the absolute priority.[1] | |
| Triethylamine | TEA, Et₃N | ~10.75 | Use with Caution: Strong and relatively unhindered. Prone to causing racemization and can act as a nucleophile.[3] Generally not recommended for chiral amino acids. |
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a robust starting point for a coupling reaction using N-Ethylbenzisoxazolium tetrafluoroborate.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine·HCl salt (or free amine) (1.0 eq)
-
N-Ethylbenzisoxazolium tetrafluoroborate (1.1 eq)
-
Base (e.g., DIPEA) (2.1 eq if using amine salt; 1.1 eq for free amine)
-
Anhydrous Solvent (e.g., DMF, CH₂Cl₂, CH₃CN)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the Carboxylic Acid (1.0 eq) and the Amine component (1.0 eq) in the anhydrous solvent of choice.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the selected Base (e.g., DIPEA, 2.1 eq) dropwise while stirring. Allow the mixture to stir for 5-10 minutes. Causality Note: This pre-mixing ensures the complete formation of the carboxylate and free amine before the activator is introduced, preventing side reactions.
-
Activation: In a single portion, add the N-Ethylbenzisoxazolium tetrafluoroborate (1.1 eq) to the reaction mixture. Expertise Note: The reagent is generally stable, but adding it to the cold solution helps control any initial exotherm.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The progress can be monitored by a suitable technique (e.g., TLC, LC-MS).
-
Workup & Purification: Upon completion, quench the reaction (e.g., with water or saturated aq. NH₄Cl). Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
- Vertex AI Search. (2019). pKa and Peptide Composition. YouTube.
- ResearchGate. (n.d.). Properties of the selected bases.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Wang, P., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
Sources
Technical Support Center: Purification of Peptides Synthesized with Isoxazolium-Based Coupling Reagents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of synthetic peptides, with a special focus on challenges that may arise when using isoxazolium-based coupling reagents, such as N-Ethylbenzisoxazolium tetrafluoroborate.
While N-Ethylbenzisoxazolium tetrafluoroborate is a less commonly documented reagent in mainstream solid-phase peptide synthesis (SPPS) literature compared to phosphonium or uronium salts, the fundamental principles of peptide purification remain universal. This guide synthesizes established protocols with mechanistic insights to help you navigate the purification process effectively, regardless of the specific activating agent employed.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide purification after synthesis.
Q1: What is the general profile of impurities I should expect in my crude peptide product after SPPS?
After cleavage from the solid support, your crude peptide product is a complex mixture. The desired full-length peptide is often accompanied by a variety of impurities that must be removed.[1] These can be broadly categorized:
-
Synthesis-Related Impurities:
-
Deletion Peptides: Sequences missing one or more amino acids due to an incomplete coupling step.[1]
-
Truncated Peptides: Peptide chains that stopped elongating prematurely, often due to incomplete deprotection or coupling. These can sometimes be capped (e.g., by acetylation) to facilitate easier separation.
-
Incompletely Deprotected Peptides: Peptides that still retain one or more side-chain protecting groups (e.g., Trt, Pbf, tBu).
-
-
Cleavage-Related Impurities:
-
Modified Peptides: Side products formed from reactions with scavengers (e.g., triisopropylsilane, ethanedithiol) or reactive cations generated during the cleavage process.[1] For instance, sensitive residues like Cysteine, Methionine, or Tryptophan are prone to alkylation.
-
-
Reagent-Related Byproducts:
-
Coupling Reagent Byproducts: Remnants and degradation products of the coupling reagent used. While specific byproducts for N-Ethylbenzisoxazolium tetrafluoroborate are not extensively documented, isoxazolium salts generally rearrange upon reaction, and their byproducts would need to be characterized and removed.
-
Cleavage Cocktail Remnants: Residual trifluoroacetic acid (TFA), scavengers, and their derivatives.
-
Q2: What is the standard method for purifying synthetic peptides?
The gold standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1] This technique separates molecules based on their hydrophobicity.
-
Stationary Phase: A C18-modified silica column is the most common choice, providing a non-polar surface.[1] For very hydrophobic peptides, a C8 or C4 column might be more suitable.
-
Mobile Phase: A gradient system is used, typically consisting of:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). The purification starts with a high concentration of Solvent A, and the percentage of Solvent B is gradually increased to elute molecules of increasing hydrophobicity.[1] The peptide bond itself absorbs UV light around 210-220 nm, which is used for detection.[1]
-
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for RP-HPLC?
TFA serves two critical functions in peptide purification:
-
Acidification: It ensures that the peptide's carboxylic acid groups (C-terminus and side chains of Asp, Glu) are protonated, preventing them from becoming negatively charged. This simplifies the peptide's ionic state.
-
Ion-Pairing Agent: TFA forms an ion pair with the positively charged amino groups (N-terminus and side chains of Lys, Arg, His). This pairing effectively masks the charges and increases the overall hydrophobicity of the peptide, leading to better retention on the C18 column and sharper peaks during elution.[2]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification workflow.
Problem 1: My peptide is not retained on the C18 column and elutes in the void volume.
This is a common issue with highly hydrophilic peptides, such as those rich in basic amino acids (Arg, Lys) or short sequences.
Causality: The peptide has insufficient hydrophobicity to interact with and bind to the non-polar C18 stationary phase. It remains in the highly aqueous mobile phase and elutes immediately.
Solutions:
-
Check Sample Diluent: Ensure your crude peptide is dissolved in a solvent that is weaker (more aqueous) than the initial HPLC mobile phase conditions. Dissolving the sample in a solvent with high organic content (like pure ACN or DMF) will cause it to travel with the solvent front instead of binding to the column. The ideal solvent is Solvent A (0.1% TFA in water) or a solvent with minimal organic content.[3]
-
Modify the Gradient: Start the gradient at a very low percentage of Solvent B (e.g., 0-5% ACN) and maintain it for several column volumes before starting the ramp. This "focuses" the peptide onto the head of the column.
-
Use a Different Ion-Pairing Reagent: For extremely basic peptides, a stronger ion-pairing agent like perfluorinated carboxylic acids (e.g., HFBA) can increase retention, although they are harder to remove during lyophilization.
-
Consider a Different Stationary Phase: A column with a different chemistry, such as one with polar end-capping or a phenyl-hexyl phase, might offer alternative selectivity.
Problem 2: I see a broad, tailing peak for my peptide instead of a sharp one.
Peak broadening and tailing reduce resolution and make it difficult to separate the target peptide from closely eluting impurities.
Causality: This can be caused by several factors, including column overloading, secondary interactions with the stationary phase, or poor sample solubility.
Solutions:
-
Reduce Sample Load: You may be injecting too much crude peptide onto the column. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.
-
Increase TFA Concentration: Insufficient TFA (below 0.1%) can lead to secondary interactions between free silanol groups on the silica support and basic residues on the peptide, causing tailing. Ensure consistent 0.1% TFA in both Solvent A and B.
-
Check pH of Mobile Phase: The pH should be low enough (~2) to ensure all carboxyl groups are protonated.
-
Improve Sample Solubility: Ensure your peptide is fully dissolved before injection. Sonication or the addition of a small amount of a chaotropic agent like guanidine hydrochloride (if compatible with your workflow) can sometimes help, but use with caution as it can affect separation.
-
Column Health: The column itself may be degraded or contaminated. Flush the column with a strong solvent wash cycle (e.g., isopropanol) or, if performance does not improve, replace the column.
Problem 3: My final lyophilized product has low purity despite collecting a sharp HPLC peak.
This frustrating issue often points to co-eluting impurities or problems post-purification.
Causality:
-
Impurities (e.g., deletion sequences with similar hydrophobicity) are hiding under your main peak.
-
The peptide is degrading during the lyophilization process.
-
The salt form of the peptide is inconsistent.
Solutions:
-
Optimize HPLC Gradient: A shallower gradient around the elution point of your peptide can increase resolution and separate closely related impurities. For example, if your peptide elutes at 40% ACN with a 1%/minute gradient, try a gradient of 0.5%/minute or even a step gradient around that point.[4]
-
Use an Orthogonal Purification Method: If RP-HPLC is insufficient, a second purification step using a different separation principle, such as ion-exchange chromatography, can be employed. This separates molecules based on charge rather than hydrophobicity.
-
Analyze Multiple Points Across the Peak: Instead of pooling the entire peak, collect multiple fractions across the elution profile and analyze each one by analytical HPLC and mass spectrometry. This will reveal if purity varies from the front to the back of the peak.
-
Ensure Proper Lyophilization: Freeze the pooled fractions completely before applying vacuum. Inconsistent freezing can lead to product degradation. Also, ensure all acetonitrile is removed, as it can interfere with proper lyophilization.
-
Consider Salt Exchange: Peptides are typically isolated as TFA salts after purification.[1] For biological applications where TFA may be cytotoxic, a salt exchange (e.g., to acetate) can be performed, often using another round of HPLC with an acetate buffer system or ion-exchange chromatography.[5]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: General RP-HPLC Purification of a Crude Synthetic Peptide
-
Sample Preparation:
-
Weigh approximately 20-50 mg of crude peptide into a clean vial.
-
Dissolve the peptide in a minimal volume of Solvent A (Water + 0.1% TFA). If solubility is an issue, add Solvent B (ACN + 0.1% TFA) dropwise until the peptide dissolves, but keep the organic content as low as possible.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Setup:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Flow Rate: Typically 15-20 mL/min for a column of this size.
-
Detection: 220 nm.
-
Gradient: See Table 1 for a typical scouting gradient.
-
-
Execution and Fraction Collection:
-
Inject the prepared sample.
-
Monitor the chromatogram in real-time.
-
Collect fractions (e.g., 1-minute fractions) as peaks begin to elute. Pay close attention to the main peak corresponding to the target peptide.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction using analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.
-
Pool the fractions that meet the desired purity level (>95% is common for research applications).
-
-
Lyophilization:
-
Combine the pure fractions into a lyophilization flask.
-
Freeze the solution completely (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the sample until a dry, fluffy white powder is obtained.
-
Data Presentation: HPLC Gradient Table
| Time (minutes) | Flow Rate (mL/min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Curve |
| 0.0 | 20.0 | 95.0 | 5.0 | Linear |
| 5.0 | 20.0 | 95.0 | 5.0 | Linear |
| 35.0 | 20.0 | 45.0 | 55.0 | Linear |
| 40.0 | 20.0 | 5.0 | 95.0 | Linear |
| 45.0 | 20.0 | 5.0 | 95.0 | Linear |
| 46.0 | 20.0 | 95.0 | 5.0 | Linear |
| 50.0 | 20.0 | 95.0 | 5.0 | Linear |
| Table 1: Example of a 30-minute linear scouting gradient for peptide purification on a preparative C18 column. This gradient can be adjusted based on the hydrophobicity of the target peptide. |
Part 4: Visualization of Workflows
Diagram 1: Peptide Purification Workflow
Caption: Workflow from crude product to purified peptide.
Diagram 2: Troubleshooting Logic for HPLC Purification
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. [Link]
-
Biotage. (n.d.). Method development for peptide purification: How to create a step gradient. Biotage. [Link]
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2018). Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science (Vol. 95, Issue 1). John Wiley & Sons, Inc.
- Google Patents. (n.d.). EP0955308A1 - Process for one-step re-salting and purification of peptides.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Kunisawa, K., Noda, K., & Yajima, H. (1989). Tetrafluoroboric acid, a useful deprotecting reagent in peptide synthesis. Chemical & Pharmaceutical Bulletin, 37(12), 3432–3434. [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
Sources
N-Ethylbenzisoxazolium tetrafluoroborate handling and storage precautions
Technical Support Center: N-Ethylbenzisoxazolium Tetrafluoroborate
Welcome to the technical support guide for N-Ethylbenzisoxazolium tetrafluoroborate (CAS No. 4611-62-5). This document is intended for researchers, scientists, and drug development professionals, providing essential information on handling, storage, and troubleshooting. Our goal is to ensure you can work with this reagent safely and effectively, backed by robust technical and safety data.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the proper handling and storage of N-Ethylbenzisoxazolium tetrafluoroborate.
Q1: What are the primary hazards associated with N-Ethylbenzisoxazolium tetrafluoroborate?
A1: N-Ethylbenzisoxazolium tetrafluoroborate is classified as a hazardous chemical. The primary risks include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or powder may cause irritation to the respiratory system.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to mitigate these risks.
Q2: I've just received a new shipment. What is the correct procedure for initial receipt and storage?
A2: Proper initial handling is critical for maintaining the integrity and stability of the reagent. The compound is sensitive to moisture.[1][2][3] Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Upon receipt, inspect the container for any damage. If the seal is broken, do not use the product and contact your supplier. Store the container in a dry, cool, and well-ventilated place, tightly closed to prevent moisture ingress.[1][4][5] For long-term stability, some similar compounds benefit from refrigerated or freezer storage.[6]
Caption: Workflow for Receiving and Storing Reagent
Q3: Can I prepare stock solutions in advance? What solvents are recommended?
A3: While specific solubility data is not always readily available, similar compounds are often soluble in polar aprotic solvents. It is recommended to perform a small-scale solubility test with your intended solvent (e.g., DMF, DMSO, Acetonitrile). Due to the compound's moisture sensitivity, use anhydrous solvents for preparing solutions.[1] We advise preparing solutions fresh for each experiment to avoid potential degradation over time. If storage is necessary, aliquot the solution into single-use vials and store under an inert atmosphere at -20°C or below, protected from light.
Q4: What materials or chemicals are incompatible with N-Ethylbenzisoxazolium tetrafluoroborate?
A4: To prevent hazardous reactions, avoid contact with strong oxidizing agents, water, strong acids, and strong bases.[2][5] Contact with these substances can lead to decomposition and the release of hazardous products.
| Parameter | Recommendation | Rationale & Reference |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Protects from moisture and atmospheric degradation.[1][4] |
| Temperature | Cool, well-ventilated area. Refrigeration may be preferred for long-term storage. | Ensures stability and prevents thermal decomposition.[5][6] |
| Container | Tightly sealed, original container. | Prevents moisture ingress and contamination.[1] |
| Incompatibilities | Avoid Strong Oxidizing Agents, Water, Strong Bases, Strong Acids. | Prevents potentially hazardous chemical reactions.[2][5] |
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q: My reaction is not proceeding as expected, or I'm seeing unexpected byproducts. Could the reagent be the issue?
A: Yes, reagent integrity is a common cause of reaction failure. Let's troubleshoot:
-
Assess Handling Practices: Was the reagent handled in the open air for an extended period? Exposure to atmospheric moisture can hydrolyze the compound, reducing its reactivity.[1][2] Always weigh and handle the reagent quickly, preferably in a glovebox or under a stream of inert gas.
-
Check Storage Conditions: Confirm that the reagent has been stored correctly—tightly sealed and protected from moisture.[1] If the cap was loose or the container was left open, the reagent may be compromised.
-
Evaluate Solvent Purity: Were anhydrous solvents used for the reaction? The presence of water in the reaction solvent is a common source of failure for moisture-sensitive reagents.
-
Perform a Quality Control Check: If you suspect the reagent has degraded, consider running a control reaction with a fresh vial or lot of the material to confirm its activity.
Q: The solid material appears discolored or clumped. Is it still usable?
A: Discoloration or a change in physical appearance (e.g., clumping) often indicates degradation, likely due to improper storage and moisture exposure.[1] Using compromised material can lead to inconsistent and unreliable results. We strongly recommend using a new, unopened container of the reagent to ensure the validity of your experimental outcome.
Section 3: Experimental Protocols
This section provides a detailed methodology for a common workflow.
Protocol: Safe Weighing and Dispensing of N-Ethylbenzisoxazolium tetrafluoroborate
Objective: To accurately weigh and dispense the solid reagent while minimizing exposure to the user and the atmosphere.
Materials:
-
N-Ethylbenzisoxazolium tetrafluoroborate in its original container
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate PPE: safety goggles, lab coat, nitrile gloves.[1][4]
Procedure:
-
Prepare the Workspace: Ensure the analytical balance is in a chemical fume hood or a well-ventilated area.[1] Lay out all necessary materials.
-
Don PPE: Put on your lab coat, safety goggles, and gloves.
-
Equilibrate the Reagent: If the reagent is stored in a refrigerator or freezer, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Tare the Balance: Place the weighing paper or boat on the balance and tare it.
-
Dispense the Reagent: Minimize the time the main container is open. Open the container, quickly remove the desired amount of powder using a clean spatula, and place it onto the weighing paper.
-
Seal the Container: Immediately and tightly reseal the main container of N-Ethylbenzisoxazolium tetrafluoroborate. If the container has a septum, consider flushing the headspace with an inert gas before final sealing.
-
Record Weight: Record the precise weight of the dispensed reagent.
-
Proceed to Reaction: Immediately transfer the weighed reagent to your reaction vessel.
-
Clean Up: Thoroughly wash the spatula and any contaminated surfaces. Dispose of the weighing paper and gloves according to your institution's hazardous waste disposal procedures.[4] Wash hands thoroughly after completing the task.[1]
Section 4: Safety & Emergency Response
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Skin Protection: Wear a lab coat and protective gloves (e.g., nitrile).[1][4]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhaling dust.[1][5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
Spill & Disposal Procedures:
-
Spills: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[4] Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][5] Clean the spill area thoroughly.
-
Disposal: Dispose of unused reagent and contaminated materials as hazardous waste. This must be done through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[4]
Caption: Decision Tree for Spill Response
References
Sources
Validation & Comparative
The Modern Workhorse vs. a Classic Contender: A Comparative Guide to HATU and N-Ethylbenzisoxazolium Tetrafluoroborate for Hindered Amino Acid Coupling
For the researcher at the bench, the synthesis of peptides containing sterically hindered or N-methylated amino acids represents a formidable challenge. These "difficult" couplings often result in low yields, epimerization, and incomplete reactions, demanding a careful selection of coupling reagents. This guide provides an in-depth comparison of two reagents from different eras of peptide synthesis: the modern, highly effective aminium salt, HATU, and the classic isoxazolium salt, represented by N-Ethylbenzisoxazolium tetrafluoroborate.
The incorporation of sterically demanding residues is a key strategy in medicinal chemistry to enhance the metabolic stability and conformational rigidity of peptide therapeutics. However, the bulky side chains or N-alkylation on the amide backbone significantly impede the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the rate of peptide bond formation. This sluggish kinetics provides an opportunity for side reactions, most notably the loss of stereochemical integrity through racemization.[1][2]
This guide will delve into the mechanistic underpinnings of HATU and N-Ethylbenzisoxazolium tetrafluoroborate, present their strengths and weaknesses, and provide detailed protocols to empower researchers to make informed decisions for their challenging synthetic targets.
At the Mechanistic Core: A Tale of Two Activation Pathways
The fundamental difference between HATU and N-Ethylbenzisoxazolium tetrafluoroborate lies in their mechanism of carboxylic acid activation.
HATU: The Reigning Champion of Amide Bond Formation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent that has become a staple in modern solid-phase peptide synthesis (SPPS).[3][4] Its efficacy, particularly with hindered amino acids, stems from the formation of a highly reactive OAt-active ester.[3]
The process begins with the deprotonation of the carboxylic acid by a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly attacked by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the key OAt-active ester. This active ester is significantly more reactive than the corresponding OBt-esters formed by reagents like HBTU, due to the electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety. This nitrogen also provides anchimeric assistance during the subsequent nucleophilic attack by the amine, further accelerating the coupling reaction.[5]
Caption: Isoxazolium salt activation and coupling workflow.
While effective, the reactivity of the enol ester intermediate is generally considered to be lower than that of the OAt-active esters generated by HATU.
Head-to-Head Comparison: Performance and Practical Considerations
| Feature | HATU | N-Ethylbenzisoxazolium Tetrafluoroborate (Isoxazolium Salts) |
| Reagent Class | Aminium Salt | Isoxazolium Salt |
| Active Intermediate | OAt-Active Ester | Enol Ester |
| Reactivity | Very High | Moderate to High |
| Efficacy with Hindered AA | Excellent, often the reagent of choice. [6] | Generally less effective than modern reagents for highly hindered systems. |
| Racemization Risk | Low, but can be significant with long pre-activation times or sensitive residues. [7] | Can be a concern, as with many classical coupling reagents. [1] |
| Side Reactions | N-terminal guanidinylation if used in excess. [5] | Formation of byproducts from the ring-opened isoxazolium salt. |
| Solubility | Good in common SPPS solvents (DMF, NMP). | Generally soluble in organic solvents. |
| Byproducts | Tetramethylurea and HOAt (water-soluble). | Water-soluble byproducts. |
| Usage | Widely used in modern automated and manual SPPS. | Largely superseded by newer reagents in research settings. |
Experimental Protocols
The following protocols provide a general framework for utilizing HATU and an isoxazolium salt for a difficult coupling in manual solid-phase peptide synthesis.
Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid
This protocol outlines a standard procedure for coupling a sterically hindered Fmoc-protected amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected hindered amino acid (4 equivalents)
-
HATU (4 equivalents)
-
DIPEA (8 equivalents)
-
DMF or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, a longer reaction time or a double coupling may be necessary. [6]4. Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Note that secondary amines (like those in N-methylated residues) will not give a positive Kaiser test; the bromophenol blue test is a suitable alternative.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Rationale: The use of a 4-fold excess of reagents ensures the reaction is driven to completion, which is crucial for hindered couplings. Pre-activation allows for the formation of the highly reactive OAt-ester before its addition to the resin, maximizing coupling efficiency.
Protocol 2: N-Ethylbenzisoxazolium Tetrafluoroborate-Mediated Coupling
This protocol is based on the general procedure for using isoxazolium salts like Woodward's Reagent K for peptide bond formation.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (2-3 equivalents)
-
N-Ethylbenzisoxazolium tetrafluoroborate (2-3 equivalents)
-
A tertiary amine base (e.g., Triethylamine or N-Methylmorpholine, 2-3 equivalents)
-
DMF or a mixture of DMF and Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in the HATU protocol.
-
Activation and Coupling: In a reaction vessel, suspend the deprotected resin-bound peptide in DMF. In a separate vial, dissolve the Fmoc-protected amino acid and the tertiary amine base in DMF. Add this solution to the resin suspension. Finally, add the N-Ethylbenzisoxazolium tetrafluoroborate to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature. Reaction times can vary significantly depending on the steric hindrance of the amino acids and may require several hours to overnight.
-
Monitoring: Monitor the reaction progress using an appropriate qualitative test.
-
Washing: Upon completion, thoroughly wash the resin with DMF and DCM to remove soluble byproducts and unreacted reagents.
Rationale: Unlike the pre-activation step common with HATU, classical protocols with reagents like isoxazolium salts often involve the simultaneous addition of all components. The stoichiometry is generally lower than with modern, more potent reagents.
Conclusion and Future Perspectives
For the contemporary peptide chemist facing the challenge of hindered amino acid incorporation, HATU is the demonstrably superior choice . Its well-defined mechanism, high reactivity, and extensive documentation in the literature make it a reliable and efficient tool for overcoming difficult couplings. [3][6]The formation of the OAt-active ester provides a significant kinetic advantage, leading to higher yields and reduced epimerization compared to older reagents.
N-Ethylbenzisoxazolium tetrafluoroborate and other isoxazolium salts, while historically significant, have largely been supplanted in routine and challenging peptide synthesis. Their lower reactivity compared to modern aminium and phosphonium salts often translates to longer reaction times and lower efficiencies, particularly when dealing with sterically demanding residues. However, an understanding of these classical reagents provides valuable context for the evolution of peptide synthesis and the chemical principles that underpin modern synthetic strategies.
The continued development of novel coupling reagents aims to further enhance efficiency, minimize side reactions, and promote greener and more sustainable peptide synthesis. As the complexity of synthetic peptide targets grows, the demand for robust and powerful coupling reagents will undoubtedly continue to drive innovation in this vital field of chemistry.
References
- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
- BenchChem. (2025).
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437–2446.
- ResearchGate. (n.d.). Coupling Reagents.
- Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010–1012.
- Wunsch, E., & Drees, F. (1966). Zur Synthese des Glucagons, IX. Darstellung der Sequenz 22-29. Chemische Berichte, 99(1), 110-120.
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Nishikubo, R., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Woodward, R. B., & Olofson, R. A. (1966). THE REACTION OF ISOXAZOLIUM SALTS WITH BASES. Journal of the American Chemical Society, 88(16), 3858-3859.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
- Khattab, S. N., El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 3(1), e119.
- Olofson, R. A., & Marino, Y. L. (1970). Improved isoxazolium salt reagents in peptide synthesis. I. Tetrahedron, 26(8), 1779-1793.
- Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). N-Ethyl-5-phenylisoxazolium 3'-sulfonate (Woodward's Reagent K) as a reagent for nucleophilic side chains of proteins. Journal of the American Chemical Society, 83(4), 1010-1012.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. file.globalso.com [file.globalso.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. scbt.com [scbt.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxylic Acid Activation: Isoxazolium Salts vs. Phosphonium Salts for Amide Bond Formation
For researchers, medicinal chemists, and professionals in drug development, the efficient and high-fidelity construction of amide bonds is a cornerstone of molecular synthesis. From creating novel peptide therapeutics to modifying proteins for advanced diagnostics, the choice of coupling reagent is critical to success. This guide provides an in-depth comparison of two distinct classes of activating agents: the classic isoxazolium salts, exemplified by N-Ethylbenzisoxazolium derivatives, and the widely adopted phosphonium salts, such as PyBOP and PyAOP. We will dissect their mechanisms, evaluate their efficacy through experimental data, and provide practical protocols to empower you to make the most informed choice for your specific application.
Section 1: The Isoxazolium Salts: Precision Tools for Carboxylic Acid Activation
Isoxazolium salts, most notably N-Ethyl-5-phenylisoxazolium-3'-sulfonate, known as Woodward's Reagent K, represent a foundational class of reagents for activating carboxyl groups. Their utility stems from a unique mechanism that proceeds under relatively mild conditions, making them particularly suitable for modifying complex biomolecules.
Mechanism of Action: The Enol Ester Pathway
The power of an isoxazolium salt lies in its reaction with a carboxylate anion. The nucleophilic attack of the carboxylate on the isoxazolium ring induces ring-opening, forming a highly reactive enol ester intermediate. This "superactive" ester is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond and releasing the enol byproduct. A key advantage of this pathway is its applicability in aqueous environments, a critical feature for bioconjugation.[1][2]
The choice to use an isoxazolium salt is often driven by the need to modify carboxyl groups on proteins or other biomolecules in their native, aqueous environment without resorting to harsh, denaturing organic solvents.
Caption: Mechanism of carboxyl activation via an isoxazolium salt.
Core Applications and Limitations
While initially developed for peptide synthesis, the primary modern application for reagents like Woodward's K is the chemical modification of proteins by targeting surface-exposed glutamate and aspartate residues.[2][3] However, they are less commonly used for routine solid-phase peptide synthesis (SPPS) today, as more efficient and racemization-resistant methods have become prevalent.
Section 2: The Phosphonium Salts: The High-Efficiency Workhorse of Peptide Synthesis
Phosphonium salt-based reagents have become the gold standard in modern peptide chemistry, prized for their high coupling efficiency, rapid reaction times, and compatibility with automated synthesizers.[4][5] This family includes seminal reagents like BOP and its safer, more effective successors, PyBOP and PyAOP.
Mechanism of Action: The Acyloxyphosphonium and Active Ester Pathway
Phosphonium salts function by reacting with a carboxylate in the presence of a tertiary base (e.g., DIPEA) to form an acyloxyphosphonium intermediate. This species is highly reactive but is typically not the final acylating agent. Instead, it rapidly reacts with an included additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), to generate the corresponding OBt or OAt active ester. These esters are the true workhorses of the coupling reaction, efficiently acylating the amine nucleophile.
The inclusion of additives like HOBt and HOAt is a critical design choice, as they are exceptionally effective at minimizing racemization, a persistent challenge in peptide chemistry.[6][7] Furthermore, the evolution from BOP to PyBOP was a landmark in laboratory safety, as PyBOP avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][8]
Caption: General mechanism of phosphonium salt-mediated coupling.
Superiority in Demanding Syntheses
Phosphonium reagents excel where others falter. They are particularly effective for coupling sterically hindered amino acids (e.g., Aib) or overcoming difficult sequences prone to aggregation.[4][7] Reagents like PyAOP, derived from HOAt, are generally more reactive than their HOBt-based counterparts like PyBOP, providing faster and more complete couplings.[7] This makes them the preferred choice for high-throughput solid-phase peptide synthesis (SPPS) and complex solution-phase fragment condensations.
Section 3: Head-to-Head Comparison: Efficacy and Experimental Considerations
The choice between an isoxazolium and a phosphonium salt is dictated entirely by the application. One is a specialized instrument for aqueous modification, while the other is a versatile powerhouse for synthesis in organic media.
| Feature | N-Ethylbenzisoxazolium Type (Woodward's K) | Phosphonium Salts (PyBOP, PyAOP) | Rationale & Expert Insight |
| Primary Application | Protein carboxyl group modification; Bioconjugation | Solid-Phase & Solution-Phase Peptide Synthesis | Phosphonium salts offer superior speed and efficiency for the iterative process of peptide synthesis. Isoxazolium salts' ability to function in water is ideal for modifying folded proteins. |
| Reaction Solvent | Aqueous buffers, some organic solvents | Aprotic polar organic solvents (DMF, NMP, DCM) | The solubility and stability of phosphonium salts and the growing peptide chain necessitate organic solvents. Woodward's Reagent K is designed for compatibility with biological systems. |
| Reactivity | Moderate to High | High to Very High (PyAOP > PyBOP) | The OAt esters generated by PyAOP are more reactive than OBt esters, which are in turn generally more efficient acylating agents in SPPS than the enol esters from isoxazolium salts.[7] |
| Racemization Control | Moderate; depends on conditions | Excellent (with HOBt/HOAt additives) | The core design of modern phosphonium reagents is to generate active esters that minimize racemization via the 5(4H)-oxazolone pathway.[4][6] This is a critical self-validating feature for chiral integrity. |
| Key Side Reactions | Modification of other nucleophilic residues (Tyr, Cys) at higher pH. | None significant for the phosphonium core. (Uronium analogues can cause guanidinylation). | Phosphonium salts are lauded for their clean reaction profiles, a key advantage over uronium/aminium salts which can cause chain termination. |
| Byproducts | Water-soluble enol byproduct | HMPA (from BOP - carcinogenic)[4]; Tris(pyrrolidino)phosphane oxide (from PyBOP - less hazardous) | The move from BOP to PyBOP was a critical safety advancement, replacing a potent carcinogen with a far more benign byproduct that is typically removed during purification.[8] |
| Use in Excess | Typically used in slight excess. | Can be used in excess to drive difficult reactions to completion. | The clean reaction profile of phosphonium salts allows them to be used in excess without significant side reactions, a common strategy for hindered couplings. |
Section 4: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, where successful execution can be confirmed through standard analytical techniques like HPLC and Mass Spectrometry.
Protocol 1: Automated SPPS of a Model Peptide using PyBOP
This protocol details a standard coupling cycle on an automated peptide synthesizer for adding an Fmoc-protected amino acid to a resin-bound peptide.
Sources
- 1. Conversion of Woodward's Reagent K in an aqueous medium: mathematical analysis applied to enzyme modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grafting of enzymes on collagen films using Woodward's reagent "K" and a water-soluble carbodiimide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
A Spectroscopic Guide to Confirming N-Ethylbenzisoxazolium Tetrafluoroborate Activation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection and confirmation of coupling reagent activation are paramount to achieving high yields and purity. Among the arsenal of available reagents, N-Ethylbenzisoxazolium tetrafluoroborate, historically known as Woodward's Reagent K, offers a unique mechanism for amide bond formation. This guide provides an in-depth, objective comparison of N-Ethylbenzisoxazolium tetrafluoroborate with other common coupling agents, supported by spectroscopic data and detailed experimental protocols to ensure scientific integrity and reproducibility.
The Activation of N-Ethylbenzisoxazolium Tetrafluoroborate: A Mechanistic Overview
N-Ethylbenzisoxazolium tetrafluoroborate belongs to the isoxazolium salt class of coupling reagents. Its activation for peptide bond formation proceeds through a distinct pathway initiated by a carboxylate. The carboxyl group of an N-protected amino acid attacks the electrophilic C3 atom of the benzisoxazolium ring. This leads to the opening of the isoxazole ring and the formation of a highly reactive enol ester intermediate. This activated species is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, resulting in the formation of the desired amide bond and the release of a neutral ketene derivative.[1][2]
The efficiency of this activation and subsequent coupling is critical for successful peptide synthesis. Spectroscopic analysis provides a powerful, non-invasive means to monitor this activation in real-time, ensuring the reaction is proceeding as intended before the addition of the amine component.
Spectroscopic Confirmation of Activation
The transformation of N-Ethylbenzisoxazolium tetrafluoroborate into its active enol ester form is accompanied by distinct changes in its spectroscopic signature. By leveraging techniques such as UV-Vis, FTIR, and NMR spectroscopy, researchers can gain a comprehensive understanding of the activation process.
UV-Vis Spectroscopy: A Primary Tool for Monitoring Activation
UV-Vis spectroscopy is a highly effective method for confirming the activation of N-Ethylbenzisoxazolium tetrafluoroborate. The formation of the enol ester intermediate results in the appearance of a new chromophore that absorbs in the near-UV region.
-
Expected Spectral Changes: Upon reaction with a carboxylate, a distinct absorption maximum appears around 340 nm .[3] The intensity of this peak is directly proportional to the concentration of the activated enol ester. Additionally, a molar extinction coefficient of 3150 M⁻¹ cm⁻¹ at 269 nm has been established for the enol ester, providing a quantitative measure of its formation.[4][5]
dot graph "UV_Vis_Monitoring" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
reagent [label="N-Ethylbenzisoxazolium\ntetrafluoroborate", pos="0,1.5!"]; acid [label="N-Protected\nAmino Acid", pos="2.5,1.5!"]; activated [label="Enol Ester Intermediate\n(Active Species)", pos="1.25,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spectrometer [label="UV-Vis Spectrometer", shape=cylinder, pos="4,0!"]; absorbance [label="New Absorbance Peak\n~340 nm", shape=note, pos="6,0!", fillcolor="#FBBC05", fontcolor="#202124"];
reagent -> activated [label="+ Carboxylate"]; acid -> activated; activated -> spectrometer [label="Analysis"]; spectrometer -> absorbance [style=dashed]; } . Caption: Workflow for UV-Vis monitoring of activation.
Experimental Protocol: UV-Vis Spectroscopic Monitoring
-
Preparation of Solutions:
-
Prepare a stock solution of N-Ethylbenzisoxazolium tetrafluoroborate in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Prepare a stock solution of the N-protected amino acid to be activated in the same solvent.
-
-
Blank Measurement:
-
Acquire a baseline UV-Vis spectrum of the solvent.
-
-
Initial Spectrum:
-
Acquire a UV-Vis spectrum of the N-Ethylbenzisoxazolium tetrafluoroborate solution.
-
-
Activation and Measurement:
-
In a quartz cuvette, mix the N-Ethylbenzisoxazolium tetrafluoroborate solution with an equimolar amount of the N-protected amino acid solution.
-
Immediately begin acquiring UV-Vis spectra at regular intervals (e.g., every 30 seconds) over the wavelength range of 250-450 nm.
-
-
Data Analysis:
-
Observe the growth of the absorbance peak around 340 nm over time. The reaction is considered complete when the absorbance at this wavelength plateaus.
-
FTIR Spectroscopy: Probing Vibrational Changes
Fourier Transform Infrared (FTIR) spectroscopy offers complementary information by monitoring changes in the vibrational frequencies of the functional groups involved in the activation.
-
Expected Spectral Changes:
-
Disappearance of Isoxazolium Ring Vibrations: The characteristic vibrational bands of the benzisoxazolium ring of the starting material will decrease in intensity.
-
Appearance of Enol Ester Bands: New peaks corresponding to the C=C and C=O stretching vibrations of the enol ester intermediate will appear. The C=O stretch of the activated ester is expected to be at a higher wavenumber compared to the starting carboxylic acid.
-
Disappearance of Carboxylic Acid Bands: The broad O-H stretch and the C=O stretch of the starting N-protected amino acid will diminish.
-
dot graph "FTIR_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Reagent + Amino Acid\n(Initial FTIR Scan)"]; reaction [label="Activation Reaction"]; final [label="Activated Complex\n(Final FTIR Scan)"]; analysis [label="Spectral Comparison", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction -> final; final -> analysis; start -> analysis; } . Caption: FTIR analysis workflow for activation confirmation.
¹H NMR Spectroscopy: A Detailed Structural Insight
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most detailed structural information, allowing for the observation of changes in the chemical environment of specific protons upon activation.
-
Expected Spectral Changes:
-
Shifts in Aromatic Protons: The chemical shifts of the protons on the benzisoxazolium ring will change significantly upon ring opening and formation of the enol ester.
-
Disappearance of Carboxylic Acid Proton: The characteristic broad singlet of the carboxylic acid proton will disappear.
-
Appearance of New Signals: New signals corresponding to the protons of the enol ester intermediate will appear.
-
Comparison with Alternative Coupling Reagents
While N-Ethylbenzisoxazolium tetrafluoroborate is effective, a variety of other coupling reagents are more commonly employed in modern peptide synthesis. The most prominent classes are phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). Understanding their activation mechanisms and spectroscopic signatures is crucial for making informed decisions in reagent selection.
Phosphonium Reagents (e.g., PyBOP)
-
Activation Mechanism: PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) activates a carboxylic acid by forming a benzotriazolyl active ester. This reaction is typically facilitated by a tertiary base like diisopropylethylamine (DIEA).
-
Spectroscopic Confirmation:
-
³¹P NMR: The most direct method to monitor PyBOP activation is ³¹P NMR spectroscopy, where a shift in the phosphorus signal is observed upon reaction with the carboxylate.
-
FTIR: Similar to Woodward's Reagent K, the disappearance of the carboxylic acid C=O stretch and the appearance of the active ester C=O stretch at a higher wavenumber can be observed.
-
Aminium/Uronium Reagents (e.g., HATU, HBTU)
-
Activation Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are aminium salts that react with carboxylates to form highly reactive OAt or OBt active esters, respectively.[6]
-
Spectroscopic Confirmation:
-
¹H NMR: Changes in the chemical shifts of the protons on the benzotriazole or azabenzotriazole ring systems can be monitored.
-
FTIR: The formation of the active ester can be confirmed by the appearance of its characteristic C=O stretching frequency.
-
Comparative Data Summary
| Feature | N-Ethylbenzisoxazolium tetrafluoroborate (Woodward's K) | PyBOP (Phosphonium) | HATU/HBTU (Aminium/Uronium) |
| Activation Intermediate | Enol Ester | Benzotriazolyl Active Ester | OAt/OBt Active Ester |
| Primary Spectroscopic Confirmation | UV-Vis (Absorbance at ~340 nm) | ³¹P NMR | ¹H NMR, FTIR |
| Key Byproducts | Neutral ketene derivative | Tris(pyrrolidino)phosphine oxide | Tetramethylurea |
| Potential Side Reactions | Reaction with nucleophilic side chains (Cys, His) | Minimal | Guanidinylation of free amines |
| Relative Reactivity | Moderate | High | Very High |
Conclusion: An Informed Approach to Peptide Coupling
The successful synthesis of complex peptides relies on a deep understanding of the tools employed. N-Ethylbenzisoxazolium tetrafluoroborate, while less common in routine solid-phase peptide synthesis today, offers a unique activation pathway that can be advantageous in specific applications. Its activation can be reliably and quantitatively confirmed by UV-Vis spectroscopy, providing a clear checkpoint for reaction progress.
In contrast, phosphonium and aminium/uronium reagents, while generally more reactive, necessitate different spectroscopic approaches for confirming their activation. By understanding the mechanistic nuances and the corresponding spectroscopic signatures of each class of coupling reagent, researchers can make informed decisions, troubleshoot reactions effectively, and ultimately achieve their synthetic goals with greater confidence and success. This guide serves as a foundational resource for leveraging spectroscopic analysis to ensure the integrity of the critical activation step in peptide synthesis.
References
- Kosters, H. A., et al. (2007). Spectrophotometric Tool for the Determination of the Total Carboxylate Content in Proteins; Molar Extinction Coefficient of the Enol Ester from Woodward's Reagent K Reacted with Protein Carboxylates. Analytical Chemistry, 79(13), 5146-5151.
- Sinha, S. K., & Brewer, J. M. (1985). A spectrophotometric method for quantitation of carboxyl group modification of proteins using Woodward's Reagent K. Analytical Biochemistry, 151(2), 327-333.
- Kosters, H. A., et al. (2007).
- Gong, X., & McLuckey, S. A. (2015). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry, 26(10), 1686-1694.
- Gong, X., & McLuckey, S. A. (2015). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. PMC.
- BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem Technical Support.
- InstaNANO. (2024).
- ResearchGate. (n.d.). UV–vis spectrum of p -bromobenzenediazonium tetrafluoroborate (pBrPhN 2 ) and bispinacolato diboron (B 2 pin 2 ) in acetonitrile.
- Wikipedia. (n.d.).
Sources
- 1. Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-Phase Amidation of Carboxylic Acids with Woodward’s Reagent K Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric method for quantitation of carboxyl group modification of proteins using Woodward's Reagent K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HATU - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Analysis of Peptide Purity: Established Methods vs. Novel Derivatization Strategies
For researchers, scientists, and drug development professionals, the accurate assessment of peptide purity is a cornerstone of reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering high-resolution separation of a target peptide from synthesis-related impurities.[1][2] This guide provides an in-depth comparison of the established methodologies for peptide purity analysis by HPLC and explores the potential of novel derivatization strategies, with a conceptual discussion of how reagents like N-Ethylbenzisoxazolium tetrafluorobate could theoretically be employed.
The Bedrock of Peptide Analysis: Reversed-Phase HPLC with Trifluoroacetic Acid (TFA)
The workhorse for peptide purity analysis is undoubtedly Reversed-Phase HPLC (RP-HPLC).[3] This technique separates peptides based on their hydrophobicity, using a non-polar stationary phase (commonly C18) and a polar mobile phase, typically a water/acetonitrile gradient.[3] A key component of this mobile phase is an ion-pairing agent, with Trifluoroacetic Acid (TFA) being the most prevalent.[4][5][6]
TFA serves multiple crucial functions: it creates an acidic environment that suppresses the ionization of free silanol groups on the silica-based column packing, which can otherwise lead to poor peak shape and band broadening.[2][7] Additionally, it forms ion pairs with the positively charged residues of the peptide, neutralizing their charge and enhancing their interaction with the hydrophobic stationary phase, which generally results in sharper peaks and better resolution.[2]
However, the widespread use of TFA is not without its significant drawbacks. The primary issue arises when HPLC is coupled with Mass Spectrometry (LC-MS) for peak identification. TFA is a strong ion-pairing agent that can suppress the ionization of peptides in the mass spectrometer's source, leading to a significant reduction in signal intensity.[7][8] It is also known to be a persistent contaminant in MS systems.[9] Furthermore, impurities in the TFA itself can introduce noise and artifacts into the chromatogram.[6]
The Quest for Alternatives: Beyond TFA
The limitations of TFA have driven the exploration of alternative approaches to peptide purity analysis. These can be broadly categorized into the use of alternative ion-pairing agents and the adoption of orthogonal separation mechanisms like Hydrophilic Interaction Liquid Chromatography (HILIC).
Alternative Ion-Pairing Agents
For applications requiring mass spectrometry, formic acid (FA) is a common substitute for TFA.[10] As a weaker ion-pairing agent, FA causes significantly less ion suppression.[9] However, this weaker interaction often comes at the cost of chromatographic resolution, potentially leading to broader peaks and poorer separation of closely related impurities.[11]
Difluoroacetic acid (DFA) has emerged as a compromise, offering better chromatographic performance than FA while causing less ion suppression than TFA.[11][12] Other perfluorinated carboxylic acids, such as pentafluoropropionic acid and heptafluorobutyric acid, can also be employed to modulate selectivity, particularly for resolving components that are not well-separated with TFA.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC offers a fundamentally different and complementary approach to RP-HPLC.[13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[15][16] In HILIC, peptides are separated based on their hydrophilicity, with more polar peptides being more strongly retained.[16] This provides an orthogonal separation mechanism to RP-HPLC, meaning that peptides that co-elute in one system may be well-resolved in the other.[17][18] HILIC is particularly advantageous for the analysis of very polar or glycosylated peptides that show poor retention in reversed-phase systems.[17][19]
A New Frontier? Pre-Column Derivatization for Enhanced HPLC Analysis
An alternative paradigm to altering the mobile phase or stationary phase is to chemically modify the peptide itself prior to HPLC analysis. This technique, known as pre-column derivatization, is well-established for the analysis of amino acids and can be extended to peptides.[20][21] Derivatization can be employed to introduce a chromophore or fluorophore for enhanced detection, or to alter the physicochemical properties of the peptide to improve its chromatographic behavior.[20][22]
Conceptual Application of N-Ethylbenzisoxazolium tetrafluoroborate
While there is no established protocol for using N-Ethylbenzisoxazolium tetrafluoroborate as a derivatization agent for routine HPLC purity analysis, its known reactivity as a peptide coupling agent in synthesis allows for a conceptual exploration of its potential in this context.[23][24][25] Reagents of this class react with the carboxyl groups of peptides (the C-terminus and the side chains of aspartic and glutamic acid).[23]
A hypothetical derivatization reaction could be envisioned to attach a tag that enhances UV absorbance or alters the peptide's hydrophobicity. For instance, by reacting the peptide with a derivatizing agent that introduces a strongly hydrophobic moiety, it might be possible to improve the retention and resolution of very polar peptides in RP-HPLC. Conversely, attaching a polar tag could enhance retention in HILIC.
The potential advantages of such an approach include:
-
Improved Resolution: By altering the chemical nature of the peptide, it may be possible to achieve separations that are not possible with standard methods.
-
Enhanced Sensitivity: The introduction of a strong chromophore could significantly improve detection limits.[26]
-
Tunable Selectivity: Different derivatization reagents could be used to fine-tune the separation for specific peptides.
However, this hypothetical approach also presents significant challenges:
-
Reaction Stoichiometry: The derivatization reaction must be complete and specific to avoid the generation of new impurities that would complicate the purity analysis.[27]
-
Method Development: A robust and reproducible derivatization protocol would need to be developed and validated.
-
Analyte Integrity: The derivatization conditions must not lead to the degradation of the peptide.
Comparative Overview of Peptide Purity Analysis Methods
| Method | Principle of Separation | Primary Application | Advantages | Disadvantages |
| RP-HPLC with TFA | Hydrophobicity | Gold standard for general peptide purity analysis | High resolution, excellent peak shape, robust and well-established protocols.[1][2] | Suppresses MS signal, potential for TFA-related impurities, can be harsh on columns.[6][7][8] |
| RP-HPLC with FA/DFA | Hydrophobicity | MS-compatible peptide purity analysis | Good MS compatibility (low ion suppression).[9][11][12] | Often lower resolution and poorer peak shape compared to TFA.[11] |
| HILIC | Hydrophilicity | Analysis of polar and glycosylated peptides | Orthogonal selectivity to RP-HPLC, good for polar analytes.[16][17][18] | Can have lower reproducibility, may require careful method development.[28] |
| Pre-column Derivatization (Hypothetical) | Modified Physicochemical Properties | Potentially for difficult-to-separate peptides or enhanced sensitivity | Could offer unique selectivity and improved detection.[20][26] | Requires complex method development, risk of creating new impurities, not a standard method.[27] |
Experimental Protocols
Standard RP-HPLC Protocol with TFA
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.[5]
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL of peptide sample dissolved in Mobile Phase A.[5]
-
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.[29]
HILIC Protocol for Polar Peptides
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% (v/v) acetonitrile, 5% water with 10 mM ammonium formate, pH 3.0.
-
Mobile Phase B: 50% (v/v) acetonitrile, 50% water with 10 mM ammonium formate, pH 3.0.
-
Ensure complete dissolution and degassing of the mobile phases.[30]
-
-
Column: HILIC column with a polar stationary phase (e.g., amide, diol).[19][30]
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm or MS.
-
Injection Volume: 5-10 µL of peptide dissolved in a high organic solvent mixture (e.g., 80% acetonitrile).
-
-
Gradient: A typical gradient would be a linear increase from 0% to 100% Mobile Phase B over 20-30 minutes.[30]
Visualizing the Workflow
Caption: A generalized workflow for peptide purity analysis by HPLC.
Conclusion
The choice of HPLC method for peptide purity analysis is critical and depends on the specific properties of the peptide and the intended downstream applications. While RP-HPLC with TFA remains a robust and high-resolution method for general use, its incompatibility with mass spectrometry necessitates the use of alternatives like formic acid or difluoroacetic acid for LC-MS applications. HILIC provides a powerful orthogonal separation technique, particularly for polar peptides. The concept of pre-column derivatization, while not yet a mainstream technique for peptide purity analysis, represents a potential avenue for addressing challenging separations. A thorough understanding of the principles, advantages, and limitations of each approach is essential for developing robust and reliable methods for ensuring the purity of peptide products in research and development.
References
-
PubMed. (n.d.). Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography. Retrieved January 21, 2026, from [Link]
-
MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Pre-Column Derivatization in HPLC of Amino Acids and Peptides. Retrieved January 21, 2026, from [Link]
-
PolyLC. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARA- TION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer after Derivatization with 9-Fluorenylmethyl Chloroformate. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. Retrieved January 21, 2026, from [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved January 21, 2026, from [Link]
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved January 21, 2026, from [Link]
-
Peptide Sciences. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved January 21, 2026, from [Link]
-
Waters Corporation. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2015, October 20). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?. Retrieved January 21, 2026, from [Link]
-
Chromatography Forum. (2007, August 7). TFA salt peptide. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Sequence analysis of derivatized peptides by high-performance liquid chromatography-mass spectrometry. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Derivatization-enhanced analysis of amino acids and peptides.
-
ScienceDirect. (2015, November 12). Derivatization of peptides for improved detection by mass spectrometry. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Retrieved January 21, 2026, from [Link]
-
MetwareBio. (n.d.). Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC. Retrieved January 21, 2026, from [Link]
-
HPLC Troubleshooting. (2013, March 7). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Retrieved January 21, 2026, from [Link]
-
Nest Group. (n.d.). Hydrophilic Interaction Chromatography (HILIC). Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved January 21, 2026, from [Link]
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ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Retrieved January 21, 2026, from [Link]
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Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved January 21, 2026, from [Link]
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W. R. Grace & Co. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Retrieved January 21, 2026, from [Link]
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American Laboratory. (2016, April 4). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). A new water-soluble N-protecting group, 2-(phenyl(methyl)sulfonio)ethyloxycarbonyl tetrafluoroborate, and its application to solid phase peptide synthesis in water. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Cost-Benefit Analysis of N-Ethylbenzisoxazolium Tetrafluoroborate (BEP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the selection of a coupling reagent is a pivotal decision that profoundly influences reaction efficiency, yield, purity, and ultimately, the economic viability of the process. This guide offers an in-depth cost-benefit analysis of N-Ethylbenzisoxazolium tetrafluoroborate (BEP), a notable yet less common coupling reagent, in comparison to the widely adopted industry standards, HBTU and HATU. By examining the available experimental data, we aim to provide a clear, evidence-based framework for researchers to make informed decisions tailored to their specific synthetic challenges.
The Critical Role of Coupling Reagents in Peptide Synthesis
The formation of the amide bond between two amino acids is the cornerstone of peptide synthesis. This process, however, is not spontaneous and requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the next. Coupling reagents are the catalysts that drive this activation. An ideal coupling reagent should offer rapid reaction kinetics, high yields, minimal side reactions, and crucially, suppression of racemization at the chiral center of the amino acid.
The choice of coupling reagent becomes particularly critical when dealing with sterically hindered amino acids or "difficult" sequences that are prone to incomplete reactions and the formation of deletion products. Furthermore, in the context of drug development and large-scale synthesis, the cost, stability, and safety profile of the reagent are paramount considerations.
Unveiling N-Ethylbenzisoxazolium Tetrafluoroborate (BEP)
N-Ethylbenzisoxazolium tetrafluoroborate (BEP) is a pyridinium-based coupling reagent that has demonstrated high reactivity and efficiency, particularly in the synthesis of peptides containing N-methylated amino acid residues.[1] These modified peptides are of significant interest in medicinal chemistry due to their enhanced metabolic stability and cell permeability. BEP is reported to provide excellent yields with low levels of racemization, making it a powerful tool for overcoming challenging coupling steps.[1]
Mechanism of Action
The proposed mechanism of action for BEP involves the formation of a highly reactive acylisoxazolium intermediate. The carboxylic acid of the N-protected amino acid attacks the electrophilic carbon of the benzisoxazolium ring, leading to the formation of this activated species. The incoming free amine of the peptide chain then readily reacts with this intermediate to form the desired peptide bond, regenerating the benzisoxazole moiety.
Head-to-Head Comparison: BEP vs. HBTU vs. HATU
To provide a clear and objective comparison, the following table summarizes the key characteristics and available data for BEP, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
| Feature | N-Ethylbenzisoxazolium tetrafluoroborate (BEP) | HBTU | HATU |
| Reagent Type | Pyridinium Salt | Aminium/Uronium Salt | Aminium/Uronium Salt |
| Activating Group | Isoxazolium | Benzotriazole (HOBt) | 7-Aza-benzotriazole (HOAt) |
| Relative Reactivity | High (especially for hindered couplings)[1] | High | Very High[2] |
| Racemization Potential | Low[1] | Low | Very Low[2] |
| Key Side Reactions | Limited data available | Guanidinylation of N-terminal amine | Minimal |
| Primary Advantage | Effective for N-methylated and sterically hindered amino acids[1] | Cost-effective for routine synthesis | Superior performance for difficult sequences, rapid reactions[2] |
| Approximate Cost ($/g) | ~$7.30 | $2.29 - $57.40[1][3][4] | $5.14 - $70.80[5] |
Cost-Benefit Analysis: Where Does BEP Stand?
The decision to use a particular coupling reagent is a balance between performance and cost.
-
Cost: Based on available supplier data, the per-gram cost of BEP appears to be competitive, falling within the lower to mid-range of pricing for HBTU and HATU. However, it is important to note that bulk pricing for industrial applications can significantly alter this landscape.
-
Performance: The primary advantage of BEP lies in its reported high efficiency for challenging couplings, particularly with N-methylated amino acids where reagents like HBTU may show reduced efficacy.[1] For routine synthesis of simple peptides, the potentially higher cost of BEP compared to the most economical HBTU options may not be justified.
-
Niche Applications: For researchers working on complex peptides with multiple N-methylated residues or sterically demanding couplings, the enhanced reactivity of BEP could translate to higher crude purity, simplifying purification and ultimately leading to cost savings in terms of time and resources.
Experimental Protocols
A standardized protocol is essential for reproducible results. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using BEP and the more common HBTU/HATU reagents.
Standard SPPS Workflow
Sources
A Comparative Guide to Cleavage Cocktails in Peptide Synthesis: Evaluating the Green Credentials of Reagent K
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin and the concomitant removal of side-chain protecting groups represent a critical step that significantly impacts the purity, yield, and overall environmental footprint of the process. For decades, a variety of cleavage cocktails have been developed, each with its own set of advantages and drawbacks. Among these, "Reagent K," a cocktail incorporating N-Ethylbenzisoxazolium tetrafluoroborate (also known as Woodward's Reagent K), has been a widely used tool. However, with the increasing emphasis on green chemistry, a critical evaluation of its environmental, health, and safety (EHS) profile is warranted.
This guide provides an in-depth technical comparison of Reagent K with alternative cleavage strategies, focusing on their green chemistry aspects. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and offer field-proven insights to guide researchers in selecting more sustainable methodologies without compromising synthetic success.
The Role of N-Ethylbenzisoxazolium Tetrafluoroborate in "Reagent K"
Initially investigated as a peptide-bond forming agent, N-Ethylbenzisoxazolium tetrafluoroborate has found its primary application in modern peptide synthesis as a component of the cleavage cocktail known as "Reagent K".[1][2] It is crucial to distinguish that the standalone reagent is not typically used for coupling amino acids in contemporary SPPS. Instead, Reagent K is a broader formulation designed to efficiently cleave peptides from the resin and remove protecting groups, especially for peptides containing sensitive residues like cysteine, methionine, tryptophan, and tyrosine.[3]
The classical composition of Reagent K is a mixture of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). In this context, the components of Reagent K, including the derivatives formed from N-Ethylbenzisoxazolium tetrafluoroborate, act as scavengers. During the acidic cleavage, highly reactive carbocations are generated from the protecting groups (e.g., Boc, tBu) and the resin linker. These electrophilic species can otherwise lead to unwanted side reactions, such as the alkylation of sensitive amino acid side chains. The scavengers in Reagent K competitively trap these carbocations, thereby preserving the integrity of the desired peptide.
Green Chemistry Evaluation of Reagent K
To objectively assess the greenness of Reagent K, we will evaluate it against several key principles of green chemistry, including waste prevention, use of less hazardous chemicals, and designing for energy efficiency.
Waste and Byproducts:
The use of Reagent K generates a significant amount of hazardous waste. The primary components—TFA, phenol, thioanisole, and EDT—are all classified as hazardous materials.
-
Trifluoroacetic Acid (TFA): While effective for cleavage, TFA is corrosive and persistent in the environment. Its high volatility also contributes to air pollution.
-
Phenol: A toxic and corrosive compound that requires careful handling and disposal.
-
Thioanisole and 1,2-Ethanedithiol (EDT): These thiols are effective scavengers but are notorious for their pungent, unpleasant odors and are toxic.[4]
The byproducts of the scavenging reactions are typically alkylated phenols and thiols, which also require disposal as hazardous chemical waste.
Toxicity and Safety:
The components of Reagent K pose significant health and safety risks.
-
Phenol: Readily absorbed through the skin and can cause severe burns and systemic toxicity.
-
Thioanisole and EDT: Besides their strong odor, they are skin and eye irritants.
-
N-Ethylbenzisoxazolium Tetrafluoroborate and its Derivatives: While specific toxicity data for N-Ethylbenzisoxazolium tetrafluoroborate is not extensively available, isoxazolium salts, in general, should be handled with care. The cleavage reaction of the isoxazolium ring can lead to the formation of various byproducts whose toxicological profiles are not well-characterized.
The use of these hazardous materials necessitates stringent safety protocols, including the use of fume hoods, personal protective equipment (PPE), and specialized waste disposal procedures.
Greener Alternatives to Reagent K
The significant EHS drawbacks of Reagent K have spurred the development of more benign cleavage cocktails. The primary focus of these greener alternatives is the replacement of hazardous and malodorous scavengers.
Trialkylsilane-Based Cocktails:
A major advancement has been the introduction of trialkylsilanes, most notably triisopropylsilane (TIS), as highly effective and less hazardous scavengers.[3] A common "greener" cleavage cocktail, often referred to as "Reagent B," consists of TFA, water, and TIS.[3]
Advantages of TIS-based cocktails:
-
Reduced Odor: TIS is significantly less odorous than thiols like EDT and thioanisole.
-
Lower Toxicity: Trialkylsilanes are generally considered less toxic than phenol and thiols.
-
Effective Scavenging: TIS is a highly efficient scavenger for the carbocations generated during cleavage.
Dithiothreitol (DTT) as a "Greener" Thiol:
For applications where a thiol scavenger is still necessary, dithiothreitol (DTT) can be a less pungent alternative to EDT and thioanisole in some cleavage cocktails, sometimes referred to as "Reagent L".[4]
Greener Solvents for Cleavage:
While TFA remains the most common acid for cleavage, research into greener solvent systems is ongoing. Some studies have explored the use of solvents like p-xylene and toluene as greener alternatives to dichloromethane (DCM) in specific cleavage protocols from certain resins, which could potentially reduce the overall environmental impact.[5]
Comparative Performance Data
The choice of cleavage cocktail can influence the purity and yield of the final peptide. While Reagent K is effective for a wide range of sensitive amino acids, the greener alternatives often provide comparable or even superior results, particularly when modern protecting group strategies are employed.
| Cleavage Cocktail | Composition | Key Green Chemistry Aspects | Performance Considerations |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT | High Hazard: Contains toxic, corrosive, and malodorous components. Generates hazardous waste. | Effective for a broad range of sensitive residues. |
| Reagent B | TFA/H₂O/TIS | Reduced Hazard: Replaces phenol and thiols with less toxic and odorous TIS. | Highly effective for most standard cleavages. May not be optimal for all methionine-containing peptides.[3] |
| Reagent L | TFA/H₂O/DTT | Reduced Odor: DTT is less pungent than EDT and thioanisole. | A good alternative when a thiol scavenger is required.[4] |
Experimental Protocols
Protocol 1: Cleavage using Reagent K
-
Suspend the peptide-resin (1 g) in Reagent K (10-20 mL).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash with a small volume of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Cleavage using a Greener TIS-based Cocktail (Reagent B)
-
Suspend the peptide-resin (1 g) in a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) (10-20 mL).[3]
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash with a small volume of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Mechanistic Insights
The fundamental chemistry of all these cleavage cocktails involves the acid-catalyzed cleavage of the peptide from the resin and the removal of acid-labile protecting groups. The key difference lies in the nature of the scavengers and their byproducts.
Caption: General workflow of peptide cleavage and scavenging.
Conclusion and Future Perspectives
While Reagent K has historically been an effective tool for peptide cleavage, its significant environmental, health, and safety drawbacks make it a less desirable choice in the context of modern green chemistry principles. The development of scavenger systems based on triisopropylsilane and other less hazardous reagents offers a significant improvement in the sustainability of the peptide cleavage process without compromising efficiency for most applications.
As the field of peptide synthesis continues to evolve, the focus will undoubtedly remain on developing even greener and more efficient methodologies. This includes the exploration of novel cleavage reagents, the development of solvent-free or solvent-minimized cleavage protocols, and the implementation of a holistic life-cycle assessment approach to truly quantify the environmental impact of peptide manufacturing. For researchers and drug development professionals, the adoption of these greener alternatives is not just an ethical imperative but also a strategic advantage in creating safer, more sustainable, and ultimately more cost-effective processes.
References
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 38(6), 565-573.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
- Bodanszky, M. (1992). The myth of coupling reagents. Peptide research, 5(3), 134–139.
- Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010–1012.
- N-Ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K) as a reagent for nucleophilic side chains of proteins. Journal of the American Chemical Society.
- Ryadnov, M. G., & Woolfson, D. N. (2003). A system for epimerization-free peptide coupling. Journal of the American Chemical Society, 125(48), 14872–14873.
- Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., Kitahori, Y., & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer letters, 145(1-2), 143–149.
- Al Musaimi, O., El-Faham, A., de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(10), e202200236.
-
ResearchGate. (2020, February 9). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail? Retrieved from [Link]
-
YouTube. (2018, July 14). How to Calculate Atom Economy [Video]. Retrieved from [Link]
-
YouTube. (2021, January 12). Peptide Bond Formation( Dehydration Synthesis, Hydrolysis, Energetics) [Video]. Retrieved from [Link]
-
YouTube. (2011, June 16). Peptide bond formation and Amino Acid structure problem [Video]. Retrieved from [Link]
-
YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. Retrieved from [Link]
-
YouTube. (2020, September 10). Easy way to understand types of reactions in organic chemistry [Video]. Retrieved from [Link]
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A Comparative Guide for Peptide Synthesis: Benchmarking Woodward's Reagent K Against Modern Coupling Reagents
For the discerning researcher, scientist, and drug development professional, the selection of a peptide coupling reagent is a critical decision that profoundly influences the efficiency, purity, and ultimately, the success of a synthetic strategy. This guide provides an in-depth, objective comparison of the classic N-Ethylbenzisoxazolium tetrafluoroborate, famously known as Woodward's Reagent K, against the contemporary high-performance coupling reagents, HATU and COMU. By examining their mechanisms of action, supported by experimental data and detailed protocols, this document serves as a technical resource to inform your selection of the optimal reagent for your specific synthetic challenges.
Introduction: The Evolving Landscape of Peptide Coupling
The synthesis of peptides, the building blocks of proteins and vital components in numerous biological processes, is a cornerstone of chemical biology and drug discovery. The formation of the amide bond, the very essence of a peptide, is not a spontaneous process and requires the activation of a carboxylic acid group to facilitate its reaction with an amine. This is the role of the coupling reagent.
For decades, Woodward's Reagent K, a reagent developed by the Nobel laureate R.B. Woodward, was a staple in the peptide chemist's toolbox. Its clever mechanism, proceeding through a reactive enol ester intermediate, offered a reliable method for peptide bond formation. However, the relentless pursuit of greater efficiency, reduced side reactions, and improved handling safety has led to the development of a new generation of coupling reagents.
Among the most prominent of these modern reagents are the aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents have gained widespread adoption due to their high reactivity, low propensity for racemization, and compatibility with both solution-phase and solid-phase peptide synthesis (SPPS).[1][2]
This guide will dissect the key performance characteristics of Woodward's Reagent K and benchmark it against HATU and COMU, providing a clear, data-driven comparison to aid in your experimental design.
Mechanism of Action: A Tale of Two Intermediates
The fundamental difference in the performance of these coupling reagents lies in their distinct mechanisms of activating a carboxylic acid.
Woodward's Reagent K: The Enol Ester Pathway
Woodward's Reagent K operates through a unique mechanism involving the formation of a highly reactive enol ester intermediate. The isoxazolium salt reacts with the carboxylate of the N-protected amino acid, leading to the opening of the isoxazole ring and the formation of the enol ester. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the peptide bond and releasing a water-soluble byproduct.
Caption: Mechanism of peptide bond formation using Woodward's Reagent K.
HATU and COMU: The Active Ester Pathway
HATU and COMU belong to the family of uronium/aminium salt-based coupling reagents.[1] Their mechanism involves the formation of a more stable, yet highly reactive, active ester intermediate. In the presence of a base, the carboxylic acid reacts with the uronium salt to form an O-acylisourea intermediate. This intermediate is then rapidly converted to a highly reactive ester by an additive, which is HOAt (1-hydroxy-7-azabenzotriazole) in the case of HATU, and Oxyma Pure (ethyl (hydroxyimino)cyanoacetate) in the case of COMU. This active ester then reacts with the amine component to form the peptide bond.
The key to the high efficiency and low racemization rates of these reagents lies in the nature of the active ester formed. Both HOAt and Oxyma are excellent leaving groups, and the resulting active esters are highly reactive towards the amine, leading to rapid coupling and minimizing the time for potential side reactions like racemization.[3]
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: Peptide Coupling using Woodward's Reagent K
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
Woodward's Reagent K (N-Ethylbenzisoxazolium tetrafluoroborate) (1.1 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous acetonitrile.
-
Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous dichloromethane and add triethylamine (1.0 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature.
-
Activation: To the solution of the N-protected amino acid, add Woodward's Reagent K (1.1 eq) in one portion. Stir the mixture at room temperature for 30-60 minutes. The solution may become cloudy as the enol ester forms.
-
Coupling: Add the neutralized amino acid ester solution to the activated mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Peptide Coupling using HATU
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), HATU (1.0 eq), and the amino acid ester hydrochloride (1.0 eq) in DMF.
-
Activation and Coupling: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Peptide Coupling using COMU
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
COMU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), COMU (1.0 eq), and the amino acid ester hydrochloride (1.0 eq) in DMF.
-
Activation and Coupling: Add DIPEA (1.5 eq) to the solution at room temperature. A color change is often observed, which can serve as a visual indicator of the reaction progress. [4]3. Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: The work-up procedure is similar to that for HATU. Dilute with ethyl acetate and wash with acidic and basic aqueous solutions.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice of a peptide coupling reagent is a critical parameter in the design of a successful peptide synthesis. While Woodward's Reagent K remains a historically significant and functional reagent, the landscape of peptide synthesis has evolved considerably.
Modern uronium-based reagents, particularly COMU, offer significant advantages in terms of coupling efficiency, reaction speed, and, most critically, the suppression of racemization. [4][5]The enhanced safety profile of COMU, being non-explosive, further solidifies its position as a superior choice for a wide range of peptide synthesis applications. [2] For routine peptide synthesis, especially for complex or sterically hindered sequences where high purity and optical integrity are paramount, COMU and HATU are the reagents of choice. However, for cost-sensitive applications or where historical precedent is a factor, Woodward's Reagent K can still be a viable option, provided that careful optimization of reaction conditions is undertaken to minimize side reactions.
Ultimately, the optimal coupling reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and the desired level of purity. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering researchers to achieve their synthetic goals with confidence and precision.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Chemistry–A European Journal, 15(37), 9394-9403. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents. [Link]
-
AAPPTEC. COMU; CAS 1075198-30-9. [Link]
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Safety Operating Guide
A Researcher's Guide to Handling N-Ethylbenzisoxazolium Tetrafluoroborate: A Deep Dive into Personal Protective Equipment
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. N-Ethylbenzisoxazolium tetrafluoroborate, a heterocyclic organic salt, is one such compound that requires meticulous handling. This guide moves beyond a simple checklist, offering a detailed, science-backed approach to personal protective equipment (PPE) to ensure your safety and the integrity of your research.
Understanding the Risks: A Chemical Profile of N-Ethylbenzisoxazolium Tetrafluoroborate
N-Ethylbenzisoxazolium tetrafluoroborate (CAS No. 4611-62-5) is classified as a hazardous substance.[1] The primary risks associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2): The compound poses a significant risk of serious eye irritation upon contact.[1]
-
Respiratory System Irritation (Specific target organ toxicity - single exposure, Category 3): Inhalation of the dust or aerosols may lead to respiratory irritation.[1]
The tetrafluoroborate anion, upon decomposition, can release hazardous substances like hydrogen fluoride (HF), which is highly corrosive and toxic.[2][3] While N-Ethylbenzisoxazolium tetrafluoroborate itself is not a flammable solid, its decomposition under fire conditions can produce hazardous byproducts, including oxides of boron and gaseous hydrogen fluoride.[3]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | 3 | Target Organs - Respiratory system[1] |
A Multi-Layered Defense: Your PPE Protocol
A robust PPE strategy is your primary defense against the hazards posed by N-Ethylbenzisoxazolium tetrafluoroborate. The following protocol is designed to provide comprehensive protection.
Before considering personal protective equipment, it is crucial to handle N-Ethylbenzisoxazolium tetrafluoroborate in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This engineering control is paramount for minimizing the risk of inhaling dust or aerosols. Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
Given the classification of this compound as a serious eye irritant, robust eye and face protection is mandatory.
-
Chemical Safety Goggles: Wear snug-fitting chemical safety goggles that provide a complete seal around the eyes. This is critical to prevent any airborne particles or splashes from making contact with your eyes.
-
Face Shield: In addition to goggles, a face shield should be worn, especially when handling larger quantities of the solid or when there is a potential for splashing of solutions.
Protecting your hands from skin irritation is crucial. The choice of gloves should be based on chemical resistance and the specific laboratory operation.
-
Material: Nitrile gloves are a suitable choice for protection against a wide range of chemicals and are recommended for handling N-Ethylbenzisoxazolium tetrafluoroborate.
-
Double Gloving: For enhanced protection, especially during weighing and transfer operations, it is best practice to wear two pairs of nitrile gloves.[6] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.[6]
-
Regular Changes: Gloves should be changed frequently, and immediately if they become contaminated, torn, or punctured.[6] Contaminated gloves can be a source of exposure.[7]
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary.
-
N95 Respirator: For weighing and handling small quantities of the solid in a well-ventilated area, an N95 respirator can provide adequate protection against airborne particulates.
-
Air-Purifying Respirator (APR): In cases of inadequate ventilation or the potential for aerosol generation, an air-purifying respirator with appropriate cartridges for organic vapors and acid gases should be used.[8]
Step-by-Step Guide for Handling N-Ethylbenzisoxazolium Tetrafluoroborate
-
Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are accessible.
-
Donning PPE:
-
Put on your inner pair of nitrile gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Tuck the inner gloves under the cuffs of your lab coat.
-
Put on your outer pair of nitrile gloves over the cuffs of your lab coat.
-
Wear your chemical safety goggles.
-
If necessary, put on your face shield and respirator.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound, including weighing and transfer, within the chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
After Handling:
-
Clean your work area thoroughly.
-
Decontaminate any equipment that has come into contact with the compound.
-
-
Doffing PPE:
-
Remove your outer pair of gloves first, peeling them off without touching the outside with your bare hands.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove your inner pair of gloves.
-
Wash your hands thoroughly with soap and water.[4]
-
Disposal Plan: Responsible Management of Waste
All waste contaminated with N-Ethylbenzisoxazolium tetrafluoroborate, including used gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.[3] Place all contaminated materials in a clearly labeled, sealed container for hazardous waste. Follow your institution's specific guidelines for hazardous waste disposal.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling N-Ethylbenzisoxazolium tetrafluoroborate.
Caption: PPE selection workflow for handling N-Ethylbenzisoxazolium tetrafluoroborate.
References
-
Carl ROTH. Safety Data Sheet: Sodium tetrafluoroborate. Retrieved from [Link]
-
Szabo-Scandic. Safety Data Sheet: Lithium tetrafluoroborate. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
